molecular formula TiP<br>PTi B083251 Titanium phosphide CAS No. 12037-65-9

Titanium phosphide

Cat. No.: B083251
CAS No.: 12037-65-9
M. Wt: 78.84 g/mol
InChI Key: ADDWXBZCQABCGO-UHFFFAOYSA-N
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Description

Titanium phosphide is a useful research compound. Its molecular formula is TiP and its molecular weight is 78.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phosphanylidynetitanium
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InChI

InChI=1S/P.Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ADDWXBZCQABCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

P#[Ti]
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Molecular Formula

TiP, PTi
Record name Titanium(III) phosphide
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Molecular Weight

78.841 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12037-65-9
Record name Titanium phosphide (TiP)
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Record name Titanium phosphide (TiP)
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Record name Titanium phosphide (TiP)
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Record name Titanium phosphide
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Titanium Phosphides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structures of various titanium phosphide (B1233454) compounds. It is designed to serve as a core reference for researchers and professionals involved in materials science, inorganic chemistry, and drug development, where understanding the precise atomic arrangement of such compounds is crucial. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and presents visual representations of phase relationships and experimental workflows.

Introduction to Titanium Phosphides

Titanium phosphides are a class of binary inorganic compounds formed between titanium and phosphorus. These materials exhibit a range of stoichiometries, each with a unique crystal structure and corresponding physical and chemical properties. The diverse crystal chemistry of the Ti-P system, from metal-rich to phosphorus-rich phases, makes them interesting for various applications, including as hard materials, catalysts, and in electronic devices. An accurate understanding of their crystal structures is fundamental to elucidating structure-property relationships and designing new materials with tailored functionalities.

Crystal Structures of Known Titanium Phosphide Phases

The titanium-phosphorus binary system is characterized by several stable phases. The crystallographic data for the most well-documented phases are summarized in the tables below. This data has been compiled from both experimental studies and computational materials science databases.

Data Presentation of this compound Phases

The following tables provide a structured overview of the crystallographic parameters for known this compound phases.

Table 1: Crystal Structure Data for this compound (TiP)

ParameterValue
Crystal System Hexagonal
Space Group P6₃/mmc (No. 194)
Lattice Parameters a = 3.489 Å
c = 11.66 Å
α = 90°
β = 90°
γ = 120°
Ti-P Bond Lengths 2.44 Å (3x), 2.56 Å (3x)[1]

Table 2: Crystal Structure Data for Ditanium Phosphide (Ti₂P)

ParameterValue
Crystal System Hexagonal
Space Group P-62m (No. 189)
Lattice Parameters a = 6.27 Å
c = 3.51 Å
α = 90°
β = 90°
γ = 120°
Atomic Positions See detailed CIF data.
Ti-P Bond Lengths 2.43 Å, 2.51 Å, 2.66 Å, 2.70 Å, 2.71 Å[2]

Table 3: Crystal Structure Data for Trithis compound (Ti₃P)

ParameterValue
Crystal System Tetragonal
Space Group P4₂/n (No. 86)[3]
Lattice Parameters a = 9.94 Å[3]
c = 4.98 Å[3]
α = 90°[3]
β = 90°[3]
γ = 90°[3]
Atomic Positions Ti1: (0.9716, 0.8604, 0.2815)
Ti2: (0.8188, 0.2837, 0.0100)
Ti3: (0.9169, 0.3931, 0.5350)
P: (0.4586, 0.2934, 0.7136)
Ti-P Bond Lengths 2.48 Å - 2.62 Å[3]

Table 4: Crystal Structure Data for Tetratitanium Triphosphide (Ti₄P₃)

ParameterValue
Crystal System Cubic
Space Group I-43d (No. 220)
Lattice Parameter a = 6.430 Å
Ti-P Bond Lengths 2.46 Å (3x), 2.68 Å (3x)

Table 5: Crystal Structure Data for Pentatitanium Triphosphide (Ti₅P₃)

ParameterValue
Crystal System Orthorhombic
Space Group Pnma (No. 62)
Lattice Parameters a = 4.98 Å
b = 9.70 Å
c = 10.26 Å
α = 90°
β = 90°
γ = 90°
Atomic Positions Ti1: (0.8834, 0.2500, 0.7183)
Ti2: (0.1289, 0.2500, 0.1536)
Ti3: (0.8345, 0.2500, 0.4555)
Ti4: (0.8258, 0.9840, 0.1184)
P1: (0.6809, 0.7500, 0.5932)
P2: (0.8251, 0.9949, 0.8251)
Ti-P Bond Lengths 2.28 Å - 3.09 Å

Table 6: Crystal Structure Data for Heptatitanium Tetraphosphide (Ti₇P₄)

ParameterValue
Crystal System Monoclinic
Space Group C2/m (No. 12)[4]
Lattice Parameters a = 12.98 Å
b = 3.56 Å
c = 14.82 Å
α = 90°
β = 103.9°
γ = 90°
Atomic Positions See detailed CIF data.
Ti-P Bond Lengths 2.42 Å - 2.96 Å[4]

Note: The atomic positions are given in fractional coordinates. For detailed atomic positions and bond information for all atoms in the unit cells of Ti₂P and Ti₇P₄, it is recommended to refer to their respective Crystallographic Information Files (CIF).

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structures of titanium phosphides primarily relies on diffraction techniques, with powder X-ray diffraction (XRD) being the most common method. For more detailed analysis, especially for locating light atoms like phosphorus with higher precision, neutron diffraction is employed. The refinement of the crystal structure from powder diffraction data is typically performed using the Rietveld method.

Synthesis of this compound Samples

Polycrystalline samples of titanium phosphides are typically synthesized through high-temperature solid-state reactions between titanium and red phosphorus powders.

  • Starting Materials: High-purity titanium powder (e.g., 99.9%) and red phosphorus (e.g., 99.99%).

  • Procedure:

    • The stoichiometric amounts of titanium and phosphorus powders are thoroughly mixed in an inert atmosphere, for example, inside a glovebox filled with argon.

    • The mixture is pressed into a pellet.

    • The pellet is sealed in an evacuated quartz ampoule. To prevent the reaction of titanium with the quartz tube at high temperatures, the pellet can be placed in an alumina (B75360) or tungsten crucible inside the ampoule.

    • The ampoule is slowly heated to a specific temperature (e.g., 600-1100 °C, depending on the target phase) and held for an extended period (e.g., several days to weeks) to ensure a complete reaction and homogenization.

    • The sample is then slowly cooled to room temperature.

Powder X-ray Diffraction (XRD) Data Collection

Due to the air-sensitivity of many this compound compounds, special care must be taken during sample preparation for XRD analysis.

  • Sample Preparation (Air-Sensitive Samples):

    • The synthesized this compound ingot or pellet is ground into a fine powder inside an argon-filled glovebox to prevent oxidation.

    • The fine powder is then mounted on a zero-background sample holder.

    • The sample is covered with a thin, X-ray transparent film, such as Kapton or Mylar, to protect it from the atmosphere during data collection. The film is secured with a ring to create an airtight seal.

  • Instrumentation and Data Collection:

    • Diffractometer: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.

    • Scan Range (2θ): Typically from 10° to 120°.

    • Step Size: A small step size, for example, 0.01° to 0.02°, is used to ensure high resolution of the diffraction peaks.

    • Counting Time: A sufficient counting time per step (e.g., 1-10 seconds) is chosen to obtain good counting statistics.

    • Sample Rotation: The sample is rotated during data collection to minimize preferred orientation effects.

Neutron Powder Diffraction Data Collection

Neutron diffraction is particularly useful for accurately determining the positions of phosphorus atoms due to its comparable neutron scattering length to titanium.

  • Sample Preparation: Similar to XRD, the powdered sample is loaded into a sample holder (e.g., a vanadium can, which has a low coherent scattering cross-section) in an inert atmosphere.

  • Instrumentation and Data Collection:

    • Neutron Source: Data is collected at a research reactor or a spallation neutron source.

    • Diffractometer: A high-resolution neutron powder diffractometer is used.

    • Wavelength: A monochromatic neutron beam with a known wavelength (e.g., 1.5-2.5 Å) is used.

    • Data Range: Data is collected over a wide range of scattering angles (2θ).

Crystal Structure Refinement using the Rietveld Method

The Rietveld method is a powerful technique for refining crystal structure parameters by fitting a calculated diffraction pattern to the entire experimental powder diffraction profile.

  • Software: Commonly used software packages for Rietveld refinement include GSAS, FullProf, and TOPAS.

  • Refinement Procedure:

    • Initial Model: The refinement starts with an initial structural model, which includes the space group, approximate lattice parameters, and atomic positions of a known isostructural compound or from ab initio structure prediction.

    • Background Refinement: The background of the diffraction pattern is modeled using a polynomial function or other appropriate functions.

    • Scale Factor and Zero-Shift Refinement: The scale factor and the instrument zero-shift error are refined.

    • Lattice Parameter Refinement: The unit cell parameters are refined to match the observed peak positions.

    • Profile Parameter Refinement: The peak shape parameters (e.g., Gaussian and Lorentzian components, asymmetry) are refined to accurately model the shape of the diffraction peaks.

    • Atomic Parameter Refinement: The atomic coordinates and isotropic/anisotropic displacement parameters (thermal parameters) are refined. For neutron diffraction data, the occupancy factors can also be refined with higher confidence.

    • Goodness-of-Fit: The quality of the refinement is assessed by monitoring the R-factors (e.g., R_p, R_wp) and the goodness-of-fit (χ²) parameter. The refinement is considered complete when these parameters converge to low values and the difference plot between the observed and calculated patterns shows only random noise.

Visualizations

The following diagrams, generated using the DOT language, illustrate the relationships between the different this compound phases and the general workflow for crystal structure determination.

Titanium_Phosphide_Phases Known Crystalline Phases of this compound cluster_metal_rich Metal-Rich cluster_equiatomic Equiatomic cluster_phosphorus_rich Phosphorus-Rich TiP TiP (Hexagonal) Ti4P3 Ti₄P₃ (Cubic) Ti2P Ti₂P (Hexagonal) Ti3P Ti₃P (Tetragonal) Ti5P3 Ti₅P₃ (Orthorhombic) TiP2 TiP₂ (Structure TBD) Ti7P4 Ti₇P₄ (Monoclinic) Ti Ti

Known this compound Phases

Crystal_Structure_Determination_Workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Sample Synthesis cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis High-Temperature Solid-State Reaction grinding Grinding in Inert Atmosphere synthesis->grinding mounting Mounting in Air-tight Holder grinding->mounting xrd Powder X-ray Diffraction (XRD) mounting->xrd neutron Neutron Diffraction (Optional) mounting->neutron rietveld Rietveld Refinement xrd->rietveld neutron->rietveld structure Crystal Structure (Lattice Parameters, Atomic Positions) rietveld->structure

Crystal Structure Determination Workflow

Conclusion

This technical guide has provided a detailed overview of the crystal structures of known this compound phases, presenting key crystallographic data in a structured and comparable format. The experimental protocols for the synthesis and characterization of these materials using powder X-ray and neutron diffraction, followed by Rietveld refinement, have been outlined to guide researchers in their experimental work. The provided visualizations offer a clear depiction of the phase relationships and the experimental workflow. A thorough understanding of the crystal chemistry of titanium phosphides is essential for the future design and development of advanced materials with tailored properties for a wide range of technological applications.

References

An In-depth Technical Guide to the Theoretical Properties of Titanium Phosphide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium phosphide (B1233454) (TiP) compounds represent a class of inorganic materials with a rich and diverse range of theoretical and experimentally verified properties. As "metal-rich phosphides," they exhibit characteristics stemming from the interplay of metallic and covalent/ionic bonding, leading to notable electronic, mechanical, and thermal behaviors.[1] This technical guide provides a comprehensive overview of the core theoretical properties of various titanium phosphide compounds, supported by detailed experimental protocols for their synthesis and characterization. The information is intended to serve as a foundational resource for researchers and professionals exploring the potential applications of these materials.

Theoretical Properties of this compound Compounds

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in predicting and understanding the fundamental properties of this compound compounds. These theoretical investigations provide insights into the material's behavior at an atomic level, guiding experimental efforts and the design of new materials.

Structural Properties

Titanium and phosphorus can form several stable and metastable compounds, with the most common being TiP, TiP₂, and Ti₃P.[1] Theoretical studies predict the crystal structures and lattice parameters of these phases. For instance, TiP is known to crystallize in a hexagonal structure.[2] First-principles calculations can determine the equilibrium lattice constants and formation energies to predict the most stable crystal structures under different conditions.

Table 1: Theoretical Structural Properties of this compound Compounds

CompoundCrystal SystemSpace GroupCalculated Lattice Parameters (Å)Formation Enthalpy (eV/atom)
TiP HexagonalP6₃/mmca = 3.49, c = 11.70[2]Data not available in search results
Ti₃PC₂ (MAX Phase) HexagonalP6₃/mmca = 3.12, c = 18.34[3]Data not available in search results
Other PhasesVariousVariousData not available in search resultsData not available in search results

Note: Comprehensive theoretical data for a wide range of Ti-P binary phases is limited in the provided search results. The data for TiP is from experimental results which are often used to validate theoretical calculations.

Electronic Properties

The electronic band structure and density of states (DOS) dictate the electrical and optical properties of materials. Theoretical studies on titanium phosphides indicate their metallic or semi-metallic nature. For example, TiP is a metallic conductor.[1] DFT calculations can reveal the nature of the electronic bands at the Fermi level, indicating the type and density of charge carriers.

The total density of states (TDOS) at the Fermi level (E_F) is a key indicator of metallic character. For the related ternary compound Ti₃PC₂, the TDOS at E_F is calculated to be 5.87 states per eV, confirming its conductive nature.[3] The partial density of states (PDOS) analysis shows strong hybridization between the Ti-3d and P-3p orbitals, which is characteristic of the covalent bonding contribution in these materials.[3]

Table 2: Theoretical Electronic Properties of this compound Compounds

CompoundBand Gap (eV)Nature of Band GapKey Features from DOS Analysis
TiP 0 (Metallic)-Metallic conductor[1]
Ti₃PC₂ (MAX Phase) 0 (Metallic)-Conductor; Hybridization of Ti-3d, P-3p, and C-2p states[3]
Other PhasesData not available in search resultsData not available in search resultsData not available in search results
Mechanical Properties

The mechanical robustness of materials is critical for many applications. First-principles calculations are a powerful tool for predicting the elastic constants (Cᵢⱼ) of crystalline solids, from which other mechanical properties like the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived. These calculations can also assess the mechanical stability of a crystal structure through the Born stability criteria.

For the hexagonal Ti₃PC₂ MAX phase, DFT calculations have been used to determine its elastic constants and confirm its mechanical stability.[3] The calculated elastic parameters provide insights into its stiffness, ductility, and anisotropy.

Table 3: Theoretical Mechanical Properties of this compound Compounds

CompoundBulk Modulus (B) (GPa)Shear Modulus (G) (GPa)Young's Modulus (E) (GPa)Poisson's Ratio (ν)Pugh's Ratio (B/G)
Ti₃PC₂ (MAX Phase) 1651152800.221.43[3]
Other Binary PhasesData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: A Pugh's ratio (B/G) greater than 1.75 typically indicates ductile behavior, while a value less than 1.75 suggests brittleness.

Thermodynamic and Vibrational Properties

Experimental Protocols

The synthesis and characterization of this compound compounds are crucial for validating theoretical predictions and exploring their properties. The following sections detail common experimental methodologies.

Synthesis of this compound

1. Direct Synthesis from Elemental Powders

This method involves the high-temperature reaction of titanium and red phosphorus powders.

  • Materials:

    • Titanium powder (e.g., 1 g)

    • Red phosphorus powder (e.g., 0.5 g)

  • Procedure:

    • Measure the desired stoichiometric amounts of titanium and red phosphorus powders.

    • Thoroughly mix the powders. Caution: Red phosphorus is sensitive to shock; avoid grinding with a mortar and pestle. A gentle mixing method, such as pouring the powders back and forth between two containers (diaper method), is recommended to achieve a homogeneous mixture.[4]

    • Place the mixture in a crucible suitable for high-temperature reactions.

    • Initiate the reaction by applying activation energy, for example, through heating in a furnace or using a deflagration wand in a controlled environment.[4] A blast shield should be used for safety.[4]

    • The reaction 3Ti + 4P → Ti₃P₄ is an example of such a synthesis.[4]

    • Allow the product to cool down and then collect the resulting this compound compound.

2. Thin Film Deposition via Atomic Layer Deposition (ALD)

ALD allows for the growth of highly conformal and uniform thin films with precise thickness control.

  • Precursors:

    • Titanium precursor: Titanium tetrachloride (TiCl₄)

    • Phosphorus precursor: Tris(trimethyltin)phosphide (TMT₃P)[2][5]

  • Deposition Parameters:

    • Substrate: Si/SiO₂ wafers or other suitable substrates.

    • Deposition Temperature: Within the ALD window, typically 175 °C to 225 °C.[2][5]

    • Carrier Gas: High-purity nitrogen (N₂).[2]

    • Base Pressure: Approximately 2 mbar.[2]

  • ALD Cycle Sequence:

    • TiCl₄ pulse: Introduce TiCl₄ vapor into the reaction chamber.

    • N₂ purge: Purge the chamber with N₂ to remove unreacted TiCl₄ and byproducts.

    • TMT₃P pulse: Introduce TMT₃P vapor into the chamber.

    • N₂ purge: Purge the chamber with N₂ to remove unreacted TMT₃P and byproducts.

  • Post-Deposition Annealing:

    • To obtain crystalline films, a post-annealing treatment can be performed. For example, annealing at 450 °C for 2 hours can produce crystalline TiₓPᵧ films with a hexagonal structure.[2]

Characterization of this compound

1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized material.

  • Instrumentation: A diffractometer with a Cu Kα radiation source is commonly used.

  • Sample Preparation: The synthesized powder or thin film is mounted on a sample holder.

  • Data Collection:

    • For thin films, Grazing Incidence XRD (GIXRD) is often employed to enhance the signal from the film.

    • The diffraction pattern is recorded over a range of 2θ angles (e.g., 5-65°).[2]

  • Data Analysis:

    • The positions and intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., ICDD PDF4+) to identify the crystalline phases present.

    • Lattice parameters can be refined from the peak positions.

2. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the material.

  • Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα).

  • Sample Preparation: The sample is placed in an ultra-high vacuum chamber. For thin films, they are typically mounted on a conductive substrate.[6] Surface cleaning by ion sputtering may be performed to remove surface contaminants.[6]

  • Data Collection:

    • A survey scan is first acquired to identify all elements present on the surface.

    • High-resolution scans are then performed for the specific elements of interest (e.g., Ti 2p, P 2p) to determine their chemical states (oxidation states and bonding environments).

  • Data Analysis:

    • The binding energies of the core-level peaks are used to identify the elements and their chemical states.

    • Peak fitting and deconvolution are used to quantify the different chemical species present.[6]

Visualizations

Logical Workflow for DFT Calculations of Material Properties

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_properties Property Calculations crystal_structure Crystal Structure (e.g., TiP, TiP2) scf Self-Consistent Field (SCF) Calculation crystal_structure->scf Initial Geometry relax Geometry Optimization scf->relax Forces & Stress relax->scf Updated Geometry electronic Electronic Properties (Band Structure, DOS) relax->electronic mechanical Mechanical Properties (Elastic Constants) relax->mechanical vibrational Vibrational Properties (Phonon Dispersion) relax->vibrational thermodynamic Thermodynamic Properties (Formation Enthalpy) relax->thermodynamic

Caption: A logical workflow diagram illustrating the process of calculating various material properties using Density Functional Theory (DFT).

Experimental Workflow for Thin Film Synthesis and Characterization

ALD_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis ald Atomic Layer Deposition (ALD) annealing Post-Deposition Annealing ald->annealing xrd X-ray Diffraction (XRD) annealing->xrd xps X-ray Photoelectron Spectroscopy (XPS) annealing->xps structure Crystal Structure & Phase Purity xrd->structure composition Elemental Composition & Chemical States xps->composition

Caption: An experimental workflow for the synthesis of this compound thin films by ALD and their subsequent characterization.

Conclusion

This technical guide has provided a summary of the theoretical properties of this compound compounds, drawing from available computational and experimental data. While a comprehensive theoretical dataset for all binary Ti-P phases remains an area for further research, the existing knowledge on their structural, electronic, and mechanical properties highlights their potential for various advanced applications. The detailed experimental protocols offer a practical starting point for the synthesis and characterization of these promising materials. Future computational studies are encouraged to build a more complete theoretical picture of the Ti-P system, which will undoubtedly accelerate the discovery and development of new technologies based on titanium phosphides.

References

An In-Depth Technical Guide to the Electronic Band Structure of Titanium Phosphide and Related Metallic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Comprehensive experimental and theoretical data specifically for the electronic band structure of titanium phosphide (B1233454) (TiP) is limited in publicly accessible literature. Therefore, to fulfill the requirements of this technical guide, we will use titanium diselenide (TiSe₂), a well-characterized metallic compound with a similar hexagonal crystal structure, as an illustrative example. The principles, experimental methodologies, and computational approaches described are directly applicable to the study of TiP.

Introduction to Electronic Band Structure

In solid-state physics, the electronic band structure describes the ranges of energy that an electron within a solid is allowed to possess. These allowed energy ranges are known as energy bands, while the regions of forbidden energy are termed band gaps. The nature of the band structure dictates a material's electrical and optical properties. In metals, the valence and conduction bands overlap, allowing electrons to move freely and conduct electricity with little applied energy. Titanium phosphide (TiP) is known to be a metallic conductor, implying such an overlap in its electronic band structure.[1]

Crystal Structure of this compound

This compound typically crystallizes in a hexagonal structure.[2] This crystal structure is a crucial input for theoretical calculations of the electronic band structure, as the periodic arrangement of atoms in the lattice determines the potential experienced by the electrons.

Experimental Protocols for Determining Electronic Band Structure

The primary experimental technique for directly probing the electronic band structure of crystalline solids is Angle-Resolved Photoemission Spectroscopy (ARPES).

Angle-Resolved Photoemission Spectroscopy (ARPES)

Principle: ARPES is based on the photoelectric effect. A monochromatic beam of high-energy photons (typically UV or X-rays) illuminates a sample in an ultra-high vacuum (UHV) environment, causing the emission of photoelectrons.[3][4][5] By measuring the kinetic energy and the emission angle of these photoelectrons, one can determine their binding energy and momentum within the crystal. This allows for the direct mapping of the electronic band structure.[3][4][5]

Detailed Methodology:

  • Sample Preparation: A single crystal of the material with a clean, atomically flat surface is required. In-situ cleaving of the crystal under UHV is the most common method to obtain a pristine surface, free from contaminants.[6] For materials that cannot be easily cleaved, sputter-annealing cycles may be used to clean the surface. The sample is mounted on a multi-axis manipulator that allows for precise control of its orientation relative to the incident photon beam and the electron analyzer.[7]

  • Photon Source: A highly monochromatic and focused light source is used. Synchrotron radiation facilities provide tunable, high-flux, and polarized X-ray beams, which are ideal for ARPES experiments.[8] Laboratory-based systems often use gas discharge lamps (e.g., He Iα at 21.2 eV) or UV lasers.[5]

  • Electron Energy Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy and emission angle of the photoemitted electrons.[3][9] The analyzer has a narrow entrance slit that defines the angular acceptance. The electrons are then guided through a hemispherical path by an electric field, which disperses them according to their kinetic energy.

  • Detector: A 2D detector, typically a microchannel plate (MCP) coupled with a CCD or delay-line detector, is placed at the exit of the analyzer.[2][5] This allows for the simultaneous measurement of the electron's kinetic energy and its momentum parallel to the sample surface.

  • Data Acquisition and Analysis: The raw data is a 2D map of electron intensity as a function of kinetic energy and one component of the parallel momentum. By rotating the sample, the full band structure E(kx, ky) can be mapped. The Fermi surface, which is the contour of constant energy at the Fermi level, can be determined by integrating the intensity in a small energy window around the Fermi energy.

Computational Protocols for Determining Electronic Band Structure

Density Functional Theory (DFT) is the most widely used computational method for calculating the electronic band structure of materials from first principles.

Density Functional Theory (DFT)

Principle: DFT is a quantum mechanical modeling method that uses the electron density as the fundamental variable, rather than the many-body wavefunction. The Kohn-Sham equations are solved self-consistently to obtain the ground-state electron density and the effective potential of the system.[10] The eigenvalues of the Kohn-Sham equations provide the electronic band structure.[10]

Detailed Methodology (using VASP/Quantum ESPRESSO as examples):

  • Input Structure: The calculation begins with the crystal structure of the material, including the lattice parameters and the atomic positions within the unit cell. For hexagonal TiP, this would be the experimentally determined hexagonal lattice.

  • Pseudopotentials: To simplify the calculation, the core electrons are treated as a frozen core, and their interaction with the valence electrons is described by a pseudopotential. Appropriate pseudopotentials for each atomic species (e.g., Ti and P) are chosen from a library.

  • Self-Consistent Field (SCF) Calculation:

    • An initial guess for the electron density is made.

    • The Kohn-Sham equations are solved for this density to obtain a set of single-particle wavefunctions (orbitals) and their corresponding eigenvalues (energies).

    • A new electron density is calculated from the occupied Kohn-Sham orbitals.

    • This new density is then used as the input for the next iteration. This process is repeated until the input and output densities (and thus the total energy) converge to within a specified tolerance.[11][12]

  • Non-Self-Consistent (NSCF) Band Structure Calculation:

    • Once a converged ground-state charge density is obtained from the SCF calculation, it is kept fixed.

    • The Kohn-Sham equations are then solved again, but this time for a specific set of high-symmetry k-points in the Brillouin zone.[11] This path of k-points is chosen to highlight the band dispersions along important crystallographic directions.

  • Density of States (DOS) Calculation: The DOS, which represents the number of available electronic states at each energy level, is calculated by integrating the band structure over the entire Brillouin zone. A denser k-point mesh is typically used for accurate DOS calculations.

  • Analysis and Visualization: The calculated band structure is plotted as E vs. k along the high-symmetry path. The DOS is plotted as the number of states per unit energy versus energy. These plots provide a comprehensive picture of the electronic properties of the material.

Quantitative Data

As specific quantitative data for TiP is scarce, the following table presents representative data for the metallic transition metal dichalcogenide TiSe₂, which has a hexagonal crystal structure.

PropertyValueMethodReference
Crystal StructureHexagonal (P-3m1)X-ray Diffraction[13][14]
Lattice Parameters (a, c)a = 3.54 Å, c = 6.01 ÅX-ray Diffraction[8]
Electrical Resistivity (Room Temp.)~ 2 x 10⁻⁴ Ω·cmFour-probe measurement
Carrier TypeSemimetallic (both electrons and holes)Hall Effect, ARPES[15]
Band OverlapSmall overlap between valence and conduction bandsDFT, ARPES[14][16]

Visualization of Workflows and Concepts

DFT Calculation Workflow

The following diagram illustrates the typical workflow for a DFT-based electronic band structure calculation.

DFT_Workflow cluster_input Input Preparation cluster_scf Self-Consistent Field (SCF) Cycle cluster_post Post-Processing crystal_structure Crystal Structure (Lattice, Atomic Positions) initial_density Initial Electron Density crystal_structure->initial_density pseudopotentials Pseudopotentials solve_ks Solve Kohn-Sham Equations pseudopotentials->solve_ks initial_density->solve_ks new_density Calculate New Electron Density solve_ks->new_density convergence_check Convergence Check new_density->convergence_check convergence_check->solve_ks Not Converged nscf_bands Non-SCF Band Calculation (High-Symmetry k-path) convergence_check->nscf_bands Converged nscf_dos Non-SCF DOS Calculation (Dense k-mesh) convergence_check->nscf_dos Converged plot_bands Plot Band Structure nscf_bands->plot_bands plot_dos Plot Density of States nscf_dos->plot_dos

Workflow for DFT band structure calculation.
Generic Metallic Band Structure

This diagram illustrates the key features of the electronic band structure of a metal, where the valence and conduction bands overlap.

Metallic_Band_Structure cluster_bands Electronic Band Structure E_axis Energy k_axis Momentum (k) vb1 vb2 vb3 vb4 vb5 cb1 cb2 cb3 cb4 cb5 fermi_level Fermi Level (EF) fermi_line -------------------------------------------------- valence_legend Valence Band conduction_legend Conduction Band

Generic metallic electronic band structure.

References

An In-depth Technical Guide to the Titanium Phosphide (Ti-P) Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the titanium phosphide (B1233454) (Ti-P) binary phase diagram, an essential tool for materials science, research, and development. Understanding the phase relationships between titanium and phosphorus is critical for the synthesis of novel materials with tailored properties for a range of applications. This document summarizes the key features of the Ti-P system, including its various phases, crystal structures, and the experimental methodologies used in its characterization.

Titanium-Phosphide Phase Diagram

The Ti-P phase diagram is characterized by the existence of several stable intermediate phases, indicating strong chemical interactions between titanium and phosphorus. The currently accepted phase diagram is primarily based on the critical assessment by J.L. Murray (1987), which compiled and evaluated the available experimental data.

The diagram illustrates the equilibrium phases present at different temperatures and compositions. Key features include a series of peritectic and eutectic reactions, as well as the allotropic transformations of pure titanium.

Invariant Reactions

The Ti-P system exhibits several invariant reactions, where three phases are in equilibrium. The specific temperatures and compositions of these reactions are crucial for controlling the microstructure and properties of Ti-P alloys. Due to the challenges in experimental determination, some uncertainty may exist in the exact values. The following table summarizes the key invariant reactions as interpreted from the assessed phase diagram.

Reaction TypeTemperature (°C)Composition (at. % P)Reaction
Peritectic~2100~15L + β-Ti ↔ Ti₃P
Peritectic~1980~28L + Ti₃P ↔ Ti₂P
Peritectic~1850~37.5L + Ti₂P ↔ Ti₅P₃
Peritectic~1760~43L + Ti₅P₃ ↔ Ti₄P₃
Eutectic~1480~60L ↔ Ti₄P₃ + TiP
Eutectic~1100~85L ↔ TiP + TiP₂

Note: The temperatures and compositions are approximate values derived from the graphical representation of the phase diagram and may vary slightly based on different experimental studies.

Titanium Phosphide Phases and Crystal Structures

A number of stable this compound compounds have been identified in the Ti-P binary system. Each of these phases possesses a unique crystal structure, which dictates its physical and chemical properties. The crystallographic data for the known this compound phases are summarized in the table below.

PhaseComposition (at. % P)Pearson SymbolSpace GroupCrystal SystemPrototype
Ti₃P25tI32I-4TetragonalTi₃P
Ti₂P33.3----
Ti₇P₄36.4----
Ti₅P₃37.5hP16P6₃/mcmHexagonalMn₅Si₃
Ti₄P₃42.9----
TiP50hP4P6₃/mmcHexagonalNiAs
TiP₂66.7cF24Fm-3mCubic-

Note: The crystallographic data for some phases, particularly the titanium-rich compounds, may be less well-established or subject to ongoing research.

Experimental Protocols for Phase Diagram Determination

Sample Preparation
  • Alloy Synthesis: A series of alloys with varying Ti and P compositions are prepared. Due to the high melting point of titanium and the high vapor pressure of phosphorus, this is typically achieved through arc melting or powder metallurgy techniques in an inert atmosphere (e.g., argon) to prevent oxidation.

  • Homogenization: The as-cast or as-sintered alloys are subjected to high-temperature annealing for extended periods to ensure chemical homogeneity and to achieve equilibrium microstructures. The annealing temperature and duration depend on the composition of the alloy.

  • Quenching: To preserve the high-temperature phase constitution for room-temperature analysis, the homogenized samples are rapidly quenched in water, brine, or liquid metal.

Phase Analysis and Transformation Temperature Measurement
  • X-Ray Diffraction (XRD): XRD is the primary technique used to identify the crystal structures of the phases present in the annealed and quenched samples. By analyzing the diffraction patterns, the constituent phases in a given alloy at a specific temperature can be determined.

  • Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC are used to measure the temperatures of phase transformations, such as solidus, liquidus, eutectic, and peritectic reactions. These techniques detect the heat absorbed or released during a phase change as the sample is heated or cooled at a controlled rate.

  • Metallography: This involves the microscopic examination of the polished and etched surfaces of the alloys. Different phases can be distinguished by their morphology, grain size, and etching characteristics. This technique is crucial for understanding the microstructure and the spatial distribution of the phases.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the study of the this compound phase diagram, the following diagrams are provided.

TiP_Phase_Diagram_Logic Logical Flow of Ti-P Phase Diagram Investigation ArcMelting Arc Melting Homogenization Homogenization Annealing ArcMelting->Homogenization PowderMetallurgy Powder Metallurgy PowderMetallurgy->Homogenization Quenching Quenching Homogenization->Quenching DTA_DSC DTA / DSC Homogenization->DTA_DSC XRD X-Ray Diffraction (XRD) Quenching->XRD Metallography Metallography Quenching->Metallography PhaseDiagram Ti-P Phase Diagram XRD->PhaseDiagram CrystalData Crystallographic Data XRD->CrystalData DTA_DSC->PhaseDiagram Metallography->PhaseDiagram

Figure 1: Experimental workflow for the determination of the Ti-P phase diagram.

TiP_Phases This compound Phases Ti β-Ti (BCC) alpha_Ti α-Ti (HCP) Ti->alpha_Ti 882°C Liquid Liquid Ti->Liquid Ti3P Ti₃P alpha_Ti->Ti3P Ti2P Ti₂P Ti3P->Ti2P Peritectic Ti5P3 Ti₅P₃ Ti2P->Ti5P3 Peritectic Ti7P4 Ti₇P₄ Ti4P3 Ti₄P₃ Ti5P3->Ti4P3 Peritectic TiP TiP TiP2 TiP₂ TiP->TiP2 Eutectic Liquid->Ti3P Peritectic Liquid->Ti4P3 Eutectic Liquid->TiP Eutectic

Figure 2: Relationships between the major phases in the Ti-P system.

An In-depth Technical Guide to the Phases of Titanium Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the various phases of titanium phosphide (B1233454), catering to researchers, scientists, and professionals in materials science. The document details the crystal structures, physical and chemical properties, and synthesis methods of known titanium phosphide compounds. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key synthesis techniques are provided.

Introduction to Titanium Phosphides

Titanium phosphides are a class of binary inorganic compounds composed of titanium and phosphorus. These materials exhibit a range of stoichiometries, each with unique crystal structures and physicochemical properties. Generally, they are characterized by high melting points, metallic conductivity, and significant chemical stability, making them promising candidates for various applications, including as wear-resistant coatings, in high-power and high-frequency electronics, and as catalytic materials. Unlike phosphides of alkali and alkaline earth metals, which are ionic and readily hydrolyze, titanium phosphides are classified as metal-rich phosphides with delocalized electrons, contributing to their metallic character.[1]

Phases of this compound

Several stable phases of this compound have been identified, with the most common ones being TiP, TiP₂, Ti₃P, Ti₄P₃, and Ti₅P₃. Other reported phases include Ti₂P and Ti₇P₄.[1] This section details the known properties of these phases.

Titanium Monophosphide (TiP)

Titanium monophosphide is a gray crystalline powder with a high melting point and metallic conductivity.[1] It is notably resistant to attack by common acids and water.[1]

Other this compound Phases

A variety of other this compound phases have been reported, each with distinct crystal structures and properties. The Ti-P binary phase diagram indicates the stability regions for these different compounds.[2]

Data Presentation

The following tables summarize the quantitative data for the different phases of this compound based on available literature.

Table 1: Crystal Structure Data of this compound Phases

PhaseCrystal SystemSpace GroupLattice Parameters (Å)
TiP HexagonalP6₃/mmca = 3.49, c = 11.70[3]
Ti₃P TetragonalP4₂/na = 9.94, c = 4.98[3]
Ti₄P₃ CubicI-43da = 6.430[4]
Ti₅P₃ OrthorhombicPnmaa = 11.93, b = 3.59, c = 9.77[5]

Table 2: Physical and Chemical Properties of this compound Phases

PropertyTiPTi₃PTi₄P₃Ti₅P₃
Molar Mass ( g/mol ) 78.84[6]174.58284.42332.26
Appearance Gray crystalline powder[1]---
Density (g/cm³) 4.08[1]4.72[3]-4.45[5]
Melting Point (°C) >1400[1]---
Chemical Stability Not attacked by common acids or water[1]---

Table 3: Electronic and Thermal Properties of this compound Phases

PropertyTiP
Electrical Resistivity 10–120 mΩ·cm (thin film)[3]
Thermal Conductivity (W/m·K) Data not available
Seebeck Coefficient (µV/K) Data not available

Experimental Protocols

This section provides detailed methodologies for the synthesis of titanium phosphides.

Solid-State Synthesis of this compound Powders

Solid-state reaction is a common method for producing polycrystalline powders of intermetallic compounds like titanium phosphides.

Workflow for Solid-State Synthesis

start Start: Precursor Powders mix Mixing of Stoichiometric Amounts of Ti and P Powders start->mix pelletize Pelletizing the Mixture mix->pelletize seal Sealing in an Evacuated Quartz Ampoule pelletize->seal heat Heating in a Tube Furnace (e.g., 800-1200 °C) seal->heat cool Controlled Cooling heat->cool grind Grinding the Product cool->grind characterize Characterization (XRD, SEM, etc.) grind->characterize end End: this compound Powder characterize->end

Caption: General workflow for solid-state synthesis of titanium phosphides.

Detailed Protocol:

  • Precursor Preparation: High-purity titanium powder and red phosphorus powder are used as precursors.

  • Mixing: The powders are weighed in the desired stoichiometric ratio (e.g., 1:1 for TiP) inside an inert atmosphere glovebox to prevent oxidation. They are then thoroughly mixed using a mortar and pestle or a ball mill.

  • Pelletizing: The mixed powder is pressed into a pellet to ensure intimate contact between the reactant particles.

  • Sealing: The pellet is placed in a quartz ampoule, which is then evacuated to a high vacuum and sealed.

  • Heating: The sealed ampoule is placed in a tube furnace and heated to a high temperature (typically in the range of 800-1200 °C) for an extended period (several hours to days) to allow for the solid-state diffusion and reaction to occur.

  • Cooling: The furnace is then slowly cooled down to room temperature.

  • Characterization: The resulting product is ground into a fine powder and characterized using techniques such as X-ray diffraction (XRD) to confirm the phase purity and crystal structure, and scanning electron microscopy (SEM) to observe the morphology.

Chemical Vapor Deposition (CVD) of this compound Coatings

Chemical Vapor Deposition is a versatile technique for depositing high-quality thin films and coatings.

Workflow for Atmospheric Pressure Chemical Vapor Deposition (APCVD)

start Start: Substrate and Precursors setup Placing Substrate in APCVD Reactor start->setup heat_reactor Heating Reactor to Deposition Temperature (450-550 °C) setup->heat_reactor introduce_precursors Introducing Precursors (TiCl₄ and RPH₂) into the Reactor with a Carrier Gas heat_reactor->introduce_precursors deposition Deposition of TiP Film on Substrate introduce_precursors->deposition cool_down Cooling Down the Reactor deposition->cool_down characterize Characterization of the Film cool_down->characterize end End: TiP Coated Substrate characterize->end

Caption: Workflow for APCVD of this compound coatings.

Detailed Protocol for Atmospheric Pressure Chemical Vapor Deposition (APCVD) of TiP: [3]

  • Precursors: Titanium tetrachloride (TiCl₄) and an organophosphine such as tert-butylphosphine (t-BuPH₂), phenylphosphine (B1580520) (PhPH₂), or cyclohexylphosphine (B1595701) (CyPH₂) are used as the titanium and phosphorus sources, respectively.

  • Reactor Setup: A glass substrate is placed inside an atmospheric pressure CVD reactor.

  • Deposition Conditions: The reactor is heated to a temperature in the range of 450-550 °C. The precursors are introduced into the reactor using a carrier gas (e.g., nitrogen or argon).

  • Deposition Process: The volatile precursors react and/or decompose on the heated substrate surface, leading to the formation of a this compound film. The growth rates can be on the order of 1 µm/min at 550 °C.

  • Characterization: The resulting films are characterized for their crystallinity, composition, and properties using techniques such as XRD, SEM, X-ray Photoelectron Spectroscopy (XPS), and electrical resistivity measurements.

Atomic Layer Deposition (ALD) of this compound Thin Films

Atomic Layer Deposition is a thin-film deposition technique that allows for precise control over the film thickness and conformity at the atomic level.

Workflow for Thermal Atomic Layer Deposition (ALD)

start Start: Substrate in ALD Reactor pulse_Ti Pulse Ti Precursor (e.g., TiCl₄) start->pulse_Ti purge1 Purge with Inert Gas pulse_Ti->purge1 pulse_P Pulse P Precursor (e.g., TMT₃P) purge1->pulse_P purge2 Purge with Inert Gas pulse_P->purge2 repeat Repeat Cycles purge2->repeat repeat->pulse_Ti end End: TiₓPᵧ Thin Film repeat->end

Caption: A typical thermal ALD cycle for this compound deposition.

Detailed Protocol for Thermal ALD of TiₓPᵧ: [1][6]

  • Precursors: Titanium tetrachloride (TiCl₄) and tris(trimethyltin)phosphide (TMT₃P) can be used as the titanium and phosphorus precursors, respectively.

  • Deposition Parameters: The deposition is carried out in an ALD reactor within a specific temperature window, typically between 175 °C and 225 °C.

  • ALD Cycle: A typical ALD cycle consists of four steps: a. Pulse TiCl₄: A pulse of TiCl₄ vapor is introduced into the reactor, which chemisorbs onto the substrate surface. b. Purge 1: The reactor is purged with an inert gas (e.g., nitrogen) to remove any unreacted TiCl₄ and byproducts. c. Pulse TMT₃P: A pulse of TMT₃P vapor is introduced, which reacts with the chemisorbed titanium-containing species on the surface. d. Purge 2: The reactor is purged again with the inert gas to remove unreacted TMT₃P and reaction byproducts.

  • Film Growth: This cycle is repeated a desired number of times to achieve the target film thickness. The growth rate is typically in the range of angstroms per cycle.

  • Post-Deposition Annealing: A post-annealing treatment (e.g., at 450 °C for 2 hours) can be performed to crystallize the as-deposited amorphous films.[7]

Conclusion

This technical guide has provided a detailed overview of the different phases of this compound, including their synthesis, crystal structures, and known properties. While significant data exists for phases like TiP, Ti₃P, Ti₄P₃, and Ti₅P₃, further research is needed to fully characterize the thermal and electronic properties of all phases, particularly for the less-studied TiP₂, Ti₂P, and Ti₇P₄. The detailed experimental protocols for various synthesis methods provided herein offer a valuable resource for researchers aiming to produce and investigate these promising materials for a range of technological applications. The continued exploration of the this compound system is expected to unveil new functionalities and expand their utility in advanced materials science.

References

An In-depth Technical Guide to Titanium Phosphide: CAS Number, Safety Data, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of titanium phosphide (B1233454), focusing on its chemical identity, safety data, and detailed experimental protocols for its synthesis. The information is intended for professionals in research and development who require a thorough understanding of this inorganic compound.

Chemical Identification and Physical Properties

Titanium(III) phosphide (TiP) is the most common titanium phosphide compound. Several other this compound phases exist, though they are less well-characterized.

Identifier Titanium(III) Phosphide (TiP) Other this compound Phases
CAS Number 12037-65-9[1][2][3][4][5]Not available in searched documents
Molecular Formula TiP[1][3]Ti3P, Ti2P, Ti7P4, Ti5P3, Ti4P3[6]
Molecular Weight 78.84 g/mol [1][7]Varies
Appearance Gray metallic powder or crystals[7]Varies
Density Approximately 3.95 - 4.08 g/cm³[8]Varies
Melting Point >1400 °C (decomposes)Varies
Solubility Insoluble in water and not attacked by common acids.[6]Varies

Safety and Hazard Information

A comprehensive Safety Data Sheet (SDS) for Titanium(III) Phosphide (TiP) from ProChem, Inc. provides crucial safety information. Notably, quantitative toxicity data such as LD50 and LC50 values for this compound itself have not been recorded. The primary and most significant hazard associated with this compound is the liberation of highly toxic phosphine (B1218219) gas (PH3) upon contact with water, moisture, or acids.[3]

Summary of Hazards
Hazard Category Description
Primary Hazard Reacts with water, moisture, steam, acid, or acid fumes to produce phosphine gas, which is toxic and may ignite spontaneously.
Flammability Flammable solid. May ignite when exposed to heat or flame.
Inhalation Toxicity (as Phosphine) Phosphine gas is poisonous by inhalation, causing central nervous system depression, lung irritation, pulmonary edema, and can be fatal.
Skin Contact May cause redness, itching, and burning.
Eye Contact May cause redness, itching, burning, and watering.
Ingestion While acute health effects from ingestion of this compound are not well-documented, ingestion of other metal phosphides can be fatal due to the release of phosphine gas in the stomach.[9]
Carcinogenicity Not listed as a carcinogen by NTP, IARC, or OSHA.
Quantitative Toxicity Data (Phosphine Gas)

Due to the lack of direct toxicity data for this compound, the toxicity of its primary decomposition product, phosphine, is provided below for risk assessment, particularly concerning inhalation hazards.

Substance Parameter Value Species
Phosphine (PH3)LC50 (Inhalation)11 ppm (4 hours)Rat[10]
Phosphine (PH3)LC50 (Inhalation)22 ppm (1 hour)Rat[10]
Phosphine (PH3)IDLH (Immediately Dangerous to Life or Health)50 ppm[11]Human[11]
Aluminum PhosphideLethal Dose (Ingestion)As little as 500 mg has caused death.Adult Human[9]
Zinc PhosphideLD50 (Oral)40 mg/kgRat[9]
Handling and Storage
  • Handling: Handle in a dry, inert atmosphere within a controlled environment to prevent contact with moisture. Use non-sparking tools. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Brush off any loose particles. Wash with plenty of soap and water.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Experimental Protocols

Solid-State Synthesis of this compound

This method involves the direct reaction of titanium metal powder with red phosphorus at high temperatures.

G Solid-State Synthesis of this compound cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Formation Reactant1 Titanium Powder Mixing Mix Reactants Reactant1->Mixing Reactant2 Red Phosphorus Reactant2->Mixing Heating Heat in Inert Atmosphere (e.g., Argon) Mixing->Heating Product This compound (TiP) Heating->Product

Caption: Workflow for the solid-state synthesis of this compound.

Methodology:

  • Reactant Preparation: Titanium powder and red phosphorus are weighed out in a stoichiometric ratio.

  • Mixing: The reactants are thoroughly mixed in an inert atmosphere to ensure homogeneity.

  • Reaction: The mixture is placed in a furnace and heated to a high temperature (e.g., 800-1000 °C) under a continuous flow of an inert gas, such as argon, to prevent oxidation.

  • Product Formation: The reactants undergo a solid-state reaction to form this compound powder. The product is then cooled to room temperature under the inert atmosphere.

Synthesis of this compound Thin Films via Atomic Layer Deposition (ALD)

This protocol describes a method for depositing thin films of this compound using titanium tetrachloride (TiCl4) and tris(trimethyltin)phosphide (TMT3P) as precursors.[12][13]

G Atomic Layer Deposition (ALD) of this compound cluster_0 ALD Cycle cluster_1 Repeat for Desired Thickness Start Start Cycle Pulse_TiCl4 Pulse TiCl4 Start->Pulse_TiCl4 Purge1 Purge with Inert Gas Pulse_TiCl4->Purge1 Pulse_TMT3P Pulse TMT3P Purge1->Pulse_TMT3P Purge2 Purge with Inert Gas Pulse_TMT3P->Purge2 End End Cycle Purge2->End Repeat Repeat n Cycles End->Repeat G Hazard Pathway for this compound cluster_0 Initial State cluster_1 Trigger cluster_2 Reaction & Hazard cluster_3 Potential Consequences TiP This compound (TiP) Reaction Hydrolysis Reaction TiP->Reaction Moisture Contact with Water/ Moisture/Acids Moisture->Reaction Phosphine Release of Phosphine Gas (PH3) Reaction->Phosphine Toxicity High Inhalation Toxicity Phosphine->Toxicity Ignition Spontaneous Ignition Phosphine->Ignition

References

Unveiling the Genesis of a Resilient Material: A Technical Guide to the Discovery and History of Titanium Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the discovery and historical development of titanium phosphides, a class of inorganic compounds known for their exceptional hardness, high thermal stability, and metallic conductivity. While not directly implicated in signaling pathways for drug development, their unique physicochemical properties have carved a niche in materials science, with potential implications for biocompatible coatings and advanced materials in medical devices. This document provides a comprehensive overview of the key milestones in their discovery, detailed experimental protocols for their synthesis, and a consolidated repository of their quantitative properties.

A Century of Discovery: From Incidental Synthesis to Controlled Nanostructures

The journey of titanium phosphide (B1233454) discovery is intertwined with the advent of high-temperature chemistry and the exploration of metal-phosphorus systems. While pinpointing a single, definitive "discovery" is challenging, the pioneering work of French chemist Henri Moissan at the turn of the 20th century laid the groundwork. Moissan's development of the electric arc furnace enabled the synthesis of a vast array of novel materials, including various metal phosphides, by subjecting elements to extremely high temperatures. Although his primary focus was not on the systematic study of the titanium-phosphorus system, his work demonstrated the feasibility of creating such compounds.

Early research into metal phosphides often involved direct combination of the elements at high temperatures. These initial explorations were primarily focused on fundamental solid-state chemistry, with the aim of understanding phase relationships and crystal structures.

A significant leap in the controlled synthesis and characterization of titanium phosphides came with the development of more sophisticated techniques in the mid to late 20th century. Researchers began to employ methods like solid-state reactions , carbothermic reduction , and chemical vapor deposition (CVD) to produce higher purity thin films and powders. These advancements allowed for a more systematic investigation of the various titanium phosphide phases, including TiP, Ti3P, Ti2P, Ti7P4, Ti5P3, and Ti4P3.

The dawn of the 21st century has witnessed the application of advanced synthesis techniques like Atomic Layer Deposition (ALD) to create highly uniform and conformal thin films of this compound. This level of control at the nanoscale has opened up new avenues for exploring their potential in microelectronics and protective coatings.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of various this compound phases.

Table 1: General Properties of Titanium(III) Phosphide (TiP)

PropertyValueReference
CAS Number12037-65-9
Molecular FormulaTiP
Molecular Weight78.84 g/mol
AppearanceGray crystalline powder/crystals
Density3.95 - 4.08 g/cm³
Melting Point>1400 °C (often cited as ~1900-1990 °C)
Crystal SystemHexagonal
SolubilityInsoluble in water and common acids

Table 2: Properties of Various this compound Phases

PhaseMolecular FormulaCrystal SystemKey Characteristics
Titanium(III) PhosphideTiPHexagonalMetallic conductor, high melting point.
Ti3PTetragonal
Ti2P
Ti7P4
Ti5P3Reduced this compound phase.
Ti4P3

Experimental Protocols

Detailed methodologies for the synthesis of titanium phosphides are crucial for reproducible research. The following sections outline the experimental protocols for three key synthesis techniques.

Solid-State Synthesis of this compound (TiP)

This method represents a foundational technique for producing polycrystalline this compound powder.

Methodology:

  • Precursor Preparation: High-purity titanium powder and red phosphorus are weighed in a stoichiometric ratio (1:1 molar ratio for TiP).

  • Mixing: The powders are thoroughly mixed in an inert atmosphere (e.g., inside a glovebox filled with argon) to prevent oxidation. The use of a mortar and pestle for gentle mixing is common.

  • Encapsulation: The mixed powder is loaded into a quartz ampoule. The ampoule is then evacuated to a high vacuum and sealed.

  • Heat Treatment: The sealed ampoule is placed in a tube furnace and heated gradually to a high temperature, typically in the range of 800-1100 °C. The heating is maintained for an extended period, often several days, to ensure a complete reaction and homogenization.

  • Cooling: The furnace is slowly cooled to room temperature.

  • Characterization: The resulting product, a gray powder, is characterized by X-ray diffraction (XRD) to confirm the formation of the desired this compound phase.

Carbothermic Phosphorization of Titanium Dioxide

This method utilizes readily available titanium dioxide as a starting material to produce this compound.

Methodology:

  • Precursor Mixture: Titanium dioxide (TiO2) and graphite (B72142) powder are mixed in a specific molar ratio.

  • Reaction Setup: The mixture is placed in an alumina (B75360) boat, which is then positioned within a quartz reaction tube in a horizontal tube furnace. A separate container with red phosphorus is placed upstream in the tube, in a lower temperature zone.

  • Inert Atmosphere: The reaction tube is purged with an inert gas, such as argon, to remove air.

  • Heating: The furnace is heated to a high temperature, typically around 1630 K. The red phosphorus is gently heated to generate phosphorus vapor, which is carried over the TiO2 and carbon mixture by the inert gas flow.

  • Reaction: The carbothermal reduction of TiO2 and subsequent phosphorization occur at the high temperature, forming this compound.

  • Cooling and Collection: After the reaction is complete, the furnace is cooled to room temperature under the inert gas flow. The resulting this compound product is then collected from the alumina boat.

  • Characterization: The product is analyzed using techniques such as XRD to identify the crystalline phases formed.

Atomic Layer Deposition (ALD) of this compound Thin Films

ALD allows for the deposition of highly uniform and conformal thin films with precise thickness control.

Methodology:

  • Precursors: A titanium precursor, such as titanium tetrachloride (TiCl4), and a phosphorus precursor, like tris(trimethyltin)phosphide (TMT3P), are used.

  • ALD Reactor: The deposition is carried out in an ALD reactor at a specific temperature window, for example, between 175 °C and 225 °C.

  • Deposition Cycle: The ALD process consists of sequential and self-limiting surface reactions. A typical cycle involves: a. Pulse A (Titanium Precursor): A pulse of the titanium precursor (e.g., TiCl4) is introduced into the reactor, which reacts with the substrate surface. b. Purge A: The reactor is purged with an inert gas (e.g., nitrogen) to remove any unreacted precursor and byproducts. c. Pulse B (Phosphorus Precursor): A pulse of the phosphorus precursor (e.g., TMT3P) is introduced, reacting with the surface-adsorbed titanium species. d. Purge B: The reactor is again purged with the inert gas to remove excess precursor and reaction byproducts.

  • Film Growth: This cycle is repeated a specific number of times to achieve the desired film thickness.

  • Characterization: The resulting thin films are characterized using various techniques, including X-ray photoelectron spectroscopy (XPS) to determine the chemical composition and ellipsometry to measure the thickness.

Visualizing Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods described.

solid_state_synthesis cluster_start Starting Materials cluster_process Process Steps cluster_end Final Product Ti Titanium Powder Mixing Mixing in Inert Atmosphere Ti->Mixing P Red Phosphorus P->Mixing Encapsulation Seal in Evacuated Quartz Ampoule Mixing->Encapsulation Heating High-Temperature Annealing Encapsulation->Heating Cooling Slow Cooling Heating->Cooling TiP_powder This compound Powder Cooling->TiP_powder

Caption: Workflow for Solid-State Synthesis of this compound.

carbothermic_phosphorization cluster_start Starting Materials cluster_process Process Steps cluster_end Final Product TiO2 Titanium Dioxide Mixing Mix TiO2 and C TiO2->Mixing C Graphite C->Mixing P4 Red Phosphorus Setup Load into Furnace with P Source P4->Setup Mixing->Setup Heating Heat to High Temp in Inert Gas Setup->Heating Reaction Carbothermic Reduction & Phosphorization Heating->Reaction Cooling Cooling Reaction->Cooling TiP_product This compound Cooling->TiP_product

Caption: Workflow for Carbothermic Phosphorization of Titanium Dioxide.

ald_synthesis cluster_precursors Precursors cluster_cycle ALD Cycle (Repeated) cluster_product Final Product Ti_precursor Titanium Precursor (e.g., TiCl4) Pulse_Ti Pulse Ti Precursor Ti_precursor->Pulse_Ti P_precursor Phosphorus Precursor (e.g., TMT3P) Pulse_P Pulse P Precursor P_precursor->Pulse_P Purge1 Inert Gas Purge Pulse_Ti->Purge1 n cycles Purge1->Pulse_P n cycles Purge2 Inert Gas Purge Pulse_P->Purge2 n cycles Purge2->Pulse_Ti n cycles TiP_film This compound Thin Film Purge2->TiP_film

Caption: Workflow for Atomic Layer Deposition of this compound.

Relevance to the Biomedical Field: An Indirect Perspective

While a direct role for titanium phosphides in drug development or signaling pathways has not been established in the current body of scientific literature, their properties warrant consideration for indirect applications in the biomedical field. The inherent hardness, wear resistance, and chemical inertness of titanium compounds make them attractive for coatings on medical implants and devices. Further research into the biocompatibility and long-term stability of this compound coatings in physiological environments would be necessary to ascertain their suitability for such applications. The audience of researchers, scientists, and drug development professionals should note that while the material itself may not be a therapeutic agent, its application in the delivery or longevity of medical devices could be a potential area of future investigation.

Theoretical Investigation of the Titanium Phosphide (TiP) Ground State: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium phosphide (B1233454) (TiP) is a molecule of significant interest in materials science and catalysis. A thorough understanding of its fundamental electronic structure, particularly its ground state, is crucial for predicting its reactivity and designing novel applications. This technical guide provides an in-depth analysis of the theoretical investigations into the ground state of the TiP molecule, summarizing key quantitative data, outlining computational methodologies, and visualizing the theoretical workflow.

Electronic Structure and Ground State Properties

Theoretical studies have established that the ground state of the titanium phosphide (TiP) molecule is of 2Σ+ symmetry.[1][2] This state is characterized by a triple bond between the titanium and phosphorus atoms, with an unpaired electron residing on the titanium atom in a σ orbital.[1] The electronic structure of TiP is qualitatively similar to that of titanium nitride (TiN), which also possesses a 2Σ+ ground state.[1] The first excited state of TiP is the A 2Δ state, lying no more than 3.5 kcal/mol higher in energy than the ground state.[2]

Quantitative Data Summary

The following table summarizes the key spectroscopic and electronic properties of the TiP ground state (X 2Σ+) and its first excited state (A 2Δ) as determined by high-level quantum chemical calculations.

PropertyGround State (X 2Σ+)First Excited State (A 2Δ)MethodReference
Bond Length (re) 2.112 Å2.138 ÅMultireference Configuration Interaction (MRCI)[2]
Dissociation Energy (De) 100.3 kcal/mol96.8 kcal/molMRCI[2]
Vibrational Frequency (ωe) 634 cm-1595 cm-1MRCI[2]
Dipole Moment (μ) 3.49 D2.87 DMRCI[2]
Term Energy (Te) 0 cm-11224 cm-1MRCI[2]

Computational Methodology

The theoretical investigation of the TiP ground state employs sophisticated quantum chemical methods to accurately model its electronic structure. The primary methods utilized are Multireference Configuration Interaction (MRCI) and Coupled Cluster (CC) theory, in conjunction with large basis sets.

Core Computational Protocol
  • Basis Set Selection: Very large, core-correlation-consistent basis sets are employed for both titanium (Ti) and phosphorus (P) atoms. For instance, a (20s15p7d5f3g) basis set for Ti and a (10s9p7d5f3g) for P, contracted to [7s8p6d5f4g3h1i] and [10s9p7d5f3g] respectively, have been used.[2] These large basis sets are crucial for accurately describing the electron correlation effects.

  • Orbital Generation: The initial molecular orbitals are generated using methods like the Generalized Valence Bond (GVB) or Complete Active Space Self-Consistent Field (CASSCF).[1] In these calculations, a specific number of electrons and orbitals are included in the "active space" to capture the most important electronic configurations. For TiP, seven valence electrons (four from Ti and three from P) are typically correlated.[1]

  • Electron Correlation Treatment:

    • Multireference Configuration Interaction (MRCI): This method is used to account for the static and dynamic electron correlation, which is essential for molecules with multiple low-lying electronic states like TiP. The MRCI calculations are typically of the GVB+1+2 or CAS+1+2 type, meaning they include all single and double excitations from the reference configurations generated in the GVB or CASSCF step.[1]

    • Coupled Cluster (CC): Coupled cluster methods, particularly CCSD(T) (Coupled Cluster Singles and Doubles with perturbative Triples), are also employed to provide a high-accuracy description of the ground state.[2]

  • Property Calculation: Once the wavefunction is determined, various molecular properties such as bond lengths, dissociation energies, vibrational frequencies, and dipole moments are calculated.[1][2] Potential energy curves for the ground and excited states are also constructed by performing these calculations at a range of internuclear distances.[2]

Visualizations

Computational Workflow for TiP Ground State Investigation

Computational_Workflow cluster_setup 1. Initial Setup cluster_orbitals 2. Orbital Generation cluster_correlation 3. Electron Correlation cluster_analysis 4. Property Calculation & Analysis A Define Molecular Geometry (TiP) B Select Basis Sets (e.g., core-correlation consistent) A->B C Perform Self-Consistent Field (SCF) Calculation (e.g., GVB or CASSCF) B->C D Multireference Configuration Interaction (MRCI) C->D Reference Wavefunction E Coupled Cluster (CC) (e.g., CCSD(T)) C->E Reference Wavefunction F Potential Energy Curves D->F E->F G Spectroscopic Constants (re, ωe, De) F->G H Electronic Properties (Dipole Moment) F->H

Caption: A flowchart illustrating the computational workflow for the theoretical investigation of the TiP ground state.

Relationship between Electronic States of TiP

Electronic_States GS Ground State X 2Σ+ ES1 First Excited State A 2Δ GS->ES1 Excitation (Te ≈ 1224 cm-1) ES2 Higher Excited States (e.g., 2Πr, 4Δ) ES1->ES2 Further Excitation

Caption: Energy level diagram showing the relationship between the ground and low-lying excited electronic states of the TiP molecule.

References

In-Depth Technical Guide: Density Functional Theory (DFT) Studies of Titanium Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium phosphides (TiP) represent a class of inorganic compounds with a diverse range of stoichiometries and crystal structures, leading to a wide array of electronic and mechanical properties. These materials have garnered significant interest for their potential applications in various fields, including catalysis, electronics, and as wear-resistant coatings. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the fundamental properties of these materials at the atomic level, providing insights that complement and guide experimental research. This technical guide provides a comprehensive overview of the application of DFT to study the structural, electronic, mechanical, and thermodynamic properties of various titanium phosphide (B1233454) phases.

Computational Methodologies in DFT Studies of Titanium Phosphide

The accuracy and reliability of DFT calculations are highly dependent on the chosen computational parameters. The following sections detail the typical methodologies employed in the study of this compound.

Software Packages

First-principles calculations for titanium phosphides are predominantly performed using plane-wave-based DFT software packages such as:

  • VASP (Vienna Ab initio Simulation Package): Widely used for its efficiency in handling periodic systems.

  • Quantum ESPRESSO: An open-source alternative with a broad user base and extensive capabilities.

Exchange-Correlation Functional

The choice of the exchange-correlation functional is critical in DFT. For transition metal compounds like this compound, the Generalized Gradient Approximation (GGA) , particularly the Perdew-Burke-Ernzerhof (PBE) functional, is a common choice that provides a good balance between computational cost and accuracy for structural and electronic properties.

Pseudopotentials

To simplify the calculations, the interaction between the core and valence electrons is described by pseudopotentials. For titanium and phosphorus, Projector-Augmented Wave (PAW) or Ultrasoft Pseudopotentials (USPP) are typically used.

Key Computational Parameters
  • Plane-Wave Energy Cutoff: A crucial convergence parameter that determines the size of the basis set. A high energy cutoff (typically ≥ 400 eV) is necessary to accurately describe the electronic wavefunctions.

  • k-point Mesh: The Brillouin zone is sampled using a grid of k-points. The density of this grid, determined by a Monkhorst-Pack scheme, must be converged to ensure accurate integration. The required density depends on the size and symmetry of the unit cell.

  • Convergence Criteria: The self-consistent field (SCF) cycle is iterated until the total energy difference between consecutive steps is minimal (e.g., 10⁻⁶ eV/atom). For geometry optimizations, the forces on the atoms are minimized to a small threshold (e.g., 0.01 eV/Å).

Logical Workflow for DFT Calculations of Material Properties

The following diagram illustrates a typical workflow for calculating various material properties of this compound using DFT.

DFT_Workflow crystal_structure Define Crystal Structure (Lattice Parameters, Atomic Positions) comp_params Set Computational Parameters (Functional, Pseudopotentials, Cutoff, k-points) geom_opt Geometry Optimization comp_params->geom_opt scf_calc Self-Consistent Field (SCF) Calculation geom_opt->scf_calc prop_calc Property Calculations scf_calc->prop_calc struct_prop Structural Properties prop_calc->struct_prop elec_prop Electronic Properties prop_calc->elec_prop mech_prop Mechanical Properties prop_calc->mech_prop therm_prop Thermodynamic Properties prop_calc->therm_prop

A Technical Guide to the Emerging Applications of Novel Titanium Phosphide Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novel titanium phosphide (B1233454) (TiP) materials are emerging as highly promising candidates for a diverse range of applications, driven by their unique electronic and structural properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and performance of TiP materials in key technological fields, including energy storage, electrocatalysis, and photocatalysis. Acknowledging the interests of drug development professionals, this guide also touches upon the nascent exploration of titanium-based compounds in biomedical applications. Detailed experimental protocols, quantitative performance data, and visual representations of key processes are presented to facilitate further research and development in this exciting field.

Introduction

Transition metal phosphides, and titanium phosphides in particular, are gaining significant attention due to their metallic conductivity, high thermal stability, and catalytic activity. The ability to synthesize these materials in various nanostructured forms, such as nanoparticles, thin films, and quantum dots, has opened up new avenues for their application. This guide aims to consolidate the current knowledge on novel TiP materials, providing a foundational resource for researchers and professionals.

Synthesis Methodologies

The properties and performance of titanium phosphide materials are intrinsically linked to their synthesis methods. Various techniques have been developed to control the stoichiometry, crystallinity, and morphology of TiP.

Atomic Layer Deposition (ALD)

ALD allows for the deposition of highly conformal and uniform thin films with precise thickness control at the atomic level.

Experimental Protocol: Thermal ALD of this compound Thin Films [1][2]

  • Precursors : Titanium tetrachloride (TiCl₄) and a novel phosphorus precursor, Tris(trimethyltin)phosphide ((Me₃Sn)₃P).

  • Deposition Temperature : The ALD window is typically between 175 °C and 225 °C.[1][2]

  • Substrates : Si/SiO₂, glass, or other suitable substrates.

  • Process :

    • The substrate is placed in the ALD reactor chamber.

    • The chamber is purged with an inert gas (e.g., N₂).

    • A pulse of TiCl₄ is introduced into the chamber, which reacts with the substrate surface.

    • The chamber is purged again to remove unreacted TiCl₄ and byproducts.

    • A pulse of (Me₃Sn)₃P is introduced, reacting with the surface-adsorbed titanium species.

    • A final purge removes unreacted phosphorus precursor and byproducts.

    • This cycle is repeated to achieve the desired film thickness.

  • Post-Deposition Annealing : Amorphous as-deposited films can be crystallized by annealing at temperatures around 450 °C in an inert atmosphere.

Logical Relationship: ALD Cycle for TiP Thin Film Deposition

ALD_Cycle cluster_cycle One ALD Cycle TiCl4_Pulse 1. TiCl4 Pulse Purge1 2. N2 Purge TiCl4_Pulse->Purge1 Reacts with surface P_Precursor_Pulse 3. (Me3Sn)3P Pulse Purge1->P_Precursor_Pulse Removes excess precursor & byproducts Purge2 4. N2 Purge P_Precursor_Pulse->Purge2 Reacts with Ti layer Purge2->TiCl4_Pulse Removes excess precursor & byproducts

A schematic of the four-step ALD cycle for TiP deposition.
Chemical Vapor Deposition (CVD)

CVD is a versatile technique for producing high-quality thin films and coatings.

Experimental Protocol: Atmospheric Pressure CVD of this compound Coatings

  • Precursors : Titanium tetrachloride (TiCl₄) and an organophosphorus compound such as tert-butylphosphine (t-BuPH₂).

  • Deposition Temperature : 450-550 °C.

  • Substrate : Glass or other suitable materials.

  • Process :

    • The substrate is placed in a horizontal-bed cold-wall quartz reactor.

    • A carrier gas (e.g., N₂) is passed through heated bubblers containing TiCl₄ and t-BuPH₂ to transport the precursor vapors into the reactor.

    • The precursors react on the heated substrate surface to form a TiP coating.

    • The byproducts are carried away by the gas flow.

Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.

Experimental Protocol: Hydrothermal Synthesis of TiP Nanoparticles

  • Precursors : A titanium source (e.g., titanium isopropoxide) and a phosphorus source (e.g., phosphoric acid or a phosphide salt).

  • Solvent : Deionized water.

  • Temperature : Typically 150-250 °C.[3][4][5]

  • Procedure :

    • The titanium and phosphorus precursors are dissolved or dispersed in water in a Teflon-lined stainless-steel autoclave.

    • The autoclave is sealed and heated to the desired temperature for a specific duration (e.g., 12-24 hours).

    • After the reaction, the autoclave is cooled to room temperature.

    • The resulting precipitate is collected by centrifugation, washed with water and ethanol, and dried under vacuum.

Solvothermal Synthesis

Similar to the hydrothermal method, but using a non-aqueous solvent. This allows for better control over the size and morphology of the resulting nanoparticles.

Experimental Protocol: Solvothermal Synthesis of TiP Quantum Dots [6]

  • Precursors : Bulk this compound powder.

  • Solvent : N-methyl-2-pyrrolidone (NMP).

  • Temperature : Around 140 °C.[6]

  • Procedure :

    • Bulk TiP is ground into a fine powder.

    • The powder is added to a flask containing a saturated solution of NaOH in NMP.

    • The mixture is stirred vigorously under a nitrogen atmosphere at the reaction temperature for several hours.

    • The resulting suspension containing TiP quantum dots is then purified.

Applications in Energy Storage

This compound is being actively investigated as a high-performance electrode material for next-generation batteries and supercapacitors.

Lithium-Ion Batteries (LIBs)

TiP is a promising anode material for LIBs due to its high theoretical capacity.

Performance Data for Transition Metal Phosphide Anodes in LIBs

MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity after Cycles (mAh g⁻¹)Cycle NumberCurrent Density (A g⁻¹)Coulombic Efficiency (%)Reference
SnP/C7516105001.0>99[7]
Sn₄P₃/C727~7271000.2>99[7]
TiP₂O₇ (thin film)~330 (volumetric, mAh cm⁻³)----[8]

Experimental Protocol: Testing TiP Anodes in LIBs

  • Electrode Preparation (Slurry Casting) :[9][10]

    • Mix the active material (TiP powder), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of typically 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry.

    • Cast the slurry onto a copper foil current collector using a doctor blade.

    • Dry the electrode in a vacuum oven to remove the solvent.

  • Cell Assembly :

    • Assemble a coin cell (e.g., CR2032) in an argon-filled glove box.

    • Use the TiP electrode as the working electrode, lithium metal as the counter and reference electrode, and a polypropylene (B1209903) separator.

    • The electrolyte is typically a solution of 1 M LiPF₆ in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate/diethyl carbonate).[11]

  • Electrochemical Cycling :

    • Perform galvanostatic charge-discharge cycling at various C-rates (e.g., 0.1C, 0.5C, 1C, 5C) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺).

    • Conduct long-term cycling tests for hundreds or thousands of cycles to evaluate capacity retention and Coulombic efficiency.[12][13][14]

Sodium-Ion Batteries (SIBs)

With the abundance and low cost of sodium, SIBs are an attractive alternative to LIBs, and TiP is being explored as a high-capacity anode material.

Performance Data for Phosphide Anodes in SIBs

MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity after Cycles (mAh g⁻¹)Cycle NumberCurrent Density (A g⁻¹)
Sn₄P₃----
C@P/GA-1095.52001.6
CSP@C-~80% retention2000.05

Experimental Protocol: Testing TiP Anodes in SIBs [15][16] The protocol is similar to that for LIBs, with the following key differences:

  • Counter/Reference Electrode : Sodium metal is used instead of lithium.

  • Electrolyte : A sodium-based salt, such as 1 M NaPF₆ or NaFSI in a mixture of organic carbonates (e.g., ethylene carbonate/propylene carbonate with an additive like fluoroethylene carbonate), is used.[15]

  • Voltage Window : The cycling voltage window is adjusted for the sodium chemistry (e.g., 0.01-2.5 V vs. Na/Na⁺).

Supercapacitors

While data on TiP-specific supercapacitors is limited, transition metal phosphides, in general, show promise due to their high electrical conductivity and pseudocapacitive behavior.

Performance Data for Related Supercapacitor Materials

Electrode MaterialSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Energy Density (Wh kg⁻¹)Power Density (W kg⁻¹)Cycle Stability (% retention/cycles)Reference
Nd–(Ph)₃P9510.5--96% / 10,000[17]
Ni(OH)₂/XC-7292.20.53649085% / 1,000[12]
rGO/TiO₂547 (at 5 mV s⁻¹)-12.58390.4794% / 5,000[18]
Diamondized Titania15 mF cm⁻²314.7424,68093% / 100,000[18]

Electrocatalysis

This compound is an efficient and cost-effective electrocatalyst for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting to produce hydrogen fuel.

Experimental Workflow: Electrocatalytic Performance Evaluation

Electrocatalysis_Workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement Catalyst_Ink Prepare Catalyst Ink (TiP, conductive carbon, binder, solvent) Electrode_Coating Coat Ink onto Conductive Substrate (e.g., carbon paper, glassy carbon) Catalyst_Ink->Electrode_Coating Drying Dry the Electrode Electrode_Coating->Drying Cell_Setup Three-Electrode Setup (Working, Counter, Reference Electrodes) Drying->Cell_Setup LSV Linear Sweep Voltammetry (LSV) to determine overpotential Cell_Setup->LSV Electrolyte Prepare Electrolyte (e.g., 0.5 M H2SO4 for HER, 1.0 M KOH for OER) Electrolyte->Cell_Setup Tafel_Analysis Tafel Plot Analysis to determine kinetics LSV->Tafel_Analysis Stability_Test Chronoamperometry/ Chronopotentiometry for stability assessment LSV->Stability_Test

A generalized workflow for evaluating electrocatalytic performance.
Hydrogen Evolution Reaction (HER)

Performance Data for Transition Metal Phosphide HER Catalysts

CatalystOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Electrolyte
TiN supported FeCoNiPₓ72-Alkaline
TiN supported FeCoNiPₓ133-Acidic
Pt-TiN NTAs7146.4Acidic

Experimental Protocol: HER Measurements [19][20][21]

  • Working Electrode : A glassy carbon electrode or carbon paper coated with a catalyst ink.

  • Counter Electrode : A platinum wire or graphite (B72142) rod.

  • Reference Electrode : A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode, calibrated to the reversible hydrogen electrode (RHE).

  • Electrolyte : Typically 0.5 M H₂SO₄ (acidic) or 1.0 M KOH (alkaline).

  • Procedure :

    • The electrolyte is purged with high-purity H₂ or N₂ gas.

    • Linear sweep voltammetry (LSV) is performed at a slow scan rate (e.g., 5 mV s⁻¹) to obtain the polarization curve. The overpotential required to achieve a current density of 10 mA cm⁻² is a key performance metric.

    • The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log(current density)) to evaluate the reaction kinetics.

    • Long-term stability is assessed by chronoamperometry or chronopotentiometry at a constant current density.

Oxygen Evolution Reaction (OER)

Performance Data for Transition Metal Phosphide OER Catalysts

CatalystOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Electrolyte
NiFeMnCoP/MXene24041.43-

Experimental Protocol: OER Measurements The experimental setup and procedure are similar to those for HER, with the following modifications:

  • Electrolyte : Typically 1.0 M KOH (alkaline).

  • LSV Scan Direction : Scans are performed in the anodic direction.

  • Gas Purging : The electrolyte is purged with O₂ or N₂.

Mechanism: Electrocatalytic Water Splitting

Water_Splitting cluster_HER Cathode (HER) cluster_OER Anode (OER) H2O_red 2H2O + 2e- H2 H2 H2O_red->H2 OH_red 2OH- H2O_red->OH_red OH_oxd 4OH- O2 O2 OH_oxd->O2 H2O_oxd 2H2O + 4e- OH_oxd->H2O_oxd External Power External Power H2O_oxd->External Power e- External Power->H2O_red e-

The two half-reactions of electrocatalytic water splitting.

Photocatalysis

This compound-based materials, similar to TiO₂, can act as photocatalysts for the degradation of organic pollutants under light irradiation.

Mechanism: Photocatalytic Dye Degradation [22][23][24][25][26]

Photocatalysis cluster_TiP TiP Photocatalyst cluster_Redox Redox Reactions Light Light e- e- (conduction band) Light->e- h+ h+ (valence band) Light->h+ O2 O2 e-->O2 Reduction H2O H2O h+->H2O Oxidation Superoxide •O2- O2->Superoxide Dye Organic Dye Superoxide->Dye Oxidation Hydroxyl •OH H2O->Hydroxyl Hydroxyl->Dye Oxidation Degraded_Products Degraded Products Dye->Degraded_Products

A simplified mechanism of photocatalytic dye degradation.

Experimental Protocol: Photocatalytic Activity Evaluation [24][27]

  • Catalyst : A suspension of TiP nanoparticles in an aqueous solution of an organic dye (e.g., methylene (B1212753) blue, rhodamine B).

  • Light Source : A UV lamp or a solar simulator.

  • Procedure :

    • The catalyst suspension is stirred in the dark to reach adsorption-desorption equilibrium.

    • The suspension is then irradiated with the light source.

    • Aliquots of the suspension are withdrawn at regular intervals and centrifuged to remove the catalyst particles.

    • The concentration of the dye in the supernatant is measured using a UV-Vis spectrophotometer.

    • The degradation efficiency is calculated as a function of irradiation time.

Biomedical Applications: A Nascent Field

While the biocompatibility of titanium and its oxides is well-established, leading to their widespread use in medical implants, the exploration of this compound for biomedical applications is still in its infancy.[28][29][30][31][32] Preliminary studies on other metal phosphides suggest potential for applications such as antimicrobial coatings and in drug delivery systems, but further research, particularly in vitro and in vivo cytotoxicity and biocompatibility studies, is required to ascertain the safety and efficacy of TiP nanomaterials for medical use.

Conclusion and Future Outlook

Novel this compound materials have demonstrated significant potential across a spectrum of applications, from energy storage and conversion to environmental remediation. The ability to tailor their properties through controlled synthesis is a key enabler for future advancements. While progress has been substantial, several challenges remain. For energy storage applications, improving the long-term cycling stability and rate capability, particularly for sodium-ion batteries, is crucial. In electrocatalysis, reducing the overpotential and enhancing the durability of TiP-based catalysts will be key to their practical implementation in water splitting technologies. The field of photocatalysis would benefit from the development of TiP materials with enhanced visible-light absorption. Finally, the biomedical potential of this compound is a largely unexplored frontier that warrants systematic investigation into its biocompatibility and potential therapeutic applications. Continued interdisciplinary research will undoubtedly unlock the full potential of these versatile materials.

References

The Uncharted Territory of Titanium Phosphide Quantum Dots: A Technical Guide for Pioneers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide into the prospective synthesis and properties of titanium phosphide (B1233454) (TiP) quantum dots (QDs). As a nascent field of study, direct experimental data on TiP QDs is exceptionally scarce in current scientific literature. This guide, therefore, leverages established knowledge from the broader field of transition metal phosphide and semiconductor quantum dots to provide a foundational framework for pioneering research into TiP QDs.

Introduction to Titanium Phosphide and Quantum Dots

Transition metal phosphides (TMPs) are gaining significant attention for their outstanding physicochemical properties, including high chemical and thermal stability, electrical conductivity, and mechanical hardness.[1][2] this compound (TiP), in its bulk form, is a semiconductor with a high melting point, known for its metallic conductivity.[1] Quantum dots are semiconductor nanocrystals, typically 2-10 nm in diameter, that exhibit quantum mechanical properties.[3] Their most notable characteristic is the size-dependent tunability of their electronic and optical properties, making them highly valuable for applications in bioimaging, drug delivery, and optoelectronics.[3][4]

The exploration of TiP in the quantum dot regime is a logical next step, promising a new class of nanomaterials with potentially unique and advantageous properties. This guide outlines the probable synthetic routes, expected properties, and potential applications of TiP QDs, drawing parallels from well-studied analogues like indium phosphide (InP) and other transition metal phosphide nanocrystals.[1][5]

Hypothetical Synthesis of this compound Quantum Dots: A Colloidal Approach

While the synthesis of TiP thin films via Atomic Layer Deposition (ALD) has been reported, the creation of colloidal TiP quantum dots for biomedical applications would likely follow a solution-phase synthesis route.[6][7] The most common method for producing high-quality quantum dots is the hot-injection colloidal synthesis.[8]

Key Components of Colloidal Synthesis

A typical colloidal synthesis setup involves the rapid injection of precursors into a hot, coordinating solvent, leading to a burst of nucleation followed by controlled growth of the nanocrystals.

Table 1: Potential Precursors and Reagents for TiP QD Synthesis

ComponentPotential CandidatesRationale and Considerations
Titanium Precursor Titanium tetrachloride (TiCl₄)Successfully used in the ALD synthesis of TiP thin films.[6][7] Highly reactive and requires handling in an inert atmosphere.
Titanocene dichloride (Cp₂TiCl₂)A common organometallic precursor for titanium-based nanomaterials.
Phosphorus Precursor Tris(trimethylsilyl)phosphine (B101741) (P(TMS)₃)A highly reactive and widely used phosphorus source for the synthesis of various metal phosphide nanocrystals, including InP.[1] Pyrophoric and requires careful handling.
Tris(dimethylamino)phosphine (P(NMe₂)₃)A safer alternative to P(TMS)₃, used in the synthesis of InP QDs.[1]
Trioctylphosphine (TOP)Can act as both a phosphorus source and a solvent/ligand.[9]
Solvent 1-octadecene (B91540) (ODE)A high-boiling, non-coordinating solvent commonly used in QD synthesis.
Oleylamine (B85491) (OAm)Acts as both a solvent and a capping ligand, providing stability to the nanocrystals.
Capping Ligands Oleic acid (OA)Binds to the surface of the nanocrystals, preventing aggregation and controlling growth.
Trioctylphosphine oxide (TOPO)A common coordinating ligand that helps to passivate the surface of the quantum dots.
Hypothetical Experimental Protocol: Hot-Injection Synthesis of TiP QDs

This protocol is a speculative adaptation based on the synthesis of other transition metal phosphide quantum dots.

  • Preparation of Titanium Precursor Solution: In an inert atmosphere (e.g., a glovebox), dissolve titanium tetrachloride (TiCl₄) in 1-octadecene (ODE) to a concentration of 0.1 M.

  • Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and septum, combine 1-octadecene (ODE) and oleylamine (OAm). Degas the mixture under vacuum at 120 °C for 1 hour.

  • Injection and Growth: Under a flow of argon, rapidly inject the titanium precursor solution into the hot solvent mixture at a temperature of 300 °C. Immediately following, inject a solution of tris(trimethylsilyl)phosphine (P(TMS)₃) in ODE.

  • Monitoring and Quenching: Monitor the growth of the TiP QDs by taking aliquots at regular intervals and measuring their UV-Vis absorption and photoluminescence spectra. Once the desired size is reached, cool the reaction mixture to room temperature to quench the reaction.

  • Purification: Precipitate the TiP QDs by adding a non-solvent like ethanol (B145695) and centrifuge to collect the nanocrystals. Redisperse the QDs in a nonpolar solvent like toluene. Repeat this purification step several times to remove unreacted precursors and excess ligands.

G Figure 1: Hot-Injection Synthesis Workflow for TiP QDs cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Titanium Precursor (e.g., TiCl₄ in ODE) D Injection & Growth (Nucleation & Annealing) A->D B Phosphorus Precursor (e.g., P(TMS)₃ in ODE) B->D C Hot Solvent (ODE + OAm) C->D E Monitoring (UV-Vis, PL) D->E Aliquots F Quenching (Cooling) E->F G Precipitation (Addition of non-solvent) F->G H Centrifugation G->H I Redispersion (in Toluene) H->I

A generalized workflow for the hot-injection synthesis of quantum dots.

Expected Properties of this compound Quantum Dots

The properties of TiP QDs are anticipated to be analogous to other semiconductor quantum dots, with specific characteristics influenced by the intrinsic properties of this compound.

Optical Properties

The most prominent feature of quantum dots is their size-tunable photoluminescence.[4] Smaller TiP QDs are expected to emit at shorter wavelengths (bluer light), while larger dots will emit at longer wavelengths (redder light). The quantum yield (QY), a measure of the efficiency of light emission, will be a critical parameter to optimize through surface passivation, for instance, by growing a shell of a wider bandgap semiconductor like ZnS.[1]

Table 2: Projected Optical Properties of TiP QDs

PropertyExpected CharacteristicsInfluencing Factors
Absorption Broad absorption spectrum.Quantum confinement effect.
Emission Size-tunable, narrow emission peak.Size of the quantum dot.
Quantum Yield Initially low, can be enhanced by surface passivation.Surface defects, shell material.
Photostability Potentially high due to the stable nature of TiP.Surface chemistry, presence of a shell.
Structural and Compositional Properties

The size, shape, and crystallinity of the synthesized TiP QDs will need to be characterized using techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD). X-ray Photoelectron Spectroscopy (XPS) will be crucial for determining the elemental composition and chemical states of titanium and phosphorus.[6]

Biocompatibility and Toxicity

For applications in drug delivery and bioimaging, the toxicity of TiP QDs will be a primary concern. The toxicity of quantum dots is often linked to the leaching of constituent heavy metals.[1] As titanium is generally considered biocompatible, TiP QDs may offer a less toxic alternative to cadmium-based quantum dots. However, comprehensive in vitro and in vivo toxicity studies will be essential. Surface functionalization with biocompatible polymers like polyethylene (B3416737) glycol (PEG) will be a key strategy to improve biocompatibility and reduce non-specific interactions.

Potential Applications in Drug Delivery and Bioimaging

The unique optical properties of quantum dots make them excellent candidates for various biomedical applications.

Bioimaging

The bright and stable fluorescence of TiP QDs could enable long-term in vitro and in vivo imaging of cells and tissues. Their broad absorption and narrow emission spectra are advantageous for multiplexed imaging, where multiple targets can be visualized simultaneously.

Drug Delivery

TiP QDs can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to diseased cells, such as cancer cells. Therapeutic drugs can be attached to the surface of the QDs for targeted delivery, potentially increasing the efficacy of the treatment while reducing side effects. The inherent fluorescence of the QDs would also allow for real-time tracking of the drug delivery vehicle.

G Figure 2: Functionalization of TiP QDs for Drug Delivery QD TiP Quantum Dot PEG PEG Coating QD->PEG Surface Functionalization Targeting Targeting Ligand (e.g., Antibody) PEG->Targeting Conjugation Drug Therapeutic Drug PEG->Drug Attachment

A schematic of a functionalized quantum dot for targeted drug delivery.

Future Outlook and Challenges

The development of this compound quantum dots represents an exciting and unexplored frontier in nanomaterials science. While this guide provides a theoretical framework, significant experimental work is required to realize the synthesis of high-quality TiP QDs and to fully characterize their properties. Key challenges will include:

  • Optimizing Synthesis: Fine-tuning reaction parameters to achieve precise control over size, shape, and monodispersity.

  • Enhancing Quantum Yield: Developing effective surface passivation strategies to improve luminescence efficiency.

  • Assessing Toxicity: Conducting rigorous toxicological studies to ensure biocompatibility for biomedical applications.

  • Surface Functionalization: Devising robust methods for attaching biomolecules and drugs to the QD surface.

The successful synthesis and characterization of this compound quantum dots could provide a valuable new tool for researchers in materials science, biology, and medicine, with the potential to advance diagnostic and therapeutic technologies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Titanium Phosphide via Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of titanium phosphide (B1233454) (TiP) thin films using chemical vapor deposition (CVD). The information is compiled from various research articles to offer a comprehensive guide for laboratory-scale production of TiP coatings.

Introduction

Titanium phosphide (TiP) is a hard, refractory material with metallic conductivity and good resistance to oxidation at elevated temperatures. These properties make it a promising candidate for various applications, including wear- and corrosion-resistant coatings, diffusion barriers in microelectronics, and potentially as a photocatalyst support. Chemical vapor deposition is a versatile technique for producing high-quality, uniform thin films of TiP on various substrates. This document outlines the synthesis of TiP primarily through atmospheric pressure chemical vapor deposition (APCVD) using dual-source precursors.

Experimental Protocols

Dual-Source APCVD of this compound using TiCl₄ and Organophosphines

This protocol describes the synthesis of TiP thin films from the reaction of titanium tetrachloride (TiCl₄) and various primary organophosphines (RPH₂, where R = t-Bu, Ph, Cyhex).[1][2]

Materials:

  • Titanium tetrachloride (TiCl₄)

  • tert-Butylphosphine (t-BuPH₂)

  • Phenylphosphine (PhPH₂)

  • Cyclohexylphosphine (CyhexPH₂)

  • Nitrogen gas (N₂) (carrier gas)

  • Glass substrates (e.g., silica-coated float glass)

Equipment:

  • Atmospheric pressure cold-wall CVD reactor

  • Heated bubblers for precursors

  • Mass flow controllers

  • Substrate heater capable of reaching at least 550 °C

Procedure:

  • Place the glass substrate into the CVD reactor.

  • Heat the substrate to the desired deposition temperature (450–550 °C).

  • Heat the TiCl₄ precursor in a bubbler to 40 °C and the organophosphine precursor to an appropriate temperature to ensure sufficient vapor pressure.

  • Use nitrogen as a carrier gas to transport the precursor vapors into the reactor. The flow rate for the nitrogen carrier gas through the TiCl₄ bubbler is typically maintained at 0.4 L/min.

  • The precursor vapors react on the heated substrate surface to form a this compound film.

  • The deposition is typically carried out for a sufficient duration to achieve the desired film thickness. A growth rate on the order of 1 μm/min can be achieved at 550 °C.[1][2]

  • After the deposition, cool the reactor to room temperature under a nitrogen atmosphere before removing the coated substrate.

Dual-Source APCVD of this compound using TiCl₄ and Tristrimethylsilylphosphine (TTMSP)

This method provides an alternative to using highly toxic and pyrophoric phosphine (B1218219) gas by utilizing a safer liquid precursor, tristrimethylsilylphosphine (P(SiMe₃)₃).[3][4]

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Tristrimethylsilylphosphine (TTMSP)

  • Nitrogen gas (N₂) (carrier gas)

  • Silica-coated float glass substrates

Equipment:

  • Atmospheric pressure cold-wall CVD reactor

  • Heated bubblers for precursors

  • Mass flow controllers

  • Substrate heater

Procedure:

  • Place the silica-coated float glass substrate (e.g., 15 x 4 cm) in the CVD reactor.[3]

  • Heat the substrate to 550 °C. At temperatures below this, film growth is significantly slow.[3]

  • Heat the TiCl₄ bubbler to 40 °C and the TTMSP bubbler to 200 °C.[3]

  • Flow nitrogen carrier gas through each bubbler at a rate of 0.4 L/min to transport the precursors into the reactor.[3]

  • The reaction proceeds on the substrate, driven by the elimination of Me₃SiCl.[3]

  • A typical deposition time of 4 minutes yields a film of approximately 100 nm, corresponding to a growth rate of about 25 nm/minute.[3]

  • After deposition, cool the system to room temperature under a nitrogen flow.

Data Presentation

The following tables summarize the quantitative data from the described CVD processes for this compound synthesis.

Table 1: Deposition Parameters for TiP Synthesis via APCVD

Titanium PrecursorPhosphorus PrecursorSubstrate Temperature (°C)Precursor Bubbler Temperature (°C)Carrier Gas Flow Rate (L/min)Growth RateResulting Film CompositionReference
TiCl₄RPH₂ (R = t-Bu, Ph, Cyhex)450–550TiCl₄: Not specifiedNot specified~1 µm/min at 550 °CTiP₁.₂[1][2]
TiCl₄P(SiMe₃)₃ (TTMSP)550TiCl₄: 40, TTMSP: 200N₂: 0.4 for each precursor~25 nm/minTiP[3]

Table 2: Properties of TiP Films Synthesized via APCVD

PrecursorsFilm ThicknessCrystalline PhaseSurface MorphologyElectrical Resistivity (mΩ cm)Reference
TiCl₄ + RPH₂Variable (µm scale)Crystalline, hexagonalIsland growth mechanism10–120[1][2]
TiCl₄ + TTMSP~100 nmCrystalline, hexagonal"Crazy paving" surfaceMetallic-like conductivity[3]

Visualizations

Experimental Workflow for Dual-Source APCVD

The following diagram illustrates the general workflow for the synthesis of this compound using a dual-source atmospheric pressure chemical vapor deposition system.

experimental_workflow cluster_precursors Precursor Delivery cluster_reactor CVD Reactor cluster_post Post-Processing TiCl4 TiCl4 Precursor (Heated Bubbler) Mixing Gas Mixing TiCl4->Mixing Phosphine Phosphorus Precursor (Heated Bubbler) Phosphine->Mixing N2_1 N2 Carrier Gas N2_1->TiCl4 N2_2 N2 Carrier Gas N2_2->Phosphine Deposition Deposition on Heated Substrate Mixing->Deposition Cooling Cooling under N2 Deposition->Cooling Characterization Film Characterization Cooling->Characterization

Caption: Workflow for dual-source APCVD of this compound.

Proposed Chemical Reaction Pathway

This diagram illustrates the simplified chemical reaction pathway for the formation of this compound from titanium tetrachloride and tristrimethylsilylphosphine.

reaction_pathway cluster_reactants Reactants cluster_products Products TiCl4 TiCl4 (gas) Reaction Surface Reaction (550 °C) TiCl4->Reaction TTMSP P(SiMe3)3 (gas) TTMSP->Reaction TiP TiP (solid film) Me3SiCl Me3SiCl (volatile byproduct) Reaction->TiP Reaction->Me3SiCl

Caption: Reaction pathway for TiP synthesis from TiCl₄ and TTMSP.

References

Application Notes and Protocols for Titanium Phosphide as an Anode Material in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium phosphide (B1233454) (TiP) is emerging as a promising anode material for next-generation lithium-ion batteries (LIBs). As a member of the transition metal phosphide family, TiP offers a compelling alternative to conventional graphite (B72142) anodes due to its high theoretical specific capacity, which is attributed to its conversion and alloying reaction mechanisms with lithium. These reactions, involving the formation of lithium phosphide (Li₃P) and the alloying of lithium with the metal, can potentially deliver significantly higher energy densities.

This document provides a comprehensive overview of the application of titanium phosphide as a LIB anode. It includes detailed protocols for the synthesis of TiP, the fabrication of anodes, and the electrochemical characterization of TiP-based half-cells. The information is intended to guide researchers in the exploration and evaluation of this high-capacity anode material.

Data Presentation

The following tables summarize the key electrochemical performance metrics for this compound and analogous metal phosphide anode materials, providing a comparative overview.

Table 1: Electrochemical Performance of this compound and Other Metal Phosphide Anodes

Anode MaterialTheoretical Capacity (mAh/g)First Discharge Capacity (mAh/g)First Charge Capacity (mAh/g)Initial Coulombic Efficiency (%)Cycling PerformanceRate Capability
This compound (TiP) ~1062Data not readily available in literatureData not readily available in literatureData not readily available in literatureExpected to be influenced by nanostructuring and carbon coatingDependent on conductivity and ion diffusion kinetics
Aluminum Phosphide (AlP) 1850~1463~1179~80.6650 mAh/g after 2000 cycles at 1C450 mAh/g at 50C
Tin Phosphide (SnP/C) 994~751--610 mAh/g after 500 cycles at 1.0 A/gHigh rate performance reported
Nickel Phosphide (Ni₂P@NC) ~540~750--630 mAh/g after 150 cycles at 0.1 A/g170 mAh/g after 6000 cycles at 5 A/g

Note: Specific electrochemical data for this compound is limited in publicly available literature. The data for other metal phosphides are provided for comparative purposes. The performance of TiP is expected to be in a similar range, but requires experimental validation.

Experimental Protocols

Synthesis of this compound (TiP) Nanoparticles

This protocol describes a general method for synthesizing TiP nanoparticles via a solid-state reaction.

Materials:

  • Titanium (Ti) powder (99.5% purity)

  • Red phosphorus (P) powder (98.9% purity)

  • Ball-milling vials and balls (e.g., stainless steel or zirconia)

  • Tube furnace with controlled atmosphere capabilities

  • Inert gas (e.g., Argon)

Procedure:

  • In an argon-filled glovebox, weigh stoichiometric amounts of titanium powder and red phosphorus powder.

  • Transfer the powders into a ball-milling vial.

  • Seal the vial inside the glovebox to maintain an inert atmosphere.

  • Perform high-energy ball milling for a specified duration (e.g., 10-20 hours) to induce mechanical alloying.

  • After ball milling, transfer the resulting powder into a crucible within the glovebox.

  • Place the crucible in a tube furnace.

  • Heat the sample to a target temperature (e.g., 600-800 °C) under a continuous flow of argon gas and hold for several hours to ensure complete reaction and crystallization.

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting black powder is this compound. Handle and store the final product under an inert atmosphere to prevent oxidation.

Anode Fabrication

This protocol details the preparation of a TiP-based anode for coin cell assembly.

Materials:

  • This compound (TiP) active material

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Copper foil (current collector)

  • Slurry mixer/homogenizer

  • Doctor blade or film applicator

  • Vacuum oven

Procedure:

  • Prepare the electrode slurry by mixing the TiP active material, conductive agent, and binder in a weight ratio of, for example, 80:10:10 in NMP solvent.

  • Thoroughly mix the components using a slurry mixer until a homogeneous and viscous slurry is formed.

  • Cast the slurry onto a copper foil using a doctor blade with a set thickness.

  • Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to completely remove the solvent.

  • After drying, punch out circular electrodes of a specific diameter (e.g., 12 mm) from the coated foil.

  • Further dry the electrodes under vacuum at a higher temperature (e.g., 120 °C) for at least 12 hours before transferring them into a glovebox for cell assembly.

Coin Cell Assembly (Half-Cell)

This protocol describes the assembly of a 2032-type coin cell for electrochemical testing of the TiP anode.

Materials:

  • TiP anode

  • Lithium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))

  • Coin cell components (2032-type: casing, spacer, spring)

  • Crimping machine

Procedure:

  • All assembly steps must be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

  • Place the TiP anode at the bottom of the coin cell casing.

  • Add a few drops of electrolyte to wet the anode surface.

  • Place the separator on top of the anode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the lithium metal foil on top of the separator.

  • Add the spacer disk and the spring.

  • Carefully place the top cap of the coin cell.

  • Crimp the coin cell using a crimping machine to ensure it is properly sealed.

  • Let the assembled cell rest for several hours to ensure complete electrolyte wetting of the electrode and separator.

Electrochemical Characterization

This section outlines the standard electrochemical tests to evaluate the performance of the TiP anode.

Equipment:

  • Battery testing system (e.g., galvanostat/potentiostat)

  • Electrochemical impedance spectroscopy (EIS) analyzer

Protocols:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) for the initial cycles to identify the redox peaks corresponding to the lithiation and delithiation processes.

  • Galvanostatic Charge-Discharge (GCD) Cycling:

    • Cycle the cell at a constant current density (e.g., C/10, where 1C corresponds to the theoretical capacity delivered in one hour) within the same voltage window as the CV.

    • Measure the specific capacity (mAh/g), coulombic efficiency (%), and cycling stability over a large number of cycles.

    • To evaluate the rate capability, perform GCD cycling at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C, and back to C/10).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (e.g., before cycling, after several cycles) in a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV).

    • Analyze the Nyquist plots to understand the charge transfer resistance and lithium-ion diffusion kinetics.

Visualizations

Caption: Experimental workflow for TiP anode preparation and testing.

Charge_Discharge_Mechanism cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) TiP TiP Li3P_Ti Li₃P + Ti TiP->Li3P_Ti Conversion Li_ion_e Li⁺ + e⁻ Li_ion_e->TiP Li_ion_e->Li3P_Ti Li_alloy LixTi Li3P_Ti->Li_alloy Alloying Li_alloy_charge LixTi Li3P_Ti_charge Li₃P + Ti Li_alloy_charge->Li3P_Ti_charge De-alloying TiP_charge TiP Li3P_Ti_charge->TiP_charge Re-conversion Li_ion_e_charge Li⁺ + e⁻ Li3P_Ti_charge->Li_ion_e_charge TiP_charge->Li_ion_e_charge

Caption: Proposed charge-discharge mechanism of TiP anode.

Application Notes and Protocols for Titanium Phosphide as an Electrocatalyst for Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydrogen evolution reaction (HER) is a cornerstone of electrochemical water splitting for green hydrogen production. While platinum-group metals are the benchmark catalysts for HER, their high cost and scarcity limit large-scale applications.[1] This has spurred research into earth-abundant and cost-effective alternatives. Transition metal phosphides (TMPs) have emerged as a promising class of non-precious metal electrocatalysts due to their unique electronic structures, high electrical conductivity, and excellent stability in both acidic and alkaline media.[2][3]

Among TMPs, titanium phosphide (B1233454) (TiP) and its composites are gaining attention. The introduction of phosphorus modulates the electronic properties of titanium, creating active sites for proton adsorption and reduction.[4] Furthermore, the inherent corrosion resistance of titanium-based materials enhances the durability of the electrocatalyst. These application notes provide an overview of titanium phosphide as an HER electrocatalyst, including synthesis protocols, electrochemical evaluation methods, and performance data.

Data Presentation

Quantitative data on the HER performance of various transition metal phosphides are summarized in the table below. While extensive data for a wide range of pristine this compound nanostructures is still emerging, the table includes available data for Ti-containing phosphides and provides a comparative landscape with other common TMPs.

ElectrocatalystElectrolyteOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
Ti-Containing Phosphides
FeCoNiPₓ on TiN Nanowires1.0 M KOH72Not ReportedStable for 150 hours
FeCoNiPₓ on TiN Nanowires0.5 M H₂SO₄133Not ReportedNot Reported
Ti-doped Ni₂PNot ReportedMentioned as active, specific data not providedNot ReportedNot Reported
Comparative Transition Metal Phosphides
Mo-Ni₂P NWs/NF1.0 M KOH78Not ReportedStable for >24 hours
MoP/Ni₂P/NF1.0 M KOH75Not ReportedNot Reported
meso-FeP/CC1.0 M KOH8460Stable for 20 hours
Er-doped NiCoP/NFNot Reported46Not ReportedNot Reported
Co₂P/Ni₂P nanohybridsNot Reported51Not ReportedNot Reported
Co-FeP nanoparticlesNot Reported126Not ReportedNot Reported

Experimental Protocols

I. Synthesis of this compound Nanoparticles

A common method for synthesizing transition metal phosphide nanoparticles is through the phosphorization of a metal precursor. The following is a general protocol that can be adapted for this compound synthesis.

Materials:

  • Titanium precursor (e.g., titanium(IV) isopropoxide, titanium tetrachloride)

  • Phosphorus source (e.g., sodium hypophosphite (NaH₂PO₂), trioctylphosphine (B1581425) (TOP))

  • Solvent (e.g., oleylamine, 1-octadecene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-free synthesis (Schlenk line, three-neck flask, condenser)

Procedure:

  • Precursor Solution Preparation: In a three-neck flask under an inert atmosphere, dissolve the titanium precursor in an appropriate solvent.

  • Phosphorization Agent Addition: In a separate flask, prepare a solution of the phosphorus source.

  • Reaction: Heat the titanium precursor solution to a specific temperature (e.g., 250-350 °C) under vigorous stirring. Swiftly inject the phosphorus source solution into the hot precursor solution.

  • Growth and Annealing: Maintain the reaction temperature for a set period (e.g., 1-2 hours) to allow for nanoparticle growth and crystallization.

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The nanoparticles can be isolated by centrifugation, followed by washing with a suitable solvent (e.g., a mixture of hexane (B92381) and ethanol) to remove unreacted precursors and byproducts.

  • Drying: Dry the resulting this compound nanoparticles under vacuum.

II. Preparation of the Working Electrode

To evaluate the electrocatalytic performance, the synthesized this compound nanoparticles need to be deposited onto a conductive substrate to form the working electrode.

Materials:

  • This compound nanoparticles

  • Conductive support (e.g., carbon paper, glassy carbon electrode, nickel foam)

  • Nafion solution (5 wt%)

  • Isopropanol and deionized water

  • Ultrasonicator

Procedure:

  • Catalyst Ink Preparation: Disperse a specific amount of this compound nanoparticles (e.g., 5 mg) in a mixture of isopropanol, deionized water, and Nafion solution (e.g., 1 mL isopropanol, 0.5 mL DI water, 20 µL Nafion).

  • Homogenization: Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Deposition: Drop-cast a specific volume of the catalyst ink onto the surface of the conductive support to achieve a desired loading (e.g., 0.2-0.5 mg/cm²).

  • Drying: Allow the electrode to dry at room temperature or in a low-temperature oven.

III. Electrochemical Evaluation of HER Performance

Electrochemical measurements are typically performed in a three-electrode setup.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (prepared as described above)

  • Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire, graphite (B72142) rod)

  • Electrolyte (e.g., 0.5 M H₂SO₄ for acidic conditions, 1.0 M KOH for alkaline conditions)

  • Inert gas (e.g., high-purity hydrogen or nitrogen)

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte.

  • Electrolyte Saturation: Bubble the appropriate gas (H₂ for calibration, N₂ for measurements) through the electrolyte for at least 30 minutes to ensure saturation and remove dissolved oxygen.

  • Potential Calibration: If a non-RHE reference electrode is used, calibrate it against a reversible hydrogen electrode (RHE). All potentials should be reported with respect to RHE.

  • Cyclic Voltammetry (CV): Perform several CV cycles in a potential range where no faradaic reactions occur to stabilize the electrode surface.

  • Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from a value near the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 2-5 mV/s). This is used to determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²).

  • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is the Tafel region, and its slope is the Tafel slope, which provides insight into the reaction mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different overpotentials to study the electrode kinetics and charge transfer resistance.

  • Stability Test: Assess the long-term stability of the electrocatalyst by performing chronoamperometry or chronopotentiometry at a constant current density or potential for an extended period (e.g., 10-24 hours).[5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Precursor Preparation (Ti and P sources) s2 Nanoparticle Synthesis (e.g., Solvothermal) s1->s2 s3 Isolation & Purification s2->s3 e1 Catalyst Ink Formation (TiP, Nafion, Solvent) s3->e1 e2 Deposition on Substrate (e.g., Carbon Paper) e1->e2 e3 Drying e2->e3 t1 Three-Electrode Cell Assembly e3->t1 t2 Linear Sweep Voltammetry (LSV) t1->t2 t3 Tafel Analysis t2->t3 t4 Electrochemical Impedance Spectroscopy (EIS) t2->t4 t5 Stability Test t2->t5

Caption: Experimental workflow for evaluating this compound as an HER electrocatalyst.

HER_mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H_plus H⁺ + e⁻ H_ads H_ads H_plus->H_ads Adsorption H_ads_h H_ads H_ads_t1 H_ads H2 H₂ H_ads_h->H2 H_plus_h H⁺ + e⁻ H_plus_h->H2 Desorption H_ads_t1->H2 Recombination H_ads_t2 H_ads H_ads_t2->H2

Caption: Key steps in the hydrogen evolution reaction (HER) mechanism on a catalyst surface.

References

Application Notes and Protocols for Thin Film Deposition of Titanium Phosphide in Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the thin film deposition of titanium phosphide (B1233454) (TiP) for applications in electronic devices. Detailed protocols for various deposition techniques are outlined, along with the material's properties and potential uses in microelectronics.

Introduction to Titanium Phosphide for Electronics

This compound (TiP) is an inorganic compound that exists in several phases, with TiP, TiP2, and Ti3P being of interest for electronic applications.[1][2] It is a hard, metallic conductor with a high melting point and is resistant to common acids and water.[2] These properties, combined with its potential as a semiconductor and a diffusion barrier, make it a promising material for various electronic components.[1][3] Transition metal phosphides, in general, are gaining attention due to their tunable electronic and structural properties.

Deposition Techniques for this compound Thin Films

Several thin film deposition techniques can be employed to grow this compound films, each with its own advantages and challenges. The primary methods include Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), and Sputtering.

Atomic Layer Deposition (ALD)

ALD is a precise technique that allows for the deposition of uniform and conformal thin films with atomic-level control. It is based on sequential, self-limiting surface reactions. A thermal ALD process for this compound has been demonstrated using titanium tetrachloride (TiCl4) and a novel phosphorus precursor, tris(trimethyltin)phosphide (TMT3P).[4]

Key Findings from ALD of TixPy:

  • An ALD window has been identified between 175 °C and 225 °C.[4]

  • The resulting films are typically phosphorus-rich (TixPy where y > x).[4]

  • The as-deposited films are generally amorphous or nanocrystalline with granular surfaces.[4]

  • Post-deposition annealing can lead to the formation of crystalline hexagonal TixPy.[4]

  • Electrical resistivity of ALD-grown films is on the order of hundreds of µΩ·cm.[4]

Chemical Vapor Deposition (CVD)

CVD is a versatile technique for producing high-purity, crystalline thin films. For this compound, both dual-source and single-source CVD approaches have been explored.

A dual-source atmospheric pressure CVD (APCVD) method utilizes the reaction of titanium tetrachloride (TiCl4) and tristrimethylsilylphosphine ((SiMe3)3P or TTMSP). This process yields hard, adherent, and chemically resistant films with metallic-like conductivity.

Low-pressure CVD (LPCVD) has been demonstrated using single-source precursors, which are organometallic compounds containing both titanium and phosphorus.

Sputter Deposition

Sputtering is a physical vapor deposition (PVD) technique widely used in the semiconductor industry. While specific protocols for this compound are not extensively detailed in the reviewed literature, a reactive sputtering process can be extrapolated from methods used for other titanium compounds like titanium nitride (TiN). This would involve sputtering a pure titanium target in a reactive atmosphere containing a phosphorus precursor gas, such as phosphine (B1218219) (PH3).

Caution: Phosphine (PH3) is a highly toxic and flammable gas and requires stringent safety protocols.

Experimental Protocols

Protocol for Thermal Atomic Layer Deposition (ALD) of TixPy

This protocol is based on the work of Zazpe et al.

1. Substrate Preparation:

  • Utilize silicon wafers with a native oxide layer (Si/SiO2) or other suitable substrates.
  • Clean the substrates using a standard RCA cleaning procedure or equivalent to remove organic and metallic contaminants.
  • Dry the substrates thoroughly with nitrogen gas before loading into the ALD reactor.

2. Precursor Information:

  • Titanium Precursor: Titanium tetrachloride (TiCl4), handled in an inert atmosphere.
  • Phosphorus Precursor: Tris(trimethyltin)phosphide (TMT3P). Synthesized in-house and handled under inert conditions.

3. ALD Process Parameters:

  • Deposition Temperature: Maintain the substrate temperature within the ALD window of 175 °C to 225 °C.[4] A typical temperature is 200 °C.
  • Pulse Sequence:
  • TMT3P pulse.
  • Nitrogen (N2) purge.
  • TiCl4 pulse.
  • N2 purge.
  • Pulse and Purge Durations: These need to be optimized for the specific reactor geometry to ensure self-limiting reactions.
  • Carrier Gas: High-purity nitrogen (N2).

4. Post-Deposition Annealing (Optional):

  • To crystallize the as-deposited amorphous films, anneal the samples in a tube furnace.
  • Atmosphere: Inert (e.g., N2 or Ar).
  • Temperature: 450 °C.[4]
  • Duration: 2 hours.[4]

Protocol for Dual-Source Atmospheric Pressure Chemical Vapor Deposition (APCVD) of TiP

This protocol is based on the work of Parkin et al.

1. Substrate Preparation:

  • Use silica-coated float glass or other suitable substrates.
  • Clean substrates thoroughly prior to deposition.

2. Precursor Information:

  • Titanium Precursor: Titanium tetrachloride (TiCl4).
  • Phosphorus Precursor: Tristrimethylsilylphosphine ((SiMe3)3P or TTMSP).

3. APCVD Process Parameters:

  • Reactor: Cold-wall atmospheric pressure reactor.
  • Substrate Temperature: 550 °C.
  • Precursor Delivery:
  • Heat TiCl4 bubbler to 40 °C.
  • Heat TTMSP bubbler to 200 °C.
  • Carrier Gas: Nitrogen (N2) at a flow rate of 0.4 L/min for each precursor line.
  • Deposition Time: Approximately 4 minutes to achieve a 100 nm thick film.

Representative Protocol for Reactive Magnetron Sputtering of TiP

This protocol is a representative procedure based on general reactive sputtering processes for titanium compounds.

1. Substrate Preparation:

  • Use silicon wafers or other appropriate substrates.
  • Perform a standard cleaning procedure to remove surface contaminants.

2. Sputtering System and Target:

  • System: A magnetron sputtering system with RF or DC power capabilities.
  • Target: High-purity titanium (Ti) target.

3. Sputtering Process Parameters:

  • Base Pressure: Evacuate the chamber to a high vacuum, typically < 1 x 10-6 Torr.
  • Sputtering Gas: Argon (Ar).
  • Reactive Gas: Phosphine (PH3) diluted in a carrier gas (e.g., Ar). Extreme caution is required when handling PH3.
  • Gas Flow Rates: The ratio of Ar to PH3 will determine the stoichiometry of the film and needs to be carefully controlled and optimized.
  • Working Pressure: Maintain a constant working pressure during deposition, typically in the mTorr range.
  • Sputtering Power: The power applied to the Ti target will influence the deposition rate and film properties.
  • Substrate Temperature: The substrate can be heated to influence the crystallinity and microstructure of the deposited film.

4. Post-Deposition Characterization:

  • Analyze the film's composition (e.g., using XPS or EDX), crystallinity (XRD), and electrical properties (e.g., four-point probe).

Data Presentation

Table 1: Deposition Parameters for this compound Thin Films

Deposition MethodPrecursorsSubstrate Temperature (°C)Key Process ParametersResulting Film Properties
ALD TiCl4, TMT3P175 - 225[4]Self-limiting pulses and purgesAmorphous, P-rich, granular surface, resistivity in hundreds of µΩ·cm.[4]
APCVD TiCl4, TTMSP550Atmospheric pressure, N2 carrier gasCrystalline TiP, hard, adherent, metallic conductivity.
Reactive Sputtering Ti (target), PH3 (gas)Variable (e.g., RT - 500)Ar/PH3 gas ratio, sputtering power, working pressureProperties are highly dependent on deposition parameters.

Table 2: Electrical Properties of this compound Thin Films

Deposition MethodFilm CompositionResistivity (µΩ·cm)Notes
ALD TixPy (P-rich)~ hundreds[4]As-deposited, amorphous/nanocrystalline.[4]
APCVD TiPMetallic conductivityCrystalline film.

Applications in Electronics

This compound thin films have several potential applications in the electronics industry:

  • Diffusion Barriers: Due to its thermal stability and inertness, TiP can be used as a diffusion barrier to prevent the intermixing of different material layers in integrated circuits, for example, between copper interconnects and the silicon substrate.

  • High-Power and High-Frequency Devices: As a semiconductor with high-temperature stability, TiP is a candidate for use in high-power and high-frequency applications, such as in specialized transistors and diodes.[3]

  • Contact Material: Its metallic conductivity suggests its potential use as a contact material in semiconductor devices, forming a stable and low-resistance interface.

Visualizations

ALD_Workflow cluster_chamber ALD Reaction Chamber Start Load Substrate TMT3P_pulse Pulse TMT3P Precursor Start->TMT3P_pulse N2_purge1 N2 Purge TMT3P_pulse->N2_purge1 Self-limiting reaction TiCl4_pulse Pulse TiCl4 Precursor N2_purge1->TiCl4_pulse N2_purge2 N2 Purge TiCl4_pulse->N2_purge2 Self-limiting reaction Repeat Repeat N Cycles N2_purge2->Repeat Repeat->TMT3P_pulse Yes End Unload Coated Substrate Repeat->End No

Atomic Layer Deposition (ALD) workflow for TiP.

CVD_Workflow cluster_reactor APCVD Reactor Load Load Substrate Heat Heat Substrate to 550°C Load->Heat Precursors Introduce TiCl4 and TTMSP with N2 Carrier Gas Heat->Precursors Deposition Film Growth on Substrate Precursors->Deposition Cool Cool Down in Inert Atmosphere Deposition->Cool Unload Unload Coated Substrate Cool->Unload

Chemical Vapor Deposition (CVD) workflow for TiP.

Sputtering_Workflow cluster_sputter Sputtering Chamber Load_sub Load Substrate Pump Pump to High Vacuum Load_sub->Pump Gas_flow Introduce Ar and PH3 Gases Pump->Gas_flow Plasma Ignite Plasma Gas_flow->Plasma Sputter Sputter Ti Target Plasma->Sputter Deposition Reactive Deposition on Substrate Sputter->Deposition Vent Vent with N2 Deposition->Vent Unload_sub Unload Coated Substrate Vent->Unload_sub

Reactive Sputtering workflow for TiP.

TiP_Applications cluster_apps Electronic Applications TiP This compound Thin Film Diffusion_Barrier Diffusion Barrier TiP->Diffusion_Barrier Properties: - Thermal Stability - Chemical Inertness High_Power High-Power/Frequency Devices TiP->High_Power Properties: - Semiconductor Behavior - High-Temperature Stability Contact Contact Material TiP->Contact Properties: - Metallic Conductivity - Stability

Potential applications of TiP thin films in electronics.

References

Application Note: Comprehensive Characterization of Titanium Phosphide Using X-ray Diffraction and X-ray Photoelectron Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Titanium phosphide (B1233454) (TiP) is a hard-wearing, metallic conductor with high thermal and chemical stability.[1][2] These properties make it a material of interest in various advanced applications. Like many transition metal phosphides, its performance is intrinsically linked to its structural and chemical properties, such as crystal phase, purity, surface composition, and the oxidation states of its constituent elements.[3] A thorough characterization is therefore essential for quality control and material development.

This application note provides a detailed protocol for the comprehensive characterization of titanium phosphide powders and thin films using two powerful analytical techniques: X-ray Diffraction (XRD) for structural analysis and X-ray Photoelectron Spectroscopy (XPS) for surface chemical analysis.

Structural Characterization by X-ray Diffraction (XRD)

XRD is a non-destructive technique used to determine the crystallographic structure, phase composition, and crystallite size of a material. It relies on the principle of Bragg's Law, where X-rays are diffracted by the crystalline planes in the sample, producing a unique diffraction pattern.

Data Presentation: XRD of Hexagonal this compound Crystalline this compound can adopt a hexagonal structure.[3] Post-annealing of TiP films has been shown to produce this crystalline phase, whereas as-deposited films may be amorphous, characterized by a broad hump in the XRD pattern rather than sharp peaks.[3][4]

2θ Angle (°) (Cu Kα)Corresponding (hkl) Plane
29.5(010)
30.5(011)
33.4(012)
37.7(013)
43.1(014)
49.3(015)
52.4(110)
Table 1: Characteristic XRD peak positions for hexagonal this compound. Data sourced from experimental findings on annealed TiₓPᵧ thin films.[3]

Experimental Protocol: XRD Analysis

  • Sample Preparation:

    • Powder Samples: Ensure the powder is finely ground to ensure random crystal orientation. Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's edge.

    • Thin Film Samples: Mount the substrate with the thin film onto a zero-background sample holder or a suitable stage for thin-film analysis.

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) or similar.

    • For thin films, a grazing incidence (GIXRD) setup may be necessary to maximize the signal from the film and minimize interference from the substrate.[3][5] An incident angle of 1 degree is a common starting point.[5]

  • Data Acquisition:

    • Set the 2θ scan range, for example, from 10° to 70°, to cover the primary diffraction peaks of TiP and potential impurities like TiO₂.

    • Select an appropriate step size (e.g., 0.02°) and dwell time per step (e.g., 1-10 seconds) to achieve a good signal-to-noise ratio.[5]

  • Data Analysis:

    • Perform phase identification by comparing the experimental diffraction pattern against standard databases (e.g., ICDD PDF-4+).[6]

    • If the material is crystalline, determine the lattice parameters from the peak positions.

    • Use the Scherrer equation on the full width at half maximum (FWHM) of the diffraction peaks to estimate the average crystallite size.[6]

    • Quantify the relative amounts of different phases if multiple are present.

Surface Chemical Analysis by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material.

Data Presentation: XPS Binding Energies for this compound The binding energies of the core-level electrons are sensitive to the chemical environment of the atom. High-resolution spectra of the Ti 2p and P 2p regions can distinguish between this compound and other species like oxides, phosphates, or elemental phosphorus.

RegionSpeciesBinding Energy (eV)Spin-Orbit Splitting (Δ eV)Notes
Ti 2p₃/₂ Ti-P ~454.2 - 455.0 ~5.7 - 6.0Represents titanium bound to phosphorus.[1][3]
Ti²⁺~455.4~5.7Intermediate oxidation state.[3][7]
Ti³⁺~457.0~5.7Intermediate oxidation state.[3][7]
Ti⁴⁺ (e.g., TiO₂, Ti-phosphate)~458.6 - 459.3~5.7Indicates surface oxidation or phosphate (B84403) formation.[3][7][8]
P 2p₃/₂ Ti-P ~128.4 - 128.9 ~0.84Represents phosphorus bound to titanium.[1][3][5]
P-P~129.4~0.84Indicates the presence of elemental phosphorus.[3][5]
P-O (Phosphate)~132.8 - 134.0~0.84Indicates surface oxidation to phosphate.[3][5][9]
Table 2: Reference binding energies for Ti 2p and P 2p core levels observed in this compound and related species. Values are for the 2p₃/₂ peak.

Experimental Protocol: XPS Analysis

  • Sample Preparation:

    • Mount the sample (powder or film) on a clean sample holder using conductive carbon tape.

    • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.

    • Optional: Perform a gentle surface etch using low-energy argon ions to remove adventitious surface contamination (e.g., carbon, water). Note that this can potentially alter the surface chemistry, so an unetched analysis should always be performed first.[1]

  • Instrument Setup:

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

    • Ensure the instrument is properly calibrated using standard Au, Ag, or Cu samples.

  • Data Acquisition:

    • Acquire a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.[10]

    • Acquire high-resolution scans for the elements of interest: Ti 2p, P 2p, O 1s, and C 1s. Use a lower pass energy to achieve higher energy resolution.[10]

  • Data Analysis:

    • Perform charge correction on the spectra. If adventitious carbon is present, the C 1s peak can be set to 284.8 eV as a reference.[7]

    • For each high-resolution spectrum, apply a suitable background model (e.g., Shirley).[5]

    • Deconvolute the peaks into their constituent chemical state components using appropriate peak shapes (e.g., mixed Gaussian-Lorentzian).[5]

    • Constrain the fit parameters based on known physical principles:

      • Fix the spin-orbit splitting (e.g., ~5.7 eV for Ti 2p, ~0.84 eV for P 2p).[5]

      • Fix the area ratio of the spin-orbit doublets (2:1 for p-orbitals, e.g., Ti 2p₃/₂:Ti 2p₁/₂ and P 2p₃/₂:P 2p₁/₂).[5][7]

    • Calculate the atomic concentrations of the elements from the peak areas using relative sensitivity factors (RSFs).

Visualized Workflows and Principles

G Overall Characterization Workflow for this compound cluster_prep Start cluster_analysis Analysis cluster_data Data Interpretation cluster_final Conclusion Sample Sample Preparation XRD XRD Analysis Sample->XRD XPS XPS Analysis Sample->XPS XRD_Data Phase ID Crystallinity Lattice Parameters XRD->XRD_Data XPS_Data Elemental Composition Chemical States Surface Purity XPS->XPS_Data Final Correlated Material Characterization Report XRD_Data->Final XPS_Data->Final

Caption: Integrated workflow for TiP characterization.

G Principle of X-ray Diffraction (XRD) Source X-ray Source Lattice Crystal Lattice (Planes with spacing d) Source->Lattice Incident X-ray (λ) Detector Detector Lattice->Detector Diffracted X-ray (Constructive Interference at angle θ) Bragg Bragg's Law nλ = 2d sin(θ)

Caption: Diagram of the XRD principle based on Bragg's Law.

G Principle of X-ray Photoelectron Spectroscopy (XPS) Source X-ray Source Atom Atom in Sample Source->Atom Photon (hν) Detector Electron Analyzer & Detector Atom->Detector Emitted Photoelectron (Binding Energy = hν - Kinetic Energy)

Caption: Diagram of the XPS photoelectric effect.

References

Application Notes and Protocols for Titanium Phosphide in Energy Storage and Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of titanium phosphide (B1233454) (TiP) and its related compounds in energy storage and conversion technologies. It includes summaries of performance data, experimental protocols for synthesis and characterization, and visual workflows to guide researchers in this emerging field.

Application in Lithium-Ion Batteries (LIBs)

Titanium phosphides are being investigated as potential anode materials for LIBs due to their high theoretical capacities. However, comprehensive data on their electrochemical performance is still emerging. For context, data for other metal phosphides and titanium-based compounds are also presented.

Data Presentation: Anode Performance in LIBs
MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity after Cycles (mAh g⁻¹)Cycle NumberCurrent Density (A g⁻¹)Coulombic Efficiency (%)
Tin Phosphide (SnP/C) ~7516105001.0>99% (after initial cycles)
Tin Phosphide/Phosphate (B84403) CNF >120011413000.25~100%
Titanium Phosphate (Amorphous) ~150~100500.05Not Reported
LiMn₀.₅₇Ti₀.₀₃Fe₀.₄PO₄ 151.4132.85001CNot Reported

Note: Data for titanium phosphide is limited in the reviewed literature. The performance of tin phosphide and titanium phosphates are included for comparative purposes.

Experimental Protocols

A. Synthesis of this compound Nanoparticles (Solvothermal Method)

This protocol describes a general approach for synthesizing transition metal phosphide nanoparticles, which can be adapted for this compound.

  • Precursor Preparation : Dissolve a titanium precursor (e.g., titanium(IV) isopropoxide) and a phosphorus source (e.g., trioctylphosphine) in a high-boiling point solvent such as oleylamine (B85491) or 1-octadecene (B91540) in a three-neck flask.

  • Inert Atmosphere : Purge the flask with an inert gas (e.g., Argon or Nitrogen) to prevent oxidation.

  • Heating : Heat the mixture to a specific temperature (e.g., 200-350 °C) and maintain for a set duration (e.g., 1-2 hours) under vigorous stirring.

  • Cooling and Precipitation : Allow the solution to cool to room temperature. Add a polar solvent like ethanol (B145695) to precipitate the nanoparticles.

  • Purification : Centrifuge the mixture to collect the nanoparticles. Wash the product multiple times with a mixture of hexane (B92381) and ethanol to remove unreacted precursors and byproducts.

  • Drying : Dry the purified nanoparticles under vacuum overnight.

B. Electrode Preparation and Cell Assembly

  • Slurry Preparation : Prepare a slurry by mixing the active material (this compound nanoparticles), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of typically 80:10:10 in a suitable solvent like N-methyl-2-pyrrolidone (NMP)[1].

  • Coating : Coat the slurry onto a copper foil current collector using a doctor blade to a uniform thickness.

  • Drying : Dry the coated electrode in a vacuum oven at around 80-120 °C for several hours to remove the solvent.

  • Cell Assembly : Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared electrode as the working electrode, lithium metal foil as the counter and reference electrode, a porous polypropylene (B1209903) separator, and a suitable electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

C. Electrochemical Testing

  • Cyclic Voltammetry (CV) : Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within a voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) to investigate the electrochemical reactions.

  • Galvanostatic Cycling : Cycle the cell at various current densities (C-rates) to evaluate the specific capacity, cycling stability, and coulombic efficiency[2][3][4][5][6].

  • Rate Capability Test : Charge and discharge the cell at progressively increasing C-rates to assess its high-rate performance[7][8].

Visualization: Workflow for LIB Anode Testing

LIB_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_testing Electrochemical Testing s1 Precursor Mixing s2 Solvothermal Reaction s1->s2 s3 Purification & Drying s2->s3 e1 Slurry Formulation s3->e1 e2 Doctor Blade Coating e1->e2 e3 Vacuum Drying e2->e3 c1 Coin Cell Assembly (Ar Glovebox) e3->c1 t1 Cyclic Voltammetry c1->t1 t2 Galvanostatic Cycling t1->t2 t3 Rate Capability t2->t3

Workflow for LIB anode preparation and testing.

Application in Sodium-Ion Batteries (SIBs)

Similar to LIBs, titanium phosphides are considered as potential anode materials for SIBs. The larger ionic radius of Na⁺ compared to Li⁺ presents challenges in terms of reaction kinetics and volume expansion.

Data Presentation: Anode Performance in SIBs
MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity after Cycles (mAh g⁻¹)Cycle NumberCurrent Density (A g⁻¹)Notes
Tin Phosphide (Sn₄P₃) ~850~400500.1Capacity fade observed[9][10]
FeP, CoP, NiP₂, CuP₂ up to 1200Significant fading<50Not specifiedNanosizing improves initial capacity[11][12]
NaTi₂(PO₄)₃/VGCF@C ~80~778500.2Excellent stability[13]

Note: Specific data for this compound anodes in SIBs is scarce. The performance of other metal phosphides and sodium titanium phosphate are provided for reference.

Experimental Protocols

The experimental protocols for synthesis, electrode preparation, and cell assembly for SIBs are analogous to those for LIBs, with the following key differences:

  • Counter/Reference Electrode : Sodium metal is used instead of lithium.

  • Electrolyte : A sodium-based electrolyte is used, for example, 1 M NaClO₄ or NaPF₆ in a mixture of carbonate solvents.

  • Current Collector : Aluminum foil can be used as the current collector for the anode in SIBs.

Application in Supercapacitors

Transition metal phosphides can also be utilized as electrode materials in supercapacitors, leveraging their electrical conductivity and potential for pseudocapacitive charge storage.

Data Presentation: Supercapacitor Performance
MaterialSpecific Capacitance (F g⁻¹)Energy Density (Wh kg⁻¹)Power Density (W kg⁻¹)Cycle Stability (%)
Ni₁₂P₅/Ni/TiC 160.0 (mF cm⁻²)42.61550>95% after 10,000 cycles
Porous 3D Ti₃C₂Tₓ ~300Not ReportedNot Reported~90% after 10,000 cycles
Ti₃C₂Tₓ-NiO ~341 (F cm⁻³)Not ReportedNot Reported~100% after 2500 cycles

Note: Data for pure this compound supercapacitors is limited. The performance of a nickel phosphide/titanium carbide composite and related MXene materials are shown.

Experimental Protocols

A. Electrode Preparation

The electrode preparation is similar to that for battery electrodes, often without a metallic current collector if a free-standing electrode is fabricated. The active material is typically mixed with a conductive additive and a binder to form a paste, which is then coated onto a current collector (e.g., nickel foam or carbon cloth).

B. Electrochemical Characterization

  • Cyclic Voltammetry (CV) : Performed in a three-electrode setup with a reference electrode (e.g., Ag/AgCl or SCE) and a counter electrode (e.g., platinum wire) in an aqueous electrolyte (e.g., 1 M KOH). The specific capacitance is calculated from the CV curves.

  • Galvanostatic Charge-Discharge (GCD) : The electrode is charged and discharged at constant currents to determine the specific capacitance, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS) : Used to analyze the electrode's resistance and ion diffusion characteristics.

Application in Electrocatalysis (HER and OER)

Transition metal phosphides have shown significant promise as cost-effective electrocatalysts for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are fundamental to water splitting for hydrogen production.

Data Presentation: Electrocatalytic Performance
CatalystReactionOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Electrolyte
FeCoNiP OER200Not Reported1 M KOH
Fe-Co-P alloy OER252Not ReportedNot Reported
Co-P (11 wt% P) HER98.9Not Reported1 M KOH
Co-P (8 wt% P) OER378Not Reported1 M KOH
Experimental Protocols

A. Catalyst Ink Preparation

  • Dispersion : Disperse a specific amount of the this compound catalyst powder (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a small amount of Nafion solution (e.g., 5 wt%)[14].

  • Sonication : Ultrasonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

B. Working Electrode Preparation

  • Deposition : Drop-cast a precise volume of the catalyst ink onto a glassy carbon electrode or other substrate.

  • Drying : Dry the electrode at room temperature or slightly elevated temperature to evaporate the solvent.

C. Electrochemical Measurements (Three-Electrode Setup)

  • Setup : Use a standard three-electrode electrochemical cell with the prepared catalyst as the working electrode, a graphite (B72142) rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

  • Electrolyte : Use an appropriate electrolyte, typically 0.5 M H₂SO₄ for acidic conditions or 1.0 M KOH for alkaline conditions.

  • Linear Sweep Voltammetry (LSV) : Record the polarization curve at a slow scan rate (e.g., 5 mV s⁻¹) to determine the overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²).

  • Tafel Analysis : Plot the overpotential versus the logarithm of the current density to obtain the Tafel slope, which provides insight into the reaction mechanism.

  • Long-term Stability Test : Perform chronoamperometry or chronopotentiometry for an extended period (e.g., 10-24 hours) to evaluate the catalyst's durability[15].

Visualization: Workflow for Electrocatalyst Testing

Electrocatalysis_Workflow cluster_ink Catalyst Ink Preparation cluster_electrode Working Electrode Preparation cluster_testing Electrochemical Measurement i1 Catalyst Dispersion i2 Ultrasonication i1->i2 e1 Drop-casting on GCE i2->e1 e2 Drying e1->e2 t1 Three-Electrode Setup e2->t1 t2 Linear Sweep Voltammetry t1->t2 t3 Tafel Analysis t2->t3 t4 Stability Test t3->t4

Workflow for electrocatalyst preparation and testing.

Material Characterization Protocols

Standard characterization techniques are essential to understand the physicochemical properties of the synthesized this compound materials.

  • X-ray Diffraction (XRD) : To identify the crystal structure and phase purity.

  • Scanning Electron Microscopy (SEM) : To observe the surface morphology and particle size.

  • Transmission Electron Microscopy (TEM) : To analyze the nanostructure, crystal lattice, and elemental distribution.

  • X-ray Photoelectron Spectroscopy (XPS) : To determine the elemental composition and chemical states on the material's surface.

  • Brunauer-Emmett-Teller (BET) Analysis : To measure the specific surface area and pore size distribution.

These protocols and data provide a foundational guide for researchers venturing into the study of this compound for energy storage and conversion applications. Further research is needed to fully elucidate the performance of various this compound stoichiometries and morphologies in these promising technologies.

References

Application Notes and Protocols for Sol-Gel Synthesis of Titanium Phosphide Powders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of titanium phosphide (B1233454) (TiP) powders utilizing a two-step method that combines a sol-gel synthesis of a titanium dioxide (TiO₂) precursor with a subsequent high-temperature carbothermic phosphorization. As direct sol-gel synthesis of titanium phosphide is not well-established, this hybrid approach offers a reliable route to produce TiP powders. These materials are of growing interest for applications in catalysis, energy storage, and electronics. This guide includes comprehensive experimental procedures, data presentation in tabular format, and visual workflows to ensure reproducibility and a thorough understanding of the synthesis process.

Introduction

This compound (TiP) is a metallic conductor with high thermal stability and resistance to common acids.[1] These properties make it a promising material for various advanced applications. The synthesis of high-purity, well-defined TiP powders is crucial for exploring and optimizing its performance in these fields. While various methods exist for TiP synthesis, this protocol details a two-step approach that leverages the advantages of sol-gel chemistry for precursor preparation, followed by a robust carbothermic reduction and phosphorization process.

The initial sol-gel step allows for the creation of a highly homogeneous and reactive nano-sized TiO₂ powder. This precursor is then converted to this compound in a high-temperature furnace under a controlled atmosphere. This method provides a pathway to potentially control the morphology and properties of the final TiP product.

Two-Step Synthesis of this compound Powders

The synthesis of this compound powder is achieved through a two-step process:

  • Step 1: Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Nanopowder. This step involves the hydrolysis and condensation of a titanium alkoxide precursor to form a titania gel, which is then dried and calcined to produce TiO₂ nanopowder.

  • Step 2: Carbothermic Phosphorization of TiO₂. The synthesized TiO₂ powder is mixed with a carbon source and heated to a high temperature in the presence of phosphorus vapor to yield this compound.

Step 1: Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Nanopowder

This protocol is adapted from established sol-gel methods for synthesizing TiO₂ nanoparticles.

2.1.1. Materials and Equipment

Material/EquipmentSpecification
Titanium (IV) isopropoxide (TTIP)≥97%
IsopropanolAnhydrous, 99.5%
Nitric acid (HNO₃)70%
Deionized water
Beakers and magnetic stir bars
Magnetic stirrer hotplate
Drying oven
Muffle furnace

2.1.2. Experimental Protocol

  • Solution A Preparation: In a dry beaker, dissolve a specific molar ratio of titanium (IV) isopropoxide (TTIP) in isopropanol. A common starting point is a 1:20 molar ratio of TTIP to isopropanol. Stir the solution magnetically for 15-20 minutes in a sealed container to ensure homogeneity.

  • Solution B Preparation (Hydrolysis Solution): In a separate beaker, prepare a solution of deionized water, isopropanol, and nitric acid. A typical molar ratio is 1:3:0.08 for water:isopropanol:HNO₃ relative to one mole of TTIP. The nitric acid acts as a catalyst for the hydrolysis reaction.

  • Hydrolysis and Gelation: While vigorously stirring Solution A, add Solution B dropwise. The addition should be slow to control the rate of hydrolysis. A gel will form as the hydrolysis and condensation reactions proceed.

  • Aging: Allow the gel to age at room temperature for 24-48 hours. This step allows for the completion of the polycondensation reactions and strengthens the gel network.

  • Drying: Dry the gel in an oven at 80-100°C for 12-24 hours to remove the solvent and residual water.

  • Calcination: Calcine the dried gel in a muffle furnace at 450-500°C for 2-4 hours with a heating rate of 5°C/min. This step removes organic residues and crystallizes the amorphous titania into the anatase phase. The resulting white powder is the TiO₂ nanopowder precursor.

2.1.3. Expected Results

The sol-gel process should yield a fine, white powder of anatase TiO₂. The particle size is typically in the nanometer range, which can be confirmed by characterization techniques.

ParameterTypical Value
Crystal PhaseAnatase (confirmed by XRD)
Crystallite Size10-30 nm (calculated from XRD)
MorphologyAgglomerated spherical nanoparticles (observed by SEM)

dot

Caption: Workflow for sol-gel synthesis of TiO₂ nanopowder.

Step 2: Carbothermic Phosphorization of TiO₂ to this compound (TiP)

This protocol is based on the high-temperature reduction of the synthesized TiO₂ powder in the presence of carbon and phosphorus vapor.[2]

2.2.1. Materials and Equipment

Material/EquipmentSpecification
Sol-gel synthesized TiO₂ nanopowderFrom Step 1
Graphite (B72142) powderHigh purity, fine powder
Red phosphorus
High-temperature tube furnaceCapable of reaching at least 1400°C, with gas flow control
Quartz or alumina (B75360) reaction tube
Alumina or graphite crucible
Argon gas (Ar)High purity (99.999%)
Ball mill or mortar and pestle

2.2.2. Experimental Protocol

  • Precursor Mixture Preparation: Mix the synthesized TiO₂ powder with graphite powder. A common molar ratio is 1:3 for TiO₂:C, which provides excess carbon to drive the reduction.[2] Homogenize the mixture using a ball mill or mortar and pestle.

  • Furnace Setup: Place the TiO₂-C mixture in a crucible and position it in the center of the tube furnace. Place a separate container with red phosphorus in the upstream, lower-temperature zone of the furnace. The setup should allow for the sublimation of phosphorus, with the vapor being carried over the TiO₂-C mixture by the argon gas flow.

  • Purging: Purge the reaction tube with high-purity argon gas for at least 30 minutes to remove any residual air and moisture. Maintain a constant, slow flow of argon throughout the experiment.

  • Heating Program:

    • Heat the phosphorus source to a temperature that allows for a steady supply of phosphorus vapor (e.g., 300-400°C).

    • Ramp the temperature of the central furnace zone containing the TiO₂-C mixture to 1357°C (1630 K) at a rate of 10°C/min.[2]

    • Hold the temperature at 1357°C for 2-4 hours to allow for the carbothermic reduction and phosphorization to complete.

  • Cooling: After the reaction is complete, cool the furnace down to room temperature under the argon atmosphere.

  • Product Collection: Once cooled, carefully collect the resulting gray-black powder from the crucible. The product is this compound.

2.2.3. Expected Results

The final product should be a gray to black crystalline powder. Characterization is essential to confirm the formation of this compound and to assess its purity and morphology.

ParameterExpected Result
Crystal PhaseHexagonal TiP (confirmed by XRD)
MorphologySintered particles or agglomerates (observed by SEM)
CompositionPresence of Ti and P (confirmed by EDX/XPS)

dot

Carbothermic_Phosphorization_Workflow cluster_preparation Preparation cluster_reaction_setup Reaction Setup cluster_thermal_process Thermal Process TiO2 TiO₂ Nanopowder Mixing Mixing (TiO₂:C = 1:3) TiO2->Mixing Graphite Graphite Powder Graphite->Mixing Crucible Load into Crucible Mixing->Crucible Furnace Place in Tube Furnace Crucible->Furnace Argon Purge with Argon Furnace->Argon Phosphorus Red Phosphorus Source Phosphorus->Furnace Heating Heat to 1357°C (10°C/min) Argon->Heating Holding Hold for 2-4 hours Heating->Holding Cooling Cool to Room Temp. Holding->Cooling TiP_Powder This compound (TiP) Powder Cooling->TiP_Powder

Caption: Workflow for carbothermic phosphorization of TiO₂.

Characterization of this compound Powders

To confirm the successful synthesis and to understand the properties of the produced this compound powders, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the final product. The expected phase is hexagonal TiP.

  • Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and agglomeration of the TiP powder.

  • Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and confirm the presence of titanium and phosphorus, as well as to check for any impurities.

Applications of this compound Powders

This compound powders synthesized via this method have potential applications in several fields:

  • Electrocatalysis: As a catalyst for the hydrogen evolution reaction (HER) in water splitting.[3]

  • Energy Storage: As an electrode material for batteries and supercapacitors.

  • Semiconductors: In high-power and high-frequency electronic devices.[4]

  • Coatings: To create wear-resistant and corrosion-resistant coatings.

Safety Precautions

  • Titanium (IV) isopropoxide is moisture-sensitive and flammable. Handle it in a dry, inert atmosphere if possible.

  • Nitric acid is corrosive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The carbothermic phosphorization step involves high temperatures and the use of red phosphorus, which is flammable. The furnace should be operated in a well-ventilated area, and all safety protocols for high-temperature equipment should be followed.

  • Handle the final this compound powder in a well-ventilated area or a fume hood, as fine powders can be an inhalation hazard.

References

Application Notes and Protocols: Titanium Phosphide as a Catalyst Support in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium phosphide (B1233454) (TiP) is emerging as a promising material in catalysis, valued for its unique electronic properties, thermal stability, and resistance to harsh chemical environments.[1] While research has significantly explored transition metal phosphides for their intrinsic catalytic activities, particularly in electrocatalysis, the utilization of titanium phosphide as a support for catalytically active metal nanoparticles is a burgeoning area with considerable potential.[2] This document provides detailed application notes and protocols for the synthesis and use of this compound-supported catalysts in key chemical transformations relevant to pharmaceutical and fine chemical synthesis.

The rationale for using TiP as a catalyst support lies in the potential for strong metal-support interactions (SMSI), which can modulate the electronic properties of the supported metal nanoparticles, enhance catalytic activity and selectivity, and improve catalyst stability and longevity.[3] The protocols outlined below are based on established methodologies for analogous catalyst systems, such as metals supported on titanium dioxide (TiO₂) and other transition metal phosphides, providing a robust starting point for researchers exploring the capabilities of TiP-supported catalysts.

Section 1: Synthesis of this compound (TiP) Support

This section details the synthesis of this compound, which can be used as a support for catalytically active metals. A recent method for producing TiP thin films is through thermal atomic layer deposition (ALD), which offers precise control over thickness and composition.[2][4][5]

1.1. Protocol: Synthesis of this compound Thin Films via Thermal ALD

This protocol is adapted from the work of Zazpe et al. (2025).[2][4][5]

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Tris(trimethyltin)phosphide ((Me₃Sn)₃P) as the phosphorus precursor

  • Substrate (e.g., Si/SiO₂ wafers)

  • Nitrogen gas (N₂) of high purity

  • ALD reactor

Equipment:

  • Thermal ALD reactor

  • Schlenk line for precursor handling

  • Vacuum pump

  • Furnace for post-annealing

Procedure:

  • Precursor Preparation: Handle both TiCl₄ and (Me₃Sn)₃P under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) due to their reactivity.

  • ALD Process:

    • Place the substrate in the ALD reactor.

    • Heat the reactor to the desired deposition temperature, within the ALD window of 175 °C to 225 °C.[5]

    • Introduce the precursors into the reactor in sequential pulses, separated by N₂ purges to remove unreacted precursor and byproducts.

    • A typical ALD cycle consists of:

      • TiCl₄ pulse

      • N₂ purge

      • (Me₃Sn)₃P pulse

      • N₂ purge

    • Repeat the ALD cycles until the desired film thickness is achieved.

  • Post-annealing (optional): To obtain crystalline TiP, the as-deposited amorphous film can be annealed in a furnace under an inert atmosphere.

Characterization: The resulting TiP films can be characterized using:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and oxidation states of Ti and P.[2]

  • Scanning Electron Microscopy (SEM): To analyze the surface morphology.

  • X-ray Diffraction (XRD): To assess the crystallinity of the material.

Logical Workflow for TiP Synthesis:

G cluster_prep Precursor & Substrate Preparation cluster_ald Thermal ALD Process cluster_post Post-Processing & Characterization precursor_prep Handle TiCl4 & (Me3Sn)3P in inert atmosphere heat_reactor Heat reactor to 175-225 °C precursor_prep->heat_reactor substrate_prep Place substrate in ALD reactor substrate_prep->heat_reactor ald_cycle Perform ALD cycles: - TiCl4 pulse - N2 purge - (Me3Sn)3P pulse - N2 purge heat_reactor->ald_cycle repeat_cycles Repeat for desired thickness ald_cycle->repeat_cycles repeat_cycles->ald_cycle n cycles annealing Anneal for crystalline TiP (optional) repeat_cycles->annealing characterization Characterize film: XPS, SEM, XRD annealing->characterization G dispersion Disperse TiP support in solvent precursor_add Add H2PtCl6 solution dropwise dispersion->precursor_add reduction Add reducing agent (e.g., NaBH4) precursor_add->reduction stirring Stir for several hours reduction->stirring centrifugation Collect catalyst by centrifugation stirring->centrifugation washing Wash with water and ethanol centrifugation->washing drying Dry catalyst in oven washing->drying G Pd(0)/TiP Pd(0)/TiP Ar-Pd(II)-X/TiP Ar-Pd(II)-X/TiP Pd(0)/TiP->Ar-Pd(II)-X/TiP Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'/TiP Ar-Pd(II)-Ar'/TiP Ar-Pd(II)-X/TiP->Ar-Pd(II)-Ar'/TiP Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'/TiP->Pd(0)/TiP Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'/TiP->Ar-Ar' Reductive Elimination

References

Application Notes & Protocols: Electrochemical Characterization of Titanium Phosphide Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Titanium phosphides (TiP) are emerging as promising materials for energy storage applications, including batteries and supercapacitors, owing to their high theoretical capacity, good electrical conductivity, and chemical stability.[1][2] A thorough electrochemical evaluation is critical to understanding the performance, kinetics, and degradation mechanisms of TiP-based electrodes. These application notes provide detailed protocols for the fundamental electrochemical testing of titanium phosphide (B1233454) electrodes using a standard three-electrode setup. The primary techniques covered are Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).[3]

Electrode Preparation and Cell Assembly

Proper electrode fabrication and cell assembly are crucial for obtaining reliable and reproducible electrochemical data.

Protocol 1: Working Electrode Preparation

  • Slurry Formulation: Prepare a homogeneous slurry by mixing the active material (titanium phosphide), a conductive agent (e.g., carbon black or graphene), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10 in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).[4]

  • Coating: Cast the slurry onto a current collector (e.g., copper foil for anodes, aluminum foil for cathodes) using a doctor blade to ensure a uniform thickness and mass loading (typically 1.5-2.5 mg/cm²).[4]

  • Drying: Dry the coated electrodes in a vacuum oven at 80-120°C for 12-24 hours to completely remove the solvent.[4]

  • Electrode Punching: Punch the dried sheet into circular electrodes of a specific diameter (e.g., 12-15 mm) for assembly into coin cells.

Protocol 2: Three-Electrode Cell Assembly

Electrochemical tests are typically performed in a three-electrode configuration to isolate and study the working electrode's behavior without interference from the counter electrode.[5]

  • Working Electrode (WE): The prepared this compound electrode.

  • Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).[3][6]

  • Counter Electrode (CE): An inert material with a large surface area, such as a platinum wire or graphite (B72142) rod, to complete the electrical circuit.[6][7]

  • Electrolyte: An appropriate electrolyte solution (e.g., 1 M LiPF₆ in a mixture of organic carbonates for lithium-ion battery testing, or an aqueous solution like 1 M H₂SO₄ or 3 M KOH for supercapacitors).[4][8]

The electrodes are immersed in the electrolyte within an electrochemical cell, ensuring the working electrode is positioned closely to the reference electrode to minimize iR drop.[7]

G cluster_0 Electrode Preparation cluster_1 Cell Assembly slurry Prepare Slurry (TiP, Carbon, Binder) coating Coat on Current Collector slurry->coating drying Vacuum Dry coating->drying punching Punch Electrodes drying->punching WE Working Electrode (TiP) punching->WE Assembly Assemble 3-Electrode Cell WE->Assembly RE Reference Electrode (e.g., Ag/AgCl) RE->Assembly CE Counter Electrode (e.g., Platinum) CE->Assembly Electrolyte Select Electrolyte Electrolyte->Assembly

Caption: Workflow for TiP electrode preparation and cell assembly.

Cyclic Voltammetry (CV)

Cyclic Voltammetry is a potentiodynamic technique used to investigate the redox behavior, electrochemical stability window, and qualitative kinetics of the electrode material. The potential of the working electrode is swept linearly between two set vertices while the resulting current is measured.

Protocol 3: Cyclic Voltammetry Measurement

  • System Setup: Connect the assembled three-electrode cell to a potentiostat.[9]

  • Parameter Configuration: Set the following parameters in the control software:

    • Potential Window: Define the starting (Ebegin), first vertex (EVTK 1), and second vertex (EVTK 2) potentials. This range should cover the expected redox reactions of TiP without causing electrolyte decomposition. A typical starting range could be -0.5 V to 0.8 V vs. Ag/AgCl, but this must be optimized.[9]

    • Scan Rate (V/s): The speed at which the potential is swept. Start with a moderate rate (e.g., 10-50 mV/s) and perform scans at various rates (e.g., 5, 10, 20, 50, 100 mV/s) to investigate reaction kinetics.[9][10]

    • Number of Cycles: Set to at least 3-4 cycles to ensure the electrode surface has stabilized. The first cycle is often discarded, and subsequent cycles are used for analysis.[9]

  • Execution: Run the experiment. Purging the electrolyte with an inert gas (e.g., Nitrogen or Argon) before the measurement is recommended to remove dissolved oxygen, which can cause spurious peaks.

  • Data Analysis: Plot the resulting current vs. potential to obtain a CV curve. Analyze the position, height, and shape of the redox peaks to understand the electrochemical processes.[11]

G start Start CV Test setup Connect 3-Electrode Cell to Potentiostat start->setup params Set Parameters: - Potential Window - Scan Rate - Number of Cycles setup->params run Run Experiment params->run acquire Measure Current vs. Applied Potential run->acquire analyze Plot & Analyze Voltammogram acquire->analyze end End analyze->end

Caption: Experimental workflow for Cyclic Voltammetry (CV).

Galvanostatic Charge-Discharge (GCD)

GCD is the most common technique for evaluating the practical energy storage performance of an electrode material. It involves charging and discharging the electrode at a constant current between two defined potential limits.[12]

Protocol 4: Galvanostatic Charge-Discharge Measurement

  • System Setup: Use the same three-electrode cell and potentiostat/galvanostat setup.

  • Parameter Configuration:

    • Current Density (A/g or mA/cm²): Define the constant current to be applied, normalized by the active mass or area of the electrode. Test at various current densities (e.g., 0.1, 0.2, 0.5, 1, 2, 5 A/g) to evaluate rate capability.[13][14]

    • Potential Window: Set the upper (charge) and lower (discharge) voltage cutoffs. This window should be within the stable region identified by CV.[15]

    • Number of Cycles: For initial performance evaluation, 10-100 cycles may be sufficient. For stability testing, thousands of cycles are required.[16]

  • Execution: The instrument applies a constant positive current until the upper voltage limit is reached (charge), then immediately applies a constant negative current until the lower voltage limit is reached (discharge). This process is repeated for the specified number of cycles.[12]

  • Data Analysis: Plot potential vs. time to obtain GCD curves. From these curves, key performance metrics can be calculated.

Table 1: Key Performance Metrics from GCD

ParameterFormula (Supercapacitor)Formula (Battery)Description
Specific Capacitance (F/g) Csp = (I * Δt) / (m * ΔV)N/AMeasures the charge stored per unit mass.[14]
Specific Capacity (mAh/g) N/AQ = (I * Δt) / (m * 3.6)Measures the total charge delivered per unit mass.
Coulombic Efficiency (%) η = (td / tc) * 100η = (Qd / Qc) * 100The ratio of charge delivered during discharge to the charge stored during charge.[14]
Energy Density (Wh/kg) E = (0.5 * Csp * ΔV²) / 3.6E = Q * V_avgThe amount of energy stored per unit mass.[14]
Power Density (W/kg) P = E / ΔtP = (E * 3600) / ΔtThe rate at which energy can be delivered per unit mass.[14]

Where: I=current (A), Δt=discharge time (s), m=active mass (g), ΔV=potential window (V), td/tc=discharge/charge time, Qd/Qc=discharge/charge capacity, V_avg=average discharge voltage.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the kinetics of electrochemical processes occurring at the electrode-electrolyte interface, including charge transfer resistance, electrolyte resistance, and ion diffusion.[17]

Protocol 5: Electrochemical Impedance Spectroscopy

  • System Setup: Use a potentiostat with an EIS-capable frequency response analyzer.

  • Parameter Configuration:

    • DC Potential: Set the DC potential at which the measurement will be performed. Often, this is the Open Circuit Potential (OCP) or a potential corresponding to a specific state of charge.[3]

    • AC Amplitude: Apply a small AC voltage perturbation (typically 5-10 mV) to ensure a linear system response.

    • Frequency Range: Sweep the AC frequency over a wide range, for example, from 100 kHz down to 10 mHz, to probe different electrochemical phenomena.[18]

  • Execution: The instrument applies the AC signal and measures the impedance and phase shift at each frequency.

  • Data Analysis: The data is typically presented as a Nyquist plot (Z' vs. -Z''). This plot can be fitted to an equivalent circuit model (such as a Randles circuit) to quantify different resistive and capacitive elements of the system.[17]

G Randles Equivalent Circuit cluster_legend Legend R_s Rs node2 R_s->node2 R_ct Rct node3 R_ct->node3 CPE CPE/Cdl CPE->node3 Z_w Zw node4 Z_w->node4 node1 node1->R_s node2->R_ct node2->CPE node3->Z_w Rs_leg Rs: Solution Resistance Rct_leg Rct: Charge Transfer Resistance CPE_leg CPE: Constant Phase Element (Double-Layer Capacitance) Zw_leg Zw: Warburg Impedance (Diffusion)

Caption: A common Randles equivalent circuit for fitting EIS data.

Data Presentation

Summarizing results in a clear, tabular format is essential for comparison and analysis.

Table 2: Example Performance Summary for a TiP Electrode (Supercapacitor Application)

Current Density (A/g)Specific Capacitance (F/g)Coulombic Efficiency (%)Energy Density (Wh/kg)Power Density (W/kg)
0.5380.899.828.2397.5
1.0355.299.526.3789.3
2.0321.599.123.81560.1
5.0275.998.520.43850.6
10.0216.197.216.07450.2

Note: Data is illustrative, based on high-performance phosphide materials, and will vary based on synthesis, morphology, and testing conditions.

Table 3: Example Performance Summary for a TiP Electrode (Anode for Na-ion Battery)

Cycle NumberCharge Capacity (mAh/g)Discharge Capacity (mAh/g)Coulombic Efficiency (%)
1125095076.0
296094598.4
1089088299.1
5075575199.5
10068067799.6

Note: Data is illustrative, based on typical performance for metal phosphide anodes, which often show high initial capacity but require optimization for cycling stability.[1]

References

Application Notes: Titanium Phosphide for Thermoelectric Applications

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction to Thermoelectric Materials

Thermoelectric materials offer a direct energy conversion pathway between thermal and electrical energy, governed by the Seebeck and Peltier effects. This solid-state technology is crucial for applications in waste heat recovery, powering remote sensors, and specialized cooling. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as:

ZT = (S²σ / κ)T

where:

  • S is the Seebeck coefficient (thermopower), which measures the voltage generated per unit temperature difference (μV/K).[1][2]

  • σ is the electrical conductivity (S/m).

  • κ is the thermal conductivity (W/m·K), which is the sum of electronic (κₑ) and lattice (κₗ) contributions.

  • T is the absolute temperature (K).[2]

An ideal thermoelectric material possesses a high power factor (S²σ) and low thermal conductivity, a combination that is challenging to achieve due to the coupled nature of these transport properties.[2][3]

2. Titanium Phosphide (B1233454) (TiP): An Emerging Candidate

Metal phosphides are gaining significant attention as a promising class of thermoelectric materials.[4][5][6] Historically overlooked due to an assumption of high thermal conductivity, recent studies have shown that their structural complexity can lead to intrinsically low lattice thermal conductivity, a key attribute for high ZT values.[4][6]

Titanium phosphide (TiP) is an inorganic compound that exists in several phases (e.g., TiP, Ti₃P, Ti₅P₃).[7] Titanium monophosphide (TiP) is typically a gray, powdered metallic conductor with a high melting point (>1400°C) and notable chemical stability, as it is not attacked by common acids or water.[7] These properties, combined with the high elemental abundance of both titanium and phosphorus, make TiP an intriguing candidate for high-temperature thermoelectric applications.[5]

While extensive experimental data on the complete thermoelectric properties of TiP is not yet widely available, its characteristics align with the profile of an "electron-crystal phonon-glass" material. The strong covalent bonding and potential for complex crystal structures could effectively scatter phonons, thereby reducing lattice thermal conductivity, while its metallic nature ensures good electrical conductivity.[8]

3. Thermoelectric Performance of Related Metal Phosphides

To provide a benchmark for the potential of this compound, the table below summarizes the theoretically predicted and experimentally verified thermoelectric properties of other promising metal phosphides. Research into TiP is projected to be a valuable next step in this field.

MaterialTypePeak Power Factor (S²σ)Min. Lattice Thermal Conductivity (κₗ)Peak ZTReference
CoP₂ n-type~10.2 mW·m⁻¹·K⁻² @ 700 K (predicted)~0.63 W·m⁻¹·K⁻¹ @ 700 K (predicted)~1.7 @ 700 K (predicted)[9]
NiP₂ p-typeN/A~1.2 W·m⁻¹·K⁻¹ @ 700 K (experimental)N/A[6]
Cd₃P₂ n-typeN/A< 2 W·m⁻¹·K⁻¹~0.9 @ 673 K (experimental)[10]
CaCuP p-type~1.75 mW·m⁻¹·K⁻² @ 790 K (experimental)N/A~0.5 @ 790 K (experimental)[10]

Note: The data presented for CoP₂ is based on first-principles calculations and highlights the high theoretical potential of some metal phosphides.[9]

Logical & Experimental Workflow Diagrams

The following diagrams illustrate the logical relationship between key thermoelectric parameters and the general workflow for evaluating this compound as a thermoelectric material.

Thermoelectric_Properties cluster_properties Material Properties cluster_metrics Performance Metrics S Seebeck Coefficient (S) PF Power Factor (S²σ) S->PF sigma Electrical Conductivity (σ) kappa_e Electronic Thermal Conductivity (κₑ) sigma->kappa_e Wiedemann-Franz Law sigma->PF kappa_l Lattice Thermal Conductivity (κₗ) kappa_total Total Thermal Conductivity (κ = κₗ + κₑ) kappa_l->kappa_total kappa_e->kappa_total ZT Figure of Merit ZT = (S²σ / κ) * T PF->ZT Maximize kappa_total->ZT Minimize

Caption: Relationship between material properties and the ZT figure of merit.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Property Characterization cluster_calculation Performance Calculation synthesis Synthesis of TiP (e.g., Carbothermic Phosphorization or ALD) densification Sample Densification (e.g., Spark Plasma Sintering) synthesis->densification seebeck_resistivity Measure Seebeck Coefficient (S) & Electrical Resistivity (ρ) densification->seebeck_resistivity diffusivity Measure Thermal Diffusivity (D) (Laser Flash Method) densification->diffusivity heat_capacity Measure Specific Heat (Cₚ) (DSC or PPMS) densification->heat_capacity density Measure Density (d) densification->density calc_zt Calculate Figure of Merit (ZT) seebeck_resistivity->calc_zt calc_kappa Calculate Thermal Conductivity κ = D * Cₚ * d diffusivity->calc_kappa heat_capacity->calc_kappa density->calc_kappa calc_kappa->calc_zt

References

Application Notes and Protocols for Fabricating Titanium Phosphide Nanocomposites for Improved Electrical Conductivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium phosphide (B1233454) (TiP) is a metallic conductor with high thermal and chemical stability.[1] While inherently conductive, its electrical properties can be significantly enhanced through the formation of nanocomposites. By integrating titanium phosphide with highly conductive nanomaterials such as carbon nanotubes (CNTs) or graphene, it is possible to create novel materials with a synergistic increase in conductivity. This improvement is primarily achieved through the formation of percolating conductive networks within a matrix, which facilitates efficient electron transport.

These advanced materials have potential applications in various fields, including as electrode materials in energy storage devices and as components in electronic devices. The following application notes provide detailed protocols for the fabrication of this compound nanocomposites and summarize the expected improvements in their electrical properties.

Data Presentation

The following table summarizes the expected trend in electrical conductivity enhancement based on data from analogous titanium-based nanocomposites. The addition of carbonaceous nanomaterials creates a conductive network, drastically increasing the material's conductivity.

Nanocomposite CompositionSynthesis MethodFiller Weight %Electrical Conductivity (S/cm)
Pure Titanium Compound (e.g., TiO₂)-0%~1 x 10⁻⁶
Titanium Compound/CNT CompositeBall Milling3%~2.2 x 10⁻³
Titanium Compound/CNT/AC CompositeSlurry Casting7%~2.27 x 10⁻³
Titanium Compound/CNT/AC CompositeSlurry Casting14%~6.79 x 10⁻³
Titanium Compound/CNT/AC CompositeSlurry Casting21%~1.29 x 10⁻²

Note: Data is based on titanium dioxide (TiO₂) composites as a proxy for this compound composites due to the limited availability of specific conductivity data for TiP nanocomposites. A similar trend of increasing conductivity with an increasing weight percentage of conductive filler is expected for this compound nanocomposites.[2][3]

Experimental Protocols

Two primary methods for the fabrication of this compound nanocomposites are presented: mechanical ball milling for the creation of TiP-CNT composites and an in-situ chemical precipitation method for TiP-graphene composites.

Protocol 1: Fabrication of this compound-Carbon Nanotube (TiP-CNT) Nanocomposite via Ball Milling

This protocol details the mechanical mixing of this compound powder with multi-walled carbon nanotubes (MWCNTs) to form a conductive nanocomposite.

Materials:

  • This compound (TiP) powder

  • Multi-walled carbon nanotubes (MWCNTs)

  • High-purity argon gas

  • Hardened steel vials and balls for planetary ball mill

Equipment:

  • High-energy planetary ball mill

  • Glovebox or inert atmosphere chamber

  • Scanning Electron Microscope (SEM) for morphological analysis

  • Four-point probe setup for electrical conductivity measurement

Procedure:

  • Preparation of Materials:

    • Synthesize this compound (TiP) powder via carbothermic phosphorization of titanium dioxide (TiO₂) or procure from a commercial source.

    • Ensure MWCNTs are properly purified and dried.

  • Milling Process:

    • Inside an argon-filled glovebox, weigh the desired amounts of TiP powder and MWCNTs. A typical starting composition is 3 wt.% MWCNTs.

    • Place the powders into a hardened steel vial with steel balls. The ball-to-powder weight ratio should be approximately 8:1.[4]

    • Seal the vial inside the glovebox to maintain an inert atmosphere.

    • Mount the vial in the planetary ball mill.

    • Mill the mixture at a rotational speed of 900 RPM for a duration of 5 to 150 hours. The milling time will influence the dispersion of CNTs and the particle size of the composite.[4]

  • Post-Milling Characterization:

    • After milling, carefully open the vial inside the glovebox.

    • Collect the resulting TiP-CNT nanocomposite powder.

    • Characterize the morphology and dispersion of CNTs in the TiP matrix using SEM.

    • Prepare pellets of the nanocomposite powder for conductivity measurements.

    • Measure the electrical conductivity of the pellets using a four-point probe setup.

Protocol 2: In-Situ Synthesis of this compound-Graphene (TiP-G) Nanocomposite

This protocol adapts a chemical precipitation method for the synthesis of this compound nanoparticles directly onto graphene oxide (GO) sheets, followed by reduction.

Materials:

Equipment:

  • Three-neck flask with a condenser

  • Magnetic stirrer with a hotplate

  • Centrifuge

  • Tube furnace

  • Transmission Electron Microscope (TEM) for morphological analysis

  • X-ray Diffraction (XRD) for phase analysis

  • Four-point probe setup for electrical conductivity measurement

Procedure:

  • Dispersion of Graphene Oxide:

    • Disperse a known amount of GO in deionized water by ultrasonication to form a stable suspension.

  • In-Situ Precipitation of Titanium Precursor:

    • Transfer the GO suspension to a three-neck flask and heat to a moderate temperature (e.g., 60-80°C) under constant stirring.

    • Slowly add TiCl₄ dropwise to the GO suspension. The acidic nature of TiCl₄ will lead to the hydrolysis and deposition of titanium hydroxide (B78521) onto the GO sheets.

    • Adjust the pH of the solution to neutral or slightly basic with an ammonia solution to ensure complete precipitation.

  • Phosphorization:

    • Introduce a phosphorus source, such as sodium hypophosphite, to the mixture.

    • Continue to heat and stir the mixture for several hours to facilitate the reaction between the titanium precursor and the phosphorus source, forming this compound nanoparticles on the GO surface.

  • Reduction of Graphene Oxide:

    • Add a reducing agent, such as hydrazine hydrate, to the suspension to reduce the graphene oxide to reduced graphene oxide (rGO). This step is crucial for restoring the high electrical conductivity of the graphene.

    • Maintain the reaction at an elevated temperature (e.g., 90-100°C) for several hours.

  • Washing and Drying:

    • Allow the mixture to cool to room temperature.

    • Collect the TiP-rGO nanocomposite by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven.

  • Annealing (Optional):

    • To improve the crystallinity of the this compound and further reduce the graphene, the dried powder can be annealed in a tube furnace under an inert atmosphere (e.g., argon) at a high temperature (e.g., 400-600°C).

  • Characterization:

    • Analyze the morphology and structure of the TiP-rGO nanocomposite using TEM and XRD.

    • Prepare pellets and measure the electrical conductivity using a four-point probe.

Visualizations

Logical Workflow for Improved Conductivity in TiP-CNT Nanocomposites

cluster_0 Fabrication Process cluster_1 Conductivity Enhancement Mechanism TiP_Powder This compound Powder Ball_Milling High-Energy Ball Milling TiP_Powder->Ball_Milling CNTs Carbon Nanotubes CNTs->Ball_Milling TiP_CNT_Composite TiP-CNT Nanocomposite Powder Ball_Milling->TiP_CNT_Composite Dispersion Homogeneous Dispersion of CNTs TiP_CNT_Composite->Dispersion Network Formation of Conductive CNT Network Dispersion->Network Percolation Percolation Threshold Achieved Network->Percolation Improved_Conductivity Improved Electrical Conductivity Percolation->Improved_Conductivity

Caption: Workflow for TiP-CNT composite fabrication and conductivity enhancement.

Experimental Workflow for In-Situ Synthesis of TiP-Graphene Nanocomposites

Start Start: Graphene Oxide Suspension Precipitation In-Situ Precipitation of Titanium Precursor Start->Precipitation Add TiCl₄ Phosphorization Addition of Phosphorus Source & Reaction Precipitation->Phosphorization Add Phosphorus Source Reduction Reduction of Graphene Oxide to rGO Phosphorization->Reduction Add Reducing Agent Washing_Drying Washing and Drying Reduction->Washing_Drying Annealing Optional Annealing Washing_Drying->Annealing Final_Product Final Product: TiP-rGO Nanocomposite Annealing->Final_Product

Caption: Experimental workflow for the in-situ synthesis of TiP-graphene nanocomposites.

References

Application of Titanium-Phosphorus-Based Nanocomposites in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising technology for next-generation photovoltaics due to their low production cost, simple fabrication process, and respectable power conversion efficiencies. A critical component of a DSSC is the counter electrode, which is responsible for collecting electrons from the external circuit and catalyzing the reduction of the redox electrolyte, typically the triiodide/iodide (I₃⁻/I⁻) couple. While platinum (Pt) is the conventional material of choice for its excellent catalytic activity, its high cost and scarcity necessitate the development of alternative, earth-abundant materials.

Recent research has explored the potential of transition metal phosphides as efficient and cost-effective counter electrode materials. This document provides detailed application notes and protocols on the use of a porous titanium-oxygen-phosphorus-carbon (TiOPC) nanocomposite as a high-performance counter electrode in DSSCs. The data presented is based on a study that demonstrated the successful synthesis and application of this novel material, showcasing its potential to surpass the performance of traditional platinum-based counter electrodes.[1]

Data Presentation

The photovoltaic performance of DSSCs equipped with the TiOPC nanocomposite counter electrode was evaluated and compared against a standard platinum (Pt) counter electrode. The key performance metrics are summarized in the table below.

Counter Electrode MaterialOpen-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA cm⁻²)Fill Factor (FF)Power Conversion Efficiency (η) (%)
TiOPC Nanocomposite0.7816.64-8.65
Platinum (Pt)0.7913.80-6.66

Data extracted from a study on TiOPC nanocomposites for DSSC counter electrodes. The Fill Factor for the TiOPC nanocomposite was not explicitly stated in the summarized abstract.[1]

Experimental Protocols

This section details the methodologies for the synthesis of the TiOPC nanocomposite and the fabrication and characterization of the DSSC.

Synthesis of Porous TiOPC Nanocomposite

This protocol describes the synthesis of the TiOPC nanocomposite through a carbon thermal transformation method.[1]

Materials:

  • Titanium pyrophosphate (TiP₂O₇)

  • Carbon source (e.g., glucose)

  • Nitrogen gas (N₂)

  • Deionized water

Procedure:

  • Prepare a precursor mixture by uniformly mixing TiP₂O₇ and the carbon source in deionized water. The carbon content can be varied to optimize the catalytic performance of the final nanocomposite.

  • Dry the precursor mixture to obtain a solid powder.

  • Place the dried powder in a tube furnace.

  • Heat the furnace to a high temperature (e.g., 800-1000 °C) under a constant flow of nitrogen gas. The high temperature facilitates the carbon thermal transformation of TiP₂O₇.

  • After a designated period, cool the furnace down to room temperature under the nitrogen atmosphere to obtain the final porous TiOPC nanocomposite powder.

Fabrication of the TiOPC Counter Electrode

Materials:

  • TiOPC nanocomposite powder

  • Binder (e.g., ethyl cellulose)

  • Solvent (e.g., terpineol)

  • Fluorine-doped Tin Oxide (FTO) glass substrates

  • Doctor blade or screen printing equipment

  • Furnace

Procedure:

  • Prepare a paste by mixing the synthesized TiOPC nanocomposite powder with a binder and a solvent.

  • Clean the FTO glass substrates thoroughly.

  • Deposit the TiOPC paste onto the conductive side of the FTO glass using a doctor blade or screen printing technique to form a uniform film.

  • Dry the coated substrate to evaporate the solvent.

  • Sinter the electrode at an elevated temperature in an inert atmosphere to remove the binder and create a porous, well-adhered film of the TiOPC nanocomposite.

  • Allow the counter electrode to cool to room temperature.

Assembly of the Dye-Sensitized Solar Cell

Materials:

  • Prepared TiOPC counter electrode

  • TiO₂ photoanode sensitized with a suitable dye (e.g., N719)

  • Thermoplastic sealant (e.g., Surlyn)

  • Electrolyte solution (containing I₃⁻/I⁻ redox couple)

  • Binder clips

Procedure:

  • Place the dye-sensitized TiO₂ photoanode and the TiOPC counter electrode together in a sandwich configuration, with the active layers facing each other.

  • Insert a thermoplastic sealant between the electrodes and heat to seal the cell, leaving a small opening for electrolyte injection.

  • Introduce the I₃⁻/I⁻ electrolyte into the cell through the opening.

  • Seal the opening completely.

  • Use binder clips to hold the assembled cell together.

Characterization of the DSSC

Equipment:

  • Solar simulator (AM 1.5G, 100 mW cm⁻²)

  • Potentiostat/Galvanostat for current-voltage (J-V) measurements

  • Electrochemical impedance spectroscopy (EIS) analyzer

  • Cyclic voltammetry (CV) setup

Procedures:

  • Photovoltaic Performance Measurement:

    • Illuminate the assembled DSSC with the solar simulator.

    • Measure the J-V characteristics to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): To evaluate the electrocatalytic activity of the TiOPC counter electrode for the reduction of triiodide, perform CV measurements in a three-electrode setup with the TiOPC electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode, in an electrolyte containing the I₃⁻/I⁻ redox couple.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge-transfer resistance at the counter electrode/electrolyte interface, perform EIS measurements on the complete DSSC under illumination.

Mandatory Visualizations

DSSC_Workflow cluster_synthesis TiOPC Nanocomposite Synthesis cluster_electrode Counter Electrode Fabrication cluster_assembly DSSC Assembly cluster_characterization Characterization s1 Mixing TiP₂O₇ and Carbon Source s2 Drying s1->s2 s3 Carbon Thermal Transformation (High T, N₂) s2->s3 s4 Cooling s3->s4 e1 TiOPC Paste Preparation s4->e1 e2 Deposition on FTO Glass e1->e2 e3 Sintering e2->e3 a1 Sandwich Assembly (Photoanode + CE) e3->a1 a2 Sealing a1->a2 a3 Electrolyte Injection a2->a3 c1 J-V Measurement (Solar Simulator) a3->c1 c2 Electrochemical Analysis (CV, EIS) a3->c2

Caption: Experimental workflow for the fabrication and characterization of a DSSC with a TiOPC counter electrode.

DSSC_Mechanism cluster_electrolyte Electrolyte sun Sunlight (hν) dye Dye (S) sun->dye 1. Light Absorption dye_excited Excited Dye (S*) electrolyte_I I⁻ tio2 TiO₂ Conduction Band dye_excited->tio2 2. Electron Injection external_circuit External Load tio2->external_circuit 3. Electron Transport ce TiOPC Counter Electrode external_circuit->ce electrolyte_I3 I₃⁻ ce->electrolyte_I3 5. Catalytic Reduction (2e⁻ + I₃⁻ → 3I⁻) electrolyte_I->dye_excited 4. Dye Regeneration (3I⁻ → I₃⁻ + 2e⁻)

Caption: Charge transfer mechanism in a dye-sensitized solar cell with a TiOPC counter electrode.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Titanium Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of titanium phosphide (B1233454) (TiP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and quality of your synthesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of titanium phosphide, categorized by the synthesis method.

General Issues

Q1: My final product contains significant oxide impurities (e.g., TiO₂, phosphates). How can I minimize these?

A1: Oxide impurities are a common issue and typically arise from oxygen or moisture contamination. Here are several steps to minimize their formation:

  • Inert Atmosphere: Ensure all synthesis and handling steps are performed under a high-purity inert atmosphere (e.g., argon or nitrogen). Use of a glovebox is highly recommended.

  • Precursor Purity: Use high-purity, anhydrous precursors. Store phosphorus sources and titanium halides in a desiccator or under an inert atmosphere.

  • Solvent Purity: If using solvents, ensure they are thoroughly dried and deoxygenated before use.

  • System Purging: Before starting the synthesis at high temperatures, purge the reaction vessel or furnace tube thoroughly with an inert gas to remove residual air and moisture.

Q2: The stoichiometry of my this compound is incorrect (e.g., P-rich or Ti-rich phases). How can I achieve the desired phase?

A2: Controlling the stoichiometry is crucial for obtaining the desired phase of this compound (e.g., TiP, TiP₂, etc.).

  • Precursor Ratio: Carefully control the molar ratio of your titanium and phosphorus precursors. In solid-state synthesis, ensure homogeneous mixing.

  • Phosphorus Volatilization: In solid-state reactions, phosphorus can be volatile at high temperatures. Consider using a sealed reaction vessel (e.g., a sealed quartz ampoule) or providing a continuous flow of a phosphorus-containing gas to maintain the phosphorus partial pressure.

  • Temperature Control: The reaction temperature can influence which phosphide phase is thermodynamically stable. Ensure your furnace has accurate temperature control and follow a well-defined heating and cooling profile.

Solid-State Synthesis

Q1: My solid-state reaction has a low yield and appears incomplete. What are the likely causes?

A1: Incomplete solid-state reactions are often due to poor diffusion between the solid reactants.

  • Particle Size: Use fine powders of your starting materials to maximize the contact surface area. Grinding the precursors together before heating can improve reactivity.

  • Mixing: Ensure the reactant powders are intimately and homogeneously mixed. This can be achieved by thorough grinding in a mortar and pestle under an inert atmosphere.

  • Reaction Time and Temperature: The reaction may require a higher temperature or a longer duration to allow for complete diffusion and reaction. Consider a multi-step heating process with intermediate grinding to re-homogenize the mixture.

Q2: During carbothermic reduction of TiO₂ to produce TiP, I am getting titanium carbides or oxycarbides as byproducts. How can this be avoided?

A2: The formation of carbides and oxycarbides is a competing reaction pathway in carbothermic processes.

  • Temperature and Atmosphere Control: The relative stability of the phosphide, carbide, and oxide phases is dependent on the temperature and the partial pressures of oxygen and phosphorus. Carefully controlling the reaction temperature and ensuring a sufficient phosphorus partial pressure can favor the formation of this compound.[1]

  • Stoichiometry: Precise control of the carbon-to-TiO₂ ratio is critical. An excess of carbon can lead to the formation of titanium carbide.

Solution-Phase Synthesis

Q1: I am unable to obtain crystalline this compound nanoparticles; my product is amorphous.

A1: The crystallinity of nanoparticles synthesized in solution is highly dependent on the reaction conditions.

  • Reaction Temperature: Higher reaction temperatures generally favor the formation of more crystalline products.

  • Reaction Time: A longer reaction time can allow for better crystal growth.

  • Annealing: A post-synthesis annealing step under an inert atmosphere can be used to crystallize amorphous nanoparticles.

Q2: My this compound nanoparticles are agglomerating in solution.

A2: Agglomeration is a common issue in nanoparticle synthesis.

  • Capping Agents/Surfactants: The use of appropriate capping agents or surfactants can stabilize the nanoparticles in solution and prevent them from agglomerating. The choice of capping agent will depend on the solvent system and the desired surface properties of the nanoparticles.

  • Solvent Choice: The dispersibility of the nanoparticles is highly dependent on the solvent. Ensure you are using a solvent that is compatible with the surface of your nanoparticles.

Mechanochemical Synthesis

Q1: The mechanochemical reaction is not initiating, or the conversion is very low.

A1: The efficiency of mechanochemical synthesis is dependent on the milling parameters.

  • Milling Energy: The reaction may require a higher energy input. This can be achieved by increasing the milling frequency/speed, using heavier milling balls, or using a higher ball-to-powder mass ratio.

  • Milling Time: The reaction may simply require a longer milling time to go to completion.

  • Liquid-Assisted Grinding (LAG): The addition of a small amount of a liquid can sometimes accelerate the reaction by facilitating mass transport between the particles.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical quantitative data for different this compound synthesis methods. Please note that yields and purity are highly dependent on the specific experimental conditions and optimization.

ParameterSolid-State (Carbothermic Reduction)Thermal Atomic Layer Deposition (ALD)Solution-Phase SynthesisMechanochemical Synthesis
Typical Yield Moderate to High (>80%, can be near quantitative with optimization)Not applicable (thin film deposition)Low to Moderate (often <70% for nanoparticles)High (>90% conversion is often achievable)
Purity Can be high, but may contain carbide or oxide impuritiesHigh purity thin films, but may contain precursor residuesPurity can be affected by residual surfactants and precursorsHigh purity, but can have contamination from milling media
Typical Reaction Temperature High (e.g., 1630 K / 1357 °C)[1]Low (ALD window of 175-225 °C)[2]Moderate (typically < 350 °C)Room temperature (though localized heating can occur)
Typical Reaction Time Long (several hours)Dependent on desired thickness (cycle-based)Short to Moderate (minutes to hours)Short to Moderate (minutes to hours)
Product Form Bulk powderConformal thin filmNanoparticles/colloidal suspensionBulk powder

Experimental Protocols

Solid-State Synthesis via Carbothermic Reduction and Phosphorization

This method involves the high-temperature reaction of titanium dioxide, carbon, and a phosphorus source.

Materials:

Procedure:

  • Thoroughly mix TiO₂ and graphite powders in the desired stoichiometric ratio.

  • Place the mixture in a crucible within a tube furnace.

  • Heat the mixture to a high temperature (e.g., 1630 K) under an inert gas flow (e.g., Argon).[1]

  • Introduce phosphorus vapor into the reaction chamber by heating red phosphorus in a separate, cooler zone of the furnace, allowing the phosphorus gas to flow over the TiO₂/graphite mixture.

  • Maintain the reaction temperature for several hours to ensure complete reaction.

  • Cool the furnace to room temperature under an inert atmosphere before recovering the this compound powder.

Thermal Atomic Layer Deposition (ALD) of this compound Thin Films

This protocol describes the deposition of TiₓPᵧ thin films using Tris(trimethyltin)phosphide (TMT₃P) and titanium tetrachloride (TiCl₄) as precursors.[2]

Materials:

  • Tris(trimethyltin)phosphide (TMT₃P) - Phosphorus precursor

  • Titanium tetrachloride (TiCl₄) - Titanium precursor

  • High-purity nitrogen (N₂) gas

  • Substrate (e.g., Si/SiO₂ wafer)

Procedure:

  • Place the substrate in the ALD reactor.

  • Heat the substrate to the desired deposition temperature within the ALD window (175-225 °C).[2]

  • Heat the TMT₃P and TiCl₄ precursors to increase their vapor pressure.

  • Execute the ALD cycle: a. Pulse TiCl₄ into the reactor. b. Purge the reactor with N₂ gas to remove unreacted TiCl₄ and byproducts. c. Pulse TMT₃P into the reactor. d. Purge the reactor with N₂ gas to remove unreacted TMT₃P and byproducts.

  • Repeat the ALD cycle until the desired film thickness is achieved.

Mechanochemical Synthesis

This protocol outlines a general procedure for the solvent-free synthesis of this compound using a high-energy ball mill.

Materials:

  • Titanium powder

  • Red phosphorus powder

Procedure:

  • Inside an inert atmosphere glovebox, load the titanium and red phosphorus powders into a hardened steel or tungsten carbide milling vial with milling balls.

  • Seal the vial to ensure it remains airtight.

  • Place the vial in a high-energy ball mill (e.g., a planetary or shaker mill).

  • Mill the powders for the desired amount of time at a set frequency. The milling time and frequency will need to be optimized for the specific setup.

  • After milling, return the vial to the glovebox before opening to recover the this compound powder.

Visualizations

experimental_workflow_solid_state start Start mix Mix TiO2 and Graphite Powders start->mix heat Heat Mixture in Tube Furnace (e.g., 1630 K) under Inert Gas mix->heat introduce_P Introduce Phosphorus Vapor heat->introduce_P react Hold at Temperature for Several Hours introduce_P->react cool Cool to Room Temperature under Inert Atmosphere react->cool end Recover TiP Powder cool->end

Solid-State Synthesis Workflow.

experimental_workflow_ald start Start load_substrate Load Substrate into ALD Reactor start->load_substrate heat_substrate Heat Substrate to 175-225 °C load_substrate->heat_substrate ald_cycle ALD Cycle Pulse TiCl4 N2 Purge Pulse TMT3P N2 Purge heat_substrate->ald_cycle repeat_cycle Repeat Cycle n Times ald_cycle->repeat_cycle repeat_cycle->ald_cycle Continue end Obtain TiP Thin Film repeat_cycle->end Done

Thermal ALD Workflow.

logical_relationship_synthesis_parameters cluster_params Controllable Parameters cluster_outcomes Resulting Properties temp Temperature yield Yield temp->yield purity Purity temp->purity stoichiometry Stoichiometry temp->stoichiometry crystallinity Crystallinity temp->crystallinity time Reaction Time time->yield time->crystallinity precursors Precursor Ratio & Purity precursors->yield precursors->purity precursors->stoichiometry atmosphere Atmosphere Purity atmosphere->purity

Key Synthesis Parameter Relationships.

References

Technical Support Center: Scaling Up Titanium Phosphide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium phosphide (B1233454) (TiP). The following sections address common challenges encountered during the synthesis and scale-up of TiP production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up titanium phosphide synthesis?

A1: Scaling up TiP production from lab to industrial scale presents several key challenges:

  • Maintaining Stoichiometry: Ensuring a consistent and correct ratio of titanium to phosphorus precursors becomes more difficult in larger batches, potentially leading to the formation of undesired this compound phases (e.g., TiP₂, Ti₅P₃) or unreacted precursors.

  • Heat Management: The synthesis of TiP can be exothermic. Managing thermal gradients within a large reactor is crucial to prevent localized overheating, which can affect product uniformity, crystallinity, and even lead to safety hazards.

  • Impurity Control: The risk of contamination from atmospheric oxygen and moisture increases with larger surface areas and longer processing times. This can lead to the formation of stable titanium oxides and phosphates, which are difficult to remove.[1][2][3] Pre-existing respiratory conditions can be aggravated by exposure to TiP production-related substances.

  • Precursor Handling and Delivery: Handling larger quantities of pyrophoric or toxic precursors, such as phosphine (B1218219) (PH₃) or certain organophosphorus compounds, requires stringent safety protocols and specialized equipment to ensure safe and consistent delivery to the reaction chamber.

  • Waste Disposal: The byproducts and waste generated from TiP synthesis can be hazardous. Proper disposal methods must be in place to handle these materials in accordance with federal, state, and local regulations.[4]

Q2: How can I prevent the formation of titanium oxides and phosphates during synthesis?

A2: Preventing the formation of oxide and phosphate (B84403) impurities is critical for obtaining high-purity TiP. Here are some key strategies:

  • Inert Atmosphere: All handling of precursors and the final product should be conducted in a dry, inert atmosphere, such as a glovebox or under a continuous flow of argon or nitrogen.

  • High-Purity Precursors: Use high-purity titanium and phosphorus precursors to minimize the introduction of oxygen-containing contaminants from the start.

  • Reactor Conditioning: Thoroughly clean and bake out the reactor system under vacuum to remove any adsorbed moisture and oxygen from the internal surfaces before starting the synthesis.

  • Gas Purification: If using gaseous precursors like phosphine, ensure the gas lines are equipped with purifiers to remove trace amounts of oxygen and water.

  • Post-synthesis Handling: Once the synthesis is complete, the TiP product should be cooled down and handled under an inert atmosphere to prevent post-synthesis oxidation.[2]

Q3: What are the safety precautions for handling this compound and its precursors?

A3: Safety is paramount when working with TiP and its precursors. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and chemical-resistant gloves. For handling fine powders or in case of potential exposure to phosphine, a NIOSH-approved respirator is necessary.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when dealing with volatile or gaseous precursors.

  • Inert Atmosphere Handling: As mentioned, use a glovebox or Schlenk line for handling air- and moisture-sensitive materials.

  • Phosphine Safety: Phosphine gas is highly toxic and pyrophoric. Ensure that any process involving phosphine is conducted in a closed system with appropriate scrubbing for the exhaust gas. Have phosphine gas detectors and emergency response plans in place.

  • Spill and Waste Management: In case of a spill, isolate the area and use a HEPA-filtered vacuum for cleanup to avoid raising dust. Dispose of all waste in properly labeled, sealed containers according to institutional and regulatory guidelines.[4][5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during TiP synthesis.

Problem 1: Low Yield or Incomplete Reaction
Possible Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments. Monitor the reaction progress using in-situ characterization techniques if available, or analyze small samples at different time points.
Poor Precursor Mixing (Solid-State Synthesis) Improve the homogeneity of the precursor mixture by using a high-energy ball mill. Ensure the powders are thoroughly blended before heating.
Inadequate Precursor Volatility (CVD/ALD) Increase the bubbler or source temperature for liquid or solid precursors to enhance their vapor pressure. Ensure the precursor delivery lines are heated to prevent condensation.[1]
Short Reaction Time Extend the reaction duration to allow for complete conversion. This is particularly important for solid-state diffusion-based reactions.
Problem 2: Product Contamination with Oxides/Phosphates
Possible Cause Troubleshooting Steps
Leaks in the Reaction System Perform a leak check on your reactor setup before each experiment. Use a helium leak detector for high-vacuum systems.
Contaminated Precursors or Carrier Gas Use higher purity precursors and carrier gases. Install and regularly regenerate gas purifiers for inert gas lines.
Exposure to Air During Handling Ensure all post-synthesis handling, including sample collection and storage, is performed under a strictly inert atmosphere.
Residual Moisture in the Reactor Bake out the reactor at a high temperature under vacuum for an extended period before introducing the reactants.
Problem 3: Poor Product Crystallinity or Amorphous Product
Possible Cause Troubleshooting Steps
Reaction Temperature is Too Low Increase the synthesis temperature to provide sufficient energy for crystallization.
Rapid Cooling (Quenching) Implement a controlled, slower cooling ramp after the reaction is complete to allow for crystal growth.
Presence of Impurities Impurities can disrupt the crystal lattice formation. Refer to the troubleshooting steps for contamination to ensure high-purity reactants and a clean reaction environment.
Insufficient Annealing Time For solid-state and some CVD processes, a post-synthesis annealing step at an elevated temperature can improve crystallinity.

Experimental Protocols

Below are generalized methodologies for common TiP synthesis techniques.

Chemical Vapor Deposition (CVD) of this compound

This protocol describes a dual-source atmospheric pressure CVD process.

Precursors:

  • Titanium tetrachloride (TiCl₄)

  • Tristrimethylsilylphosphine ((CH₃)₃Si)₃P

Experimental Setup: A cold-wall atmospheric pressure CVD reactor is used. The precursors are placed in separate bubblers heated to the required temperatures to ensure adequate vapor pressure. A carrier gas, typically nitrogen (N₂), is passed through the bubblers to transport the precursor vapors to the reaction chamber.

Procedure:

  • The substrate (e.g., silica-coated float glass) is placed in the reactor.

  • The reactor is purged with N₂ to remove air and moisture.

  • The substrate is heated to the deposition temperature (e.g., 550 °C).

  • The TiCl₄ bubbler is heated (e.g., to 40 °C) and the N₂ carrier gas flow is initiated (e.g., 0.4 L/min).

  • The ((CH₃)₃Si)₃P bubbler is heated (e.g., to 200 °C) and the N₂ carrier gas flow is initiated (e.g., 0.4 L/min).

  • The precursor vapors are introduced into the reaction chamber to deposit the TiP film on the substrate.

  • After the desired deposition time, the precursor flow is stopped, and the reactor is cooled to room temperature under an N₂ atmosphere.

CVD_Troubleshooting

Caption: Key components and conditions for carbothermic reduction of TiO₂ to TiP.

Data Presentation

Table 1: Influence of Deposition Temperature on TiₓPᵧ Film Composition in ALD
Deposition Temperature (°C)Ti/P RatioPredominant Titanium SpeciesNotes
150HigherTi⁴⁺ (as phosphate/oxide)Thermally limited reaction, significant oxide and phosphate formation at the interface. [3]
175-200LowerTi³⁺, Ti²⁺, TiₓPᵧOptimal window for TiₓPᵧ formation with reduced oxide content. [3][6]
250HigherTi³⁺, Ti²⁺, TiₓPᵧPotential for partial precursor decomposition and/or desorption of material. [3]

Data synthesized from studies on Atomic Layer Deposition (ALD) of this compound. [3][6]

Table 2: Typical Precursor Parameters for Dual-Source CVD of TiP
PrecursorBubbler Temperature (°C)Carrier Gas Flow Rate (L/min)
Titanium tetrachloride (TiCl₄)400.4
Tristrimethylsilylphosphine (((CH₃)₃Si)₃P)2000.4

Based on a reported atmospheric pressure CVD process for TiP thin films.

References

Technical Support Center: Optimizing Titanium Phosphide-Based Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for titanium phosphide (B1233454) (TiP)-based electrodes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the performance of their electrodes during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting guides for issues you may encounter with your titanium phosphide-based electrodes.

1. Electrode Performance Issues

Q1: My electrode is showing rapid capacity fading within the first 100 cycles. What are the likely causes and how can I fix this?

A1: Rapid capacity fading is a common issue often linked to mechanical or chemical degradation of the electrode.

  • Possible Causes:

    • Large Volume Expansion: Phosphide-based anodes can experience significant volume changes during sodiation/desodiation, leading to pulverization of the active material and loss of electrical contact.[1]

    • Unstable Solid Electrolyte Interphase (SEI): Continuous formation and dissolution of an unstable SEI layer can consume the electrolyte and active material, leading to increased impedance and capacity loss.[2][3]

    • Particle Aggregation: The aggregation of active material particles can reduce the electrochemically active surface area.[2]

  • Troubleshooting Steps:

    • Optimize Electrode Morphology: Synthesize nanostructured materials (e.g., nanoparticles, nanotubes) to better accommodate volume changes.

    • Carbon Coating: Apply a carbon coating to the active material to buffer volume expansion and improve electrical conductivity.

    • Electrolyte Additives: Introduce electrolyte additives like fluoroethylene carbonate (FEC) to help form a more stable and robust SEI layer.[2][3]

    • Binder Selection: Ensure you are using a binder with strong adhesion to maintain the integrity of the electrode structure during cycling.

    • Control Cut-off Potentials: Limiting the upper and lower voltage cut-offs during cycling can mitigate extreme volume changes and reduce stress on the material.[2][3]

Q2: I'm observing a high internal resistance in my cell. What could be the problem and how do I troubleshoot it?

A2: High internal resistance can stem from issues with the electrode material itself, the electrode-electrolyte interface, or the overall cell assembly.

  • Possible Causes:

    • Poor Electrical Conductivity: this compound can have inherently moderate electrical conductivity.

    • Thick or Resistive SEI Layer: A poorly formed SEI layer can be ionically insulating, impeding charge transfer.

    • Poor Contact: Inadequate contact between the active material, conductive additive, and current collector can increase resistance.

    • Electrode Delamination: The active material may be detaching from the current collector.

  • Troubleshooting Steps:

    • Optimize Conductive Additive: Ensure a sufficient and uniform distribution of a conductive additive (e.g., carbon black, graphene) in your electrode slurry.

    • Improve Slurry Homogeneity: Use techniques like ball milling to ensure all components of the electrode are well-mixed.

    • Calendering: After casting, calendering (compressing) the electrode can improve particle-to-particle contact and adhesion to the current collector.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS to deconvolute the different contributions to the overall impedance (e.g., SEI resistance, charge transfer resistance). This can help pinpoint the primary source of the high resistance.

    • Ex-situ Analysis: After cycling, disassemble the cell in a glovebox and analyze the electrode surface using techniques like SEM and XPS to inspect for delamination, cracking, or a thick SEI layer.

2. Synthesis and Fabrication Issues

Q3: The composition of my synthesized this compound is inconsistent. How can I achieve better control over the stoichiometry?

A3: Inconsistent stoichiometry often arises from variations in precursor delivery, reaction temperature, or post-synthesis processing.

  • Possible Causes:

    • Precursor Instability: The phosphorus precursor may be decomposing at the synthesis temperature.

    • Non-uniform Temperature: Temperature gradients within the reaction zone can lead to different reaction rates and phases.

    • Incomplete Reaction: Insufficient reaction time or temperature can result in a mixture of titanium phosphides and unreacted precursors.

  • Troubleshooting Steps:

    • Optimize Synthesis Temperature: Carefully control the deposition or annealing temperature. For methods like Atomic Layer Deposition (ALD), there is often an optimal temperature window to achieve the desired phase.[4][5]

    • Control Precursor Dosing: In methods like ALD, ensure saturated precursor pulses for uniform film growth.[6]

    • Post-Annealing: A post-annealing step can be used to crystallize the desired phase and improve uniformity. The temperature and atmosphere of the anneal are critical parameters to control.[4]

    • Characterize Stoichiometry: Use techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) to verify the composition and phase purity of your synthesized material.[4]

Data Presentation: Performance Metrics

The following tables summarize key performance data for this compound-based electrodes under different conditions.

Table 1: Effect of Annealing Temperature on TiPₓ Electrode Properties

Annealing Temperature (°C)CrystallinityElectrical Resistivity (Ω·cm)Effect on Performance
As-deposited (e.g., 200°C for ALD)Amorphous~10² - 10³Higher initial resistance, may have different electrochemical behavior.
450Crystalline (Hexagonal)Lower than as-depositedImproved crystallinity can lead to better stability and defined electrochemical properties.
>500Potential phase changesVariesHigher temperatures can lead to changes in stoichiometry or oxidation if not in an inert atmosphere.

Note: The electrical resistivity values are approximate and can vary significantly based on the specific synthesis method and stoichiometry.

Table 2: Influence of P/Ti Molar Ratio on Titanium Phosphate (B84403) Electrode Performance

P/Ti Molar RatioResulting Phase (after heating)Initial Discharge Capacity (mAh/g)Cycling Stability
0.412Amorphous TiP₂O₇ (at 500°C)LowerModerate
2.06Crystalline TiP₂O₇ (at 500°C)HigherImproved

Data adapted from a study on titanium phosphate materials, which provides insights into the importance of precursor ratios.[7]

Experimental Protocols

Protocol 1: Fabrication of a this compound Slurry for Electrode Casting

  • Materials:

    • This compound active material

    • Conductive additive (e.g., Super P carbon black)

    • Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF)

    • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Procedure:

    • In a clean vial, add the this compound powder and the conductive carbon in a typical weight ratio of 80:10 (active material:carbon).

    • Thoroughly dry-mix the powders using a mortar and pestle or a planetary mixer until a homogeneous mixture is obtained.

    • Prepare a separate solution of the PVDF binder in NMP. A common concentration is 5-10 wt%.

    • Slowly add the binder solution to the powder mixture while continuously stirring. The final weight ratio of active material:carbon:binder should be approximately 80:10:10.

    • Continue mixing until a homogeneous, viscous slurry is formed. The consistency should be uniform without any lumps. A planetary centrifugal mixer is recommended for this step.

    • Degas the slurry in a vacuum chamber to remove any trapped air bubbles.

Protocol 2: Electrochemical Testing with Cyclic Voltammetry (CV)

  • Cell Assembly:

    • Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox.

    • Use the prepared this compound electrode as the working electrode.

    • Use lithium metal as the counter and reference electrode.

    • Use a suitable separator (e.g., glass fiber or polypropylene).

    • Add a few drops of an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

  • CV Parameters:

    • Voltage Range: Set the voltage window based on the expected redox reactions for this compound (e.g., 0.01 V to 3.0 V vs. Li/Li⁺).

    • Scan Rate: Start with a slow scan rate (e.g., 0.1 mV/s) to identify the main redox peaks.

    • Number of Cycles: Run for at least 3-5 cycles to observe the stability of the electrochemical behavior.

  • Data Analysis:

    • Identify the potentials of the reduction and oxidation peaks, which correspond to the lithiation and delithiation processes.

    • Observe changes in the peak currents and potentials over subsequent cycles to assess the reversibility and stability of the electrode.

Mandatory Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing synthesis Synthesize TiP Powder (e.g., Ball Milling, ALD) characterization Material Characterization (XRD, SEM, XPS) synthesis->characterization slurry Prepare Slurry (TiP, Carbon, Binder) synthesis->slurry casting Cast on Current Collector slurry->casting drying Dry and Calender casting->drying assembly Assemble Coin Cell drying->assembly cv Cyclic Voltammetry (CV) assembly->cv cycling Galvanostatic Cycling assembly->cycling eis EIS Analysis cycling->eis

Caption: Experimental workflow for this compound electrode development.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Poor Electrode Performance Observed (e.g., Capacity Fade, High Resistance) check_material Check Material Properties (XRD, SEM post-cycling) start->check_material check_interface Analyze Electrode-Electrolyte Interface (EIS, XPS post-cycling) start->check_interface check_fabrication Review Fabrication Process (Slurry, Casting, Drying) start->check_fabrication optimize_synthesis Optimize Material Synthesis (Nanostructuring, Doping) check_material->optimize_synthesis optimize_fabrication Refine Electrode Fabrication (Binder, Conductive Additive) check_interface->optimize_fabrication optimize_electrolyte Modify Electrolyte (Additives, Formulation) check_interface->optimize_electrolyte check_fabrication->optimize_fabrication

References

Technical Support Center: Synthesis of Titanium Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for titanium phosphide (B1233454) (TiP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you reduce impurities in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of titanium phosphide.

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient reaction temperature or time.2. Poor mixing of reactants.3. Volatilization of phosphorus at high temperatures.1. Increase reaction temperature or duration based on the chosen synthesis method.2. Ensure homogeneous mixing of precursor powders using a mortar and pestle in an inert atmosphere.3. Use a sealed reaction vessel (e.g., sealed quartz ampoule) to prevent phosphorus loss.
Presence of Titanium Oxide (e.g., TiO₂) Impurities 1. Oxidation of titanium precursor before or during the reaction.2. Use of an oxygen-containing precursor (e.g., TiO₂) with incomplete reduction.3. Leaks in the reaction setup allowing air ingress.1. Handle titanium precursors in an inert atmosphere (e.g., argon-filled glovebox).2. In carbothermic reduction, ensure a sufficient amount of reducing agent (carbon) and optimal reaction temperature (around 1630 K).[1]3. Check all seals and connections in the reaction setup for leaks.
Multiple this compound Phases (e.g., TiP, Ti₄P₃, Ti₅P₃) 1. Incorrect stoichiometry of reactants.2. Non-uniform temperature distribution in the furnace.3. Reaction temperature not optimized for the desired phase.1. Precisely weigh reactants to achieve the desired stoichiometric ratio.2. Position the sample in the center of the furnace for uniform heating.3. Consult the Ti-P phase diagram to select the appropriate temperature for the target phase.[2][3]
Excess Elemental Phosphorus 1. Use of a non-stoichiometric excess of phosphorus.2. Incomplete reaction of phosphorus with titanium.1. Heat the product under vacuum to sublimate and remove unreacted phosphorus.2. Increase the reaction time or temperature to ensure complete reaction.
Contamination from Precursors 1. Impurities in titanium or phosphorus starting materials (e.g., other metals, non-metals).[4]1. Use high-purity (e.g., 99.9% or higher) precursors.2. Analyze precursors using techniques like ICP-MS to identify and quantify impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include:

  • Solid-State Reaction: Direct reaction of titanium and red phosphorus powders at high temperatures in a sealed, inert environment.

  • Carbothermic Phosphorization: Reduction of titanium dioxide (TiO₂) with carbon in the presence of phosphorus vapor.[1]

  • Atomic Layer Deposition (ALD): A thin-film deposition technique using precursors like titanium tetrachloride (TiCl₄) and a phosphorus source.[6][7]

  • Gas-Phase Reaction: Reaction of a volatile titanium precursor like TiCl₄ with phosphine (B1218219) (PH₃) gas.[8]

Q2: How can I characterize the purity of my synthesized this compound?

A2: The primary technique for phase purity analysis is X-ray Diffraction (XRD) . By comparing the obtained diffraction pattern with standard patterns for different this compound phases and potential impurities like TiO₂, you can identify the crystalline phases present in your sample.[5][9] For elemental composition and trace impurities, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Energy-Dispersive X-ray Spectroscopy (EDS) are recommended.[5]

Q3: My XRD pattern shows peaks for multiple this compound phases. How can I obtain a phase-pure product?

A3: Achieving a single phase often requires careful control over stoichiometry and reaction temperature. The Ti-P system contains several stable phases, including TiP, Ti₃P, Ti₂P, Ti₇P₄, Ti₅P₃, and Ti₄P₃.[8] To favor the formation of a specific phase, consult the titanium-phosphorus phase diagram for the appropriate temperature range and reactant ratio.[2][3] Post-synthesis annealing at a specific temperature can also promote the formation of the desired phase.

Q4: I observe a white powder in my product, which I suspect is titanium oxide. How can I prevent its formation?

A4: Titanium is highly reactive with oxygen, especially at elevated temperatures. To prevent oxide formation, it is crucial to maintain an inert atmosphere throughout the synthesis process. This includes:

  • Handling and mixing reactants in a glovebox under an inert gas like argon.

  • Using a vacuum-sealed reaction vessel, such as a quartz ampoule.

  • Ensuring the reaction furnace is free of air leaks.

Q5: Can I use solution-based methods to synthesize this compound?

A5: Yes, solution-synthesis methods are used for producing transition metal phosphide nanoparticles.[10] These methods can offer better control over particle size and morphology and may reduce phase impurities compared to traditional high-temperature solid-state reactions.[10]

Experimental Protocols

Protocol 1: Solid-State Synthesis of this compound (TiP)

This protocol describes a general method for synthesizing bulk TiP powder via a solid-state reaction.

Materials:

  • Titanium powder (Ti, ≥99.5% purity)

  • Red phosphorus powder (P, ≥99% purity)

  • Quartz ampoule

  • Tube furnace

  • Glovebox with an inert atmosphere (e.g., Argon)

Procedure:

  • Inside the glovebox, weigh stoichiometric amounts of titanium and red phosphorus powder for the desired phase (e.g., a 1:1 molar ratio for TiP).

  • Thoroughly mix the powders using an agate mortar and pestle.

  • Transfer the mixed powder into a clean quartz ampoule.

  • Evacuate the ampoule to a pressure of ~10⁻³ Torr and seal it using a hydrogen-oxygen torch.

  • Place the sealed ampoule in a tube furnace.

  • Slowly heat the furnace to 600 °C over 6 hours and hold for 12 hours. This initial step is to react the volatile red phosphorus.

  • Increase the temperature to 900-1100 °C over 5 hours and hold for 24-48 hours.

  • Cool the furnace down to room temperature naturally.

  • Carefully open the ampoule in a fume hood or glovebox to retrieve the this compound product.

Protocol 2: Purification by Vacuum Sublimation of Excess Phosphorus

This protocol is for removing unreacted elemental phosphorus from the final product.

Equipment:

  • Tube furnace with a vacuum system

  • Schlenk flask or a two-zone furnace

Procedure:

  • Place the impure this compound product in a quartz boat inside the tube of a furnace.

  • Evacuate the furnace tube to a high vacuum.

  • Heat the sample to a temperature above the sublimation point of phosphorus (around 400-500 °C) but below the decomposition temperature of the desired TiP phase.

  • Maintain this temperature for several hours. The elemental phosphorus will sublimate and deposit in a cooler region of the tube.

  • Cool the furnace to room temperature under vacuum before retrieving the purified product.

Visualizations

experimental_workflow Experimental Workflow for Solid-State Synthesis of TiP cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification weigh Weigh Stoichiometric Ti and P Powders mix Mix Homogeneously in Glovebox weigh->mix load Load into Quartz Ampoule mix->load seal Evacuate and Seal Ampoule load->seal heat High-Temperature Sintering in Furnace seal->heat characterize Characterize with XRD, ICP-MS heat->characterize purify Purify if Necessary (e.g., Vacuum Sublimation) characterize->purify purify->characterize Re-characterize

Caption: Workflow for the solid-state synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Impurity Issues in TiP Synthesis cluster_results Troubleshooting Logic for Impurity Issues in TiP Synthesis cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Synthesized TiP Product xrd Perform XRD Analysis start->xrd pure Phase Pure TiP xrd->pure Clean Pattern impure Impurities Detected xrd->impure Extra Peaks oxides Titanium Oxides? impure->oxides other_phases Other Ti-P Phases? impure->other_phases unreacted Unreacted Precursors? impure->unreacted sol_oxides Improve Inert Atmosphere, Check for Leaks oxides->sol_oxides sol_phases Adjust Stoichiometry and Temperature other_phases->sol_phases sol_unreacted Increase Reaction Time/Temp, Vacuum Sublimation unreacted->sol_unreacted

Caption: Decision tree for troubleshooting impurities in this compound synthesis.

References

troubleshooting thin film adhesion issues of titanium phosphide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium phosphide (B1233454) (TiP) thin films. The information is designed to help resolve common issues encountered during experimental work, with a focus on adhesion problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My titanium phosphide thin film is peeling or flaking off the substrate. What are the common causes for this poor adhesion?

Poor adhesion, often leading to delamination, is a frequent challenge in thin film deposition.[1] The primary causes can be categorized as follows:

  • Substrate Surface Contamination: The presence of organic residues, moisture, dust particles, or a native oxide layer on the substrate can prevent a strong bond from forming between the substrate and the TiP film.[1][2][3]

  • Inadequate Substrate Surface Preparation: A very smooth substrate surface may not provide enough anchor points for the film to adhere to. In some cases, a micro-roughened surface can improve adhesion.[1]

  • Incorrect Deposition Parameters: Key parameters during the deposition process, such as substrate temperature, deposition rate, and chamber pressure, significantly influence film adhesion.[4] For instance, low substrate temperature can hinder the mobility of deposited atoms, leading to a porous and poorly adhered film.[5]

  • High Internal Stress: Stresses that develop within the thin film during deposition (intrinsic stress) or due to a mismatch in the thermal expansion coefficients between the film and the substrate (extrinsic stress) can cause the film to detach.[6][7]

  • Material Incompatibility: There might be poor chemical compatibility between this compound and the chosen substrate material.

Q2: What are the immediate steps I can take to troubleshoot film delamination?

When encountering adhesion failure, a systematic troubleshooting approach is recommended. The following flowchart illustrates a logical sequence of steps to identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for Poor Adhesion start Start: Poor Adhesion Observed q1 Is the substrate cleaning protocol adequate? start->q1 sol1 Implement a rigorous substrate cleaning procedure. (See Protocol 1) q1->sol1 No q2 Are the deposition parameters optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Adjust deposition parameters: - Increase substrate temperature - Optimize pressure and deposition rate (See Table 1) q2->sol2 No q3 Is an adhesion layer being used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Consider introducing an adhesion layer (e.g., a thin Ti layer). q3->sol3 No end_node Problem Resolved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

A flowchart for troubleshooting poor thin film adhesion.

Q3: My film passed the initial visual inspection, but failed later. What could be the reason?

Delayed failure can be due to the relaxation of internal stresses within the film.[6] These stresses can be tensile, leading to cracking, or compressive, resulting in buckling and delamination.[6] Environmental factors such as temperature fluctuations and humidity can also exacerbate these stresses over time, leading to eventual adhesion failure.

Q4: How do different deposition methods (e.g., CVD, PVD, ALD) affect the adhesion of this compound films?

Different deposition methods can influence film adhesion:

  • Chemical Vapor Deposition (CVD): CVD processes can produce adherent and uniform coatings.[8][9] However, improper control of precursor gas flow, temperature, and pressure can lead to poor film quality and adhesion.[2][10]

  • Physical Vapor Deposition (PVD): PVD methods like sputtering are also widely used. Adhesion can be enhanced by in-situ substrate cleaning using ion bombardment just before deposition.[3][11] The energy of the depositing particles in PVD is typically higher than in thermal evaporation, which can improve adhesion.[12]

  • Atomic Layer Deposition (ALD): ALD allows for precise control of film thickness and composition at relatively low temperatures.[13][14] The self-limiting surface reactions can promote good adhesion, although the choice of precursors and substrate surface chemistry is crucial.[14]

Data on Deposition Parameters

Optimizing deposition parameters is crucial for achieving good film adhesion. The following table summarizes key parameters and their typical ranges for thin film deposition, which can be adapted for this compound.

ParameterTypical RangePotential Impact on Adhesion
Substrate Temperature 175 - 550 °CHigher temperatures generally improve adhesion by increasing adatom mobility and promoting interfacial diffusion.[8][12][13]
Deposition Pressure 0.1 - 1.0 Pa (PVD)Affects the mean free path of sputtered atoms and the energy with which they arrive at the substrate.[3][4]
Deposition Rate 0.2 Å/s - 1 µm/minSlower rates can sometimes lead to denser films with better adhesion, but this is highly material and system dependent.[4][8]
Gas Flow Rate 50 - 100 sccm (CVD)Influences the uniformity of precursor delivery to the substrate surface.[3]
Target Power (PVD) 3 - 6 kWAffects the sputtering rate and energy of deposited particles.[3]

Key Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure

This protocol outlines a standard procedure for cleaning silicon or glass substrates prior to deposition to minimize surface contamination.

G cluster_0 Substrate Cleaning Workflow step1 Step 1: Sonication in Acetone (B3395972) (10-15 min) step2 Step 2: Sonication in Isopropanol (B130326) (10-15 min) step1->step2 step3 Step 3: Rinse with Deionized Water step2->step3 step4 Step 4: Dry with Nitrogen Gas step3->step4 step5 Step 5 (Optional): UV-Ozone or Oxygen Plasma Treatment (5-10 min) step4->step5 step6 Step 6: Immediately transfer to deposition chamber step5->step6

A typical workflow for substrate cleaning.

Methodology:

  • Place the substrates in a beaker with acetone and sonicate for 10-15 minutes to remove organic contaminants.

  • Transfer the substrates to a beaker with isopropanol (IPA) and sonicate for another 10-15 minutes.[11]

  • Thoroughly rinse the substrates with deionized (DI) water.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • For applications requiring an atomically clean surface, an optional UV-ozone or oxygen plasma treatment can be performed for 5-10 minutes to remove any remaining organic residues and promote a hydrophilic surface.[2][11]

  • Immediately transfer the cleaned substrates into the deposition chamber to minimize recontamination.

Protocol 2: Tape Test for Adhesion (ASTM D3359)

The tape test is a simple, qualitative method to assess film-substrate adhesion.[15]

Methodology:

  • Use a sharp blade to cut a crosshatch pattern through the film to the substrate. The pattern should consist of several parallel cuts with a second set of parallel cuts at a 90-degree angle.

  • Firmly apply a specified pressure-sensitive tape (e.g., Scotch® brand tape) over the crosshatch area.[8]

  • Ensure good contact between the tape and the film by rubbing the tape firmly with a pencil eraser or other suitable object.

  • Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle back upon itself.

  • Inspect the grid area for any removal of the coating. The adhesion is rated based on the amount of coating removed by the tape.

References

Technical Support Center: Strategies to Enhance the Coulombic Efficiency of TiP Anodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with titanium phosphide (B1233454) (TiP) anodes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving coulombic efficiency (CE).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TiP anode shows very low initial coulombic efficiency (ICE). What are the common causes and how can I fix it?

A1: Low initial coulombic efficiency is a frequent issue with many high-capacity anode materials, including TiP. The primary cause is the irreversible capacity loss due to the formation of the solid electrolyte interphase (SEI) layer on the anode surface during the first charging cycle. Other contributing factors include reactions with electrolyte impurities and structural changes in the anode material.

Troubleshooting Steps:

  • Optimize the Electrolyte:

    • Use Additives: Incorporating film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) into your electrolyte can help create a more stable and protective SEI layer, reducing the consumption of lithium ions.

    • Control Water Content: Ensure you are using battery-grade electrolytes with very low water content, as water can react with the anode surface and contribute to irreversible capacity loss.

  • Refine the Anode Material:

    • Carbon Coating: Applying a uniform carbon coating to your TiP particles can significantly improve ICE. The carbon layer enhances electrical conductivity and provides a stable surface for SEI formation, minimizing direct contact between the TiP and the electrolyte.

    • Reduce Specific Surface Area: While nanomaterials are beneficial for kinetics, an excessively high specific surface area can lead to a larger amount of SEI formation. Optimizing the particle size and morphology can help balance performance and ICE.

  • Implement Prelithiation:

    • Compensate for Lithium Loss: Prelithiation involves pre-loading the anode with a certain amount of lithium to compensate for the lithium that will be consumed during SEI formation.[1][2][3][4][5] This can be achieved through various methods, including direct contact with lithium metal or using prelithiated materials.

Q2: I'm observing rapid capacity fading and a decrease in coulombic efficiency over subsequent cycles. What could be the problem?

A2: Continuous capacity fading and declining CE are often linked to the instability of the SEI layer and mechanical degradation of the anode due to volume changes during lithiation and delithiation.

Troubleshooting Steps:

  • Improve SEI Stability:

    • Electrolyte Engineering: As mentioned above, using appropriate electrolyte additives is crucial for forming a robust SEI that can withstand volume changes and prevent continuous electrolyte decomposition.

    • Binder Selection: The choice of binder plays a critical role in maintaining the mechanical integrity of the electrode. Using binders with good adhesion and flexibility, such as a combination of sodium carboxymethyl cellulose (B213188) (SMC) and styrene-butadiene rubber (SBR), can help accommodate volume expansion and maintain electrical contact between particles.[6]

  • Enhance Structural Integrity:

    • Carbon Matrix Composites: Embedding TiP nanoparticles within a conductive carbon matrix can buffer the volume changes and prevent pulverization of the active material, leading to improved cycling stability.[7]

    • Control Cycling Parameters: Operating within an appropriate voltage window and at a suitable C-rate can mitigate stress on the material and reduce the rate of degradation. For some phosphide anodes, a lower desodiation cut-off potential has been shown to improve capacity retention.

Q3: My TiP anode exhibits poor rate capability, and the coulombic efficiency drops significantly at higher currents. How can I address this?

A3: Poor rate capability is typically a result of sluggish ion diffusion and/or poor electrical conductivity within the electrode.

Troubleshooting Steps:

  • Enhance Electrical Conductivity:

    • Conductive Coatings: A carbon coating not only improves SEI stability but also significantly enhances the electrical conductivity of the TiP anode, facilitating faster charge transfer.[8][9]

    • Conductive Additives: Ensure optimal dispersion and content of conductive additives like carbon black in your electrode slurry.

  • Facilitate Ion Transport:

    • Nanostructuring: Synthesizing TiP with a nanostructured morphology (e.g., nanoparticles, nanowires) can shorten the diffusion pathways for lithium ions, thereby improving rate performance.

    • Porous Architectures: Creating a porous electrode structure can improve electrolyte penetration and provide more channels for ion transport.

Quantitative Data Summary

The following tables summarize the impact of different strategies on the electrochemical performance of phosphide-based and titanium-based anodes. Note that the data for tin phosphide (SnP and Sn₄P₃) and titanium dioxide (TiO₂) are presented as close analogues to TiP and demonstrate the effectiveness of the described strategies.

Table 1: Effect of Carbon Coating on the Performance of Tin Phosphide Anodes [7]

Anode MaterialCurrent DensityCycle NumberReversible Capacity (mAh g⁻¹)
SnP/C0.1 A g⁻¹-751
SnP/C1.0 A g⁻¹500610
Sn₄P₃/C0.2 A g⁻¹100727

Table 2: Influence of Binder and Electrolyte on TiO₂ Anode Performance [10]

BinderElectrolyte TypeCurrent DensityCycle NumberCapacity (mAh g⁻¹)Initial CE
PVDFCarbonate-based--Lower-
CMCEther-based2C4800166.2381.6%

Experimental Protocols

Protocol 1: Carbon Coating of TiP Nanoparticles via Hydrothermal Carbonization

This protocol describes a general method for coating TiP nanoparticles with a carbon layer using a hydrothermal process with a sugar source.

Materials:

  • As-synthesized TiP nanoparticles

  • Glucose (or another carbohydrate source)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Hydrothermal autoclave

  • Tube furnace

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dispersion: Disperse a calculated amount of TiP nanoparticles in DI water through ultrasonication for 30 minutes to form a stable suspension.

  • Addition of Carbon Source: Dissolve glucose in the TiP suspension. A typical mass ratio of TiP to glucose is 1:1, but this can be optimized.

  • Hydrothermal Treatment: Transfer the mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 180°C for 12 hours.

  • Washing and Drying: After cooling to room temperature, collect the product by centrifugation, wash it several times with DI water and ethanol to remove any unreacted glucose and byproducts, and then dry it in a vacuum oven at 80°C overnight.

  • Carbonization: Place the dried powder in a tube furnace and heat it to 600-800°C (ramp rate of 5°C/min) under an inert atmosphere (e.g., Argon) for 2-4 hours. This step converts the polysaccharide layer into a conductive carbon coating.

  • Characterization: The resulting carbon-coated TiP (TiP@C) should be characterized using techniques such as XRD, SEM, TEM, and Raman spectroscopy to confirm the phase purity, morphology, and quality of the carbon coating.

Protocol 2: Electrode Preparation and Half-Cell Assembly

Materials:

  • TiP@C active material

  • Conductive additive (e.g., Super P)

  • Binder (e.g., PVDF in NMP or CMC/SBR in water)

  • Copper foil (current collector)

  • Slurry mixer/homogenizer

  • Doctor blade

  • Vacuum oven

  • Coin cell components (CR2032)

  • Lithium metal foil (counter electrode)

  • Separator (e.g., Celgard)

  • Electrolyte (e.g., 1 M LiPF₆ in EC/DMC with or without additives)

  • Glovebox with an inert atmosphere

Procedure:

  • Slurry Preparation: Mix the TiP@C active material, conductive additive, and binder in a typical weight ratio of 8:1:1 in the appropriate solvent (NMP for PVDF, water for CMC/SBR). Homogenize the mixture to form a uniform slurry.

  • Electrode Casting: Cast the slurry onto a copper foil using a doctor blade to a desired thickness.

  • Drying: Dry the coated foil in an oven at a suitable temperature (e.g., 80°C for water-based binders, 120°C for NMP-based binders) for several hours, followed by drying in a vacuum oven at 120°C overnight to completely remove the solvent.

  • Electrode Punching: Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried foil.

  • Cell Assembly: Inside an argon-filled glovebox, assemble a CR2032 coin cell in the following order: casing, positive pin, spacer, lithium foil, separator, TiP@C electrode, and negative cap. Add a few drops of electrolyte to the separator before closing the cell.

  • Crimping: Crimp the coin cell to ensure it is properly sealed.

  • Resting: Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure full wetting of the electrode.

Visualizations

SEI_Formation_Improvement cluster_0 Without Additives cluster_1 With Additives (e.g., FEC/VC) TiP_Anode TiP Anode Unstable_SEI Unstable SEI Layer (Thick, Porous) TiP_Anode->Unstable_SEI Electrolyte Decomposition Electrolyte Standard Electrolyte (e.g., LiPF6 in EC/DMC) Electrolyte->Unstable_SEI Low_CE Low Coulombic Efficiency & Capacity Fading Unstable_SEI->Low_CE Continuous Li+ Consumption TiP_Anode_2 TiP Anode Stable_SEI Stable SEI Layer (Thin, Dense) TiP_Anode_2->Stable_SEI Preferential Reduction of Additive Additive_Electrolyte Electrolyte with FEC/VC Additive Additive_Electrolyte->Stable_SEI High_CE High Coulombic Efficiency & Stable Cycling Stable_SEI->High_CE Effective Passivation Experimental_Workflow Start Start: TiP Synthesis Coating Surface Modification (e.g., Carbon Coating) Start->Coating Slurry Electrode Slurry Preparation (Active Material, Binder, Conductive Agent) Coating->Slurry Casting Electrode Casting & Drying Slurry->Casting Assembly Half-Cell Assembly (vs. Li metal) Casting->Assembly Testing Electrochemical Testing (CV, Galvanostatic Cycling) Assembly->Testing Analysis Data Analysis (CE, Capacity, Rate Capability) Testing->Analysis End End: Performance Evaluation Analysis->End Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Low_CE Problem: Low Coulombic Efficiency SEI Unstable SEI Formation Low_CE->SEI Volume Volume Expansion/ Particle Pulverization Low_CE->Volume Conductivity Poor Electrical/ Ionic Conductivity Low_CE->Conductivity Additives Use Electrolyte Additives (VC, FEC) SEI->Additives Prelithiation Implement Prelithiation SEI->Prelithiation Coating Apply Carbon Coating Volume->Coating Binder Optimize Binder (e.g., CMC/SBR) Volume->Binder Matrix Create Carbon Matrix Composite Volume->Matrix Conductivity->Coating Nano Nanostructuring Conductivity->Nano

References

Technical Support Center: Handling and Storage of Titanium Phosphide (TiP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific data on the oxidation and handling of titanium phosphide (B1233454) (TiP) is limited. The following guidelines are based on best practices for handling highly air- and moisture-sensitive materials, including other metal phosphides. Researchers should always consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before handling any reactive material.

Frequently Asked Questions (FAQs)

Q1: What are the primary risks associated with handling titanium phosphide?

A: The primary risks are rapid oxidation upon exposure to air and reaction with moisture. This can lead to the degradation of the material, the generation of heat, and the potential release of toxic phosphine (B1218219) gas (PH₃). Many metal phosphides are classified as pyrophoric or highly reactive.

Q2: What is the ideal environment for handling and storing TiP?

A: this compound should be handled and stored under an inert atmosphere, such as high-purity argon or nitrogen, to minimize exposure to oxygen and moisture. A glovebox with low oxygen and moisture levels (typically <1 ppm) is the recommended environment for all manipulations.

Q3: How can I visually assess the quality of my this compound sample?

A: High-purity this compound should be a uniform, crystalline solid. Discoloration, such as the appearance of white or gray powders on the surface, may indicate oxidation or hydrolysis. The presence of a garlic-like odor could suggest the formation of phosphine gas due to moisture contamination.

Q4: What are the recommended storage containers for TiP?

A: Store this compound in well-sealed, airtight containers made of glass or other non-reactive materials. For long-term storage, sealing the container with paraffin (B1166041) film and placing it inside a larger, sealed container under an inert atmosphere (e.g., in a desiccator within a glovebox) is recommended.

Q5: Can I use nitrogen as an inert atmosphere for handling TiP?

A: While nitrogen is often used as an inert gas, some reactive metals can form nitrides at elevated temperatures. Argon is generally a more inert option and is preferred for handling highly reactive materials. For routine handling at ambient temperature, high-purity nitrogen is often acceptable.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sample discoloration (e.g., graying or whitening of the powder) Oxidation or hydrolysis due to exposure to air or moisture.Immediately transfer the sample to a high-purity inert atmosphere (glovebox). Handle any future manipulations under strictly anaerobic and anhydrous conditions. Consider testing the purity of the inert gas source.
Garlic-like odor detected. Reaction with moisture, leading to the formation of phosphine gas.This is a hazardous situation. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including a gas mask if necessary. Handle the material in a fume hood or glovebox.
Inconsistent experimental results. Sample degradation due to improper handling or storage.Review handling procedures to ensure they are strictly anaerobic. Characterize the material using techniques like X-ray diffraction (XRD) or X-ray photoelectron spectroscopy (XPS) to check for the presence of oxides or other impurities.
Visible fuming when handling the material outside of an inert atmosphere. The material may be pyrophoric, reacting rapidly with air.Do not handle in open air. All manipulations must be performed in a glovebox or using Schlenk line techniques.

Experimental Protocols

Protocol 1: Handling this compound in a Glovebox

  • Preparation: Ensure the glovebox has a stable inert atmosphere (argon or nitrogen) with oxygen and moisture levels below 1 ppm.

  • Material Transfer: Introduce the sealed container of this compound into the glovebox antechamber. Purge the antechamber at least three times.

  • Handling: Inside the glovebox, carefully open the container. Use clean, dry spatulas and weighing boats.

  • Weighing: Weigh the desired amount of TiP in a tared container.

  • Sealing: After use, securely seal the main container. It is good practice to use paraffin film for extra security.

  • Removal: Remove the used equipment and samples from the glovebox via the antechamber, following proper purging procedures.

Protocol 2: Handling this compound using a Schlenk Line

  • Apparatus Setup: Assemble the necessary glassware (e.g., Schlenk flask) and ensure all joints are well-greased and sealed.

  • Inerting the System: Connect the flask to the Schlenk line and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles to remove air and moisture.

  • Material Transfer: In a glovebox or glove bag, quickly transfer the desired amount of TiP into the Schlenk flask.

  • Re-inerting: Seal the flask, remove it from the glovebox, and immediately connect it back to the Schlenk line to re-establish the inert atmosphere.

  • Solvent Addition: If a solvent is required, use a cannula transfer technique with a dry, deoxygenated solvent.

Visual Guides

HandlingWorkflow start Start: Need to handle TiP glovebox_check Is a glovebox with <1 ppm O2/H2O available? start->glovebox_check use_glovebox Handle inside glovebox glovebox_check->use_glovebox Yes schlenk_check Is a Schlenk line available? glovebox_check->schlenk_check No end_op Operation Complete use_glovebox->end_op use_schlenk Use Schlenk line technique schlenk_check->use_schlenk Yes no_inert Do not proceed. High risk of sample degradation. schlenk_check->no_inert No use_schlenk->end_op

Caption: Decision workflow for handling this compound.

TroubleshootingWorkflow start Problem: Suspected TiP Degradation visual_check Visual Inspection: Discoloration or Odor? start->visual_check yes_visual Indication of Oxidation/Hydrolysis visual_check->yes_visual Yes no_visual No visual signs of degradation visual_check->no_visual No review_handling Review Handling & Storage Procedures yes_visual->review_handling analytical_char Perform Analytical Characterization (e.g., XRD, XPS) no_visual->analytical_char review_handling->analytical_char confirm_degradation Degradation Confirmed analytical_char->confirm_degradation Impurities Found no_degradation Material is likely pure. Check other experimental parameters. analytical_char->no_degradation No Impurities

Caption: Troubleshooting guide for suspected sample degradation.

StorageSelection start Select Storage for TiP duration Storage Duration? start->duration short_term Short-Term (< 1 week) duration->short_term Short long_term Long-Term (> 1 week) duration->long_term Long storage_short Store in sealed container inside glovebox. short_term->storage_short storage_long Seal container with paraffin. Place in secondary sealed container within glovebox. long_term->storage_long end_storage Properly Stored storage_short->end_storage storage_long->end_storage

Caption: Logic for selecting appropriate storage conditions.

Technical Support Center: Amorphous Titanium Phosphide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of amorphous titanium phosphide (B1233454) (TiP). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges due to the amorphous nature of this material. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs)

General Issues & Structural Characterization

Q1: My X-ray diffraction (XRD) pattern for amorphous titanium phosphide shows a broad hump instead of sharp peaks. How can I confirm the material is truly amorphous?

  • Transmission Electron Microscopy (TEM): This is a direct imaging technique. An amorphous material will show a diffuse, disordered pattern in selected area electron diffraction (SAED), whereas a nanocrystalline material will show faint, broad diffraction rings.

  • Total Diffraction Analysis / Pair Distribution Function (PDF) Analysis: This advanced XRD technique analyzes the entire scattering pattern (both Bragg and diffuse scattering) to provide information about the short-range atomic order, which is present even in amorphous materials.[4]

Q2: I am struggling to determine the local atomic structure of my amorphous TiP. Which techniques are most suitable?

Due to the absence of long-range order, conventional XRD is insufficient for detailed structural analysis.[6] To probe the local environment around titanium and phosphorus atoms, the following techniques are highly effective:

  • X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information on the oxidation state and local coordination environment (bond distances, coordination number) of the absorbing atom (e.g., Ti).[7]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P solid-state NMR is particularly useful for distinguishing between different phosphate (B84403) environments, such as orthophosphate, pyrophosphate, and hydrogen phosphate groups (–HPO4 and –H2PO4), which are common in amorphous TiP.[6][8]

  • Raman Spectroscopy: This technique can provide complementary information on molecular vibrations and short-range structural order.[9]

Q3: My TEM images of amorphous TiP are of poor quality. What are some key considerations for sample preparation?

Sample preparation is critical for obtaining high-quality TEM images. For amorphous materials, which can be sensitive to the electron beam, consider the following:

  • Dispersion: Ensure the amorphous TiP powder is well-dispersated in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates.

  • Support Film: Use a TEM grid with a very thin, continuous support film, such as ultrathin carbon or a specialized amorphous alloy film, to minimize background signal and improve image contrast.[10]

  • Cryo-EM: For beam-sensitive materials, cryo-electron microscopy can be employed to reduce beam-induced damage and motion, leading to higher resolution structural information.[10]

Compositional and Chemical State Analysis (XPS)

Q1: I am using X-ray Photoelectron Spectroscopy (XPS) to analyze my amorphous TiP, but the Ti 2p and P 2p spectra are broad and difficult to interpret. What could be the cause?

Broadening of XPS peaks in amorphous TiP can be attributed to several factors:

  • Multiple Oxidation States: Titanium can exist in various oxidation states (e.g., Ti4+, Ti3+, Ti2+), and phosphorus can be present as phosphides and various phosphate species.[11][12] Each of these states will have a slightly different binding energy, leading to peak overlap and broadening.

  • Surface Contamination: Adventitious carbon and surface oxidation can obscure the true surface chemistry of the material. It is crucial to perform in-situ surface cleaning (e.g., with a gentle Ar+ cluster ion source) to remove contaminants.[9]

  • Amorphous Nature: The inherent disorder in the amorphous structure can lead to a wider distribution of local chemical environments, contributing to peak broadening compared to crystalline standards.

Q2: How can I accurately determine the oxidation states of titanium and phosphorus from my XPS data?

Accurate determination of oxidation states requires careful peak fitting (deconvolution) of the high-resolution Ti 2p and P 2p spectra. Here are some key steps and considerations:

  • Charge Correction: Calibrate the binding energy scale by referencing the adventitious C 1s peak to 284.8 eV.[13] Alternatively, if a well-defined metallic or oxide peak is present, it can be used as an internal reference.[12]

  • Use of Reference Spectra: Compare your experimental data with reference spectra from well-characterized standards (e.g., TiO2 for Ti4+, metallic Ti for Ti0).[12]

  • Peak Fitting Constraints: When fitting the Ti 2p spectrum, the spin-orbit splitting between the Ti 2p3/2 and Ti 2p1/2 peaks and their intensity ratio (approximately 2:1) should be constrained.[12] Similar principles apply to the P 2p spectrum.

  • Multi-technique Correlation: Correlate your XPS findings with results from other techniques like XAS (specifically XANES) to gain higher confidence in your oxidation state assignments.

Table 1: Typical Binding Energies for Titanium and Phosphorus Species in XPS

ElementSpectrumOxidation State/SpeciesTypical Binding Energy (eV)
TitaniumTi 2p3/2Ti0 (metallic)~453.7
Ti2+ (TiO)~455.4
Ti3+ (Ti2O3)~457.2
Ti4+ (TiO2)~458.6
PhosphorusP 2p3/2Metal Phosphide128 - 130
Phosphate (PO43-)~133-134

Note: These values are approximate and can shift based on the specific chemical environment.[12][14]

Electrochemical Characterization

Q1: I am evaluating amorphous TiP as an electrocatalyst, but the performance seems poor. How can I troubleshoot my experimental setup?

Poor electrocatalytic performance can stem from various issues related to the material itself or the experimental conditions.

  • Active Sites: The synthesis method can influence the density of active sites. Amorphous materials often have a high surface area and numerous defects which can act as active sites.[15] Ensure your synthesis protocol is optimized to maximize these features.

  • Surface Reconstruction: The surface of the electrocatalyst can undergo reconstruction during electrochemical cycling, which may either activate or deactivate the catalyst.[16] It is important to perform pre-conditioning cycles to stabilize the electrode surface.

  • Electrode Preparation: Ensure good adhesion of the amorphous TiP to the current collector. Poor electrical contact will lead to high internal resistance and poor performance.

  • Electrolyte: The choice of electrolyte and its purity are critical. Contaminants can poison the catalyst surface.

Q2: Which electrochemical techniques are essential for characterizing my amorphous TiP catalyst?

A combination of techniques is necessary to fully understand the electrochemical properties:

  • Cyclic Voltammetry (CV): Used to determine the electrochemical stability window, identify redox processes, and estimate the electrochemically active surface area.

  • Linear Sweep Voltammetry (LSV) with Rotating Disk Electrode (RDE): Essential for evaluating the catalytic activity (e.g., for hydrogen evolution or oxygen evolution reactions) and determining key performance metrics like overpotential and Tafel slope.[17]

  • Electrochemical Impedance Spectroscopy (EIS): Provides information about the charge transfer resistance at the electrode-electrolyte interface and other kinetic parameters.[18]

Troubleshooting Guides and Experimental Workflows

Workflow for Confirming Amorphous Nature

This workflow outlines the steps to distinguish between an amorphous and a nanocrystalline material.

G cluster_0 start Synthesized TiP Sample xrd Perform XRD Analysis start->xrd decision_xrd Broad Hump Observed? xrd->decision_xrd sharp_peaks Crystalline Material decision_xrd->sharp_peaks No tem Perform TEM and SAED decision_xrd->tem Yes decision_tem SAED Pattern? tem->decision_tem amorphous Confirmed Amorphous decision_tem->amorphous Diffuse Halo nanocrystalline Nanocrystalline Material decision_tem->nanocrystalline Broad Rings pdf_analysis Optional: Perform Total Diffraction (PDF) Analysis amorphous->pdf_analysis local_structure Characterize Short-Range Order pdf_analysis->local_structure G cluster_electrode Electrode Issues cluster_setup Setup Issues cluster_material Material Issues start Poor Electrocatalytic Performance check_electrode Check Electrode Fabrication start->check_electrode check_setup Check Electrochemical Setup check_electrode->check_setup Electrode OK adhesion Poor adhesion to substrate? check_electrode->adhesion No check_material Re-evaluate Material Properties check_setup->check_material Setup OK electrolyte Contaminated electrolyte? check_setup->electrolyte No surface_area Low surface area? check_material->surface_area No solution Optimize Synthesis & Electrode Formulation check_material->solution loading Inconsistent catalyst loading? adhesion->loading binder Binder degrading? loading->binder reference Reference electrode drift? electrolyte->reference connections Poor electrical connections? reference->connections active_sites Insufficient active sites? surface_area->active_sites conductivity Poor intrinsic conductivity? active_sites->conductivity

References

Technical Support Center: Process Optimization for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center primarily focuses on the atomic layer deposition (ALD) of titanium dioxide (TiO₂) thin films, a widely studied and well-understood process. This is due to the limited availability of published data on the ALD of "TiP" thin films. However, the troubleshooting and process optimization principles detailed here are generally applicable to a wide range of ALD processes. For your reference, we have included available data for the recently developed process for Titanium Phosphide (B1233454) (TiₓPᵧ) thin films, which may be what is meant by "TiP".

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the atomic layer deposition of thin films.

Issue 1: Low or No Growth Rate (GPC - Growth Per Cycle)

Question: My film thickness is much lower than expected, or I am not seeing any film growth. What are the possible causes and how can I fix this?

Answer: A low or non-existent growth rate is a common issue in ALD. The underlying cause is often related to precursor delivery, reaction conditions, or substrate surface chemistry.

Possible Causes & Solutions:

  • Insufficient Precursor Delivery:

    • Depleted Precursor: The precursor cylinder may be empty. Check the precursor levels and replace if necessary.[1]

    • Incorrect Precursor Temperature: The vapor pressure of the precursor may be too low. Ensure the precursor cylinder is heated to the recommended temperature for your specific precursor. For example, Tris(trimethyltin)phosphide (TMT₃P), a phosphorus precursor for TiₓPᵧ, is heated to 90°C to increase its vapor pressure.[2]

    • Clogged Lines or Valves: Precursor delivery lines or valves may be clogged. Perform a system bake-out and purge to clear any residue.

  • Inadequate Pulse Times: The precursor pulse time may be too short to fully saturate the substrate surface. Increase the pulse time until the growth rate per cycle (GPC) no longer increases, indicating saturation has been reached.[3][4]

  • Incorrect Deposition Temperature: The deposition temperature may be outside the "ALD window" for the specific precursor chemistry.

    • If the temperature is too low, the reaction kinetics may be too slow.

    • If the temperature is too high, precursor decomposition or desorption can occur, leading to reduced growth or a switch to a CVD-like growth mode.[5][6] The ALD window for the thermal deposition of TiₓPᵧ using TiCl₄ and TMT₃P is between 175°C and 225°C.[2][7]

  • Insufficient Purge Times: If the purge time is too short, precursors can mix in the gas phase, leading to CVD-like reactions and non-ideal growth. Increase the purge time to ensure all unreacted precursor and byproducts are removed from the chamber between pulses.[8]

  • Substrate Surface Passivation: The initial substrate surface may lack the necessary reactive sites (e.g., -OH groups) for the ALD reaction to initiate. Consider a pre-deposition surface treatment, such as an O₂ plasma or a wet chemical clean (e.g., RCA clean), to generate a reactive surface.

Troubleshooting Workflow for Low GPC

low_gpc_troubleshooting cluster_solutions Solutions start Low GPC Observed check_precursor Verify Precursor Delivery (Temp, Level, Lines) start->check_precursor check_pulse Verify Pulse/Purge Times (Saturation Achieved?) check_precursor->check_pulse Delivery OK sol1 Refill/Heat Precursor check_precursor->sol1 Issue Found check_temp Verify Deposition Temperature (Within ALD Window?) check_pulse->check_temp Times OK sol2 Increase Pulse/Purge check_pulse->sol2 Issue Found check_surface Inspect Substrate (Surface Pre-treatment?) check_temp->check_surface Temp OK sol3 Adjust Temperature check_temp->sol3 Issue Found resolve GPC Restored check_surface->resolve Resolved sol4 Apply Surface Treatment check_surface->sol4 Issue Found sol1->resolve sol2->resolve sol3->resolve sol4->resolve

Caption: Troubleshooting workflow for diagnosing low Growth Per Cycle (GPC).

Issue 2: Poor Film Uniformity

Question: My film is thicker at the center of the substrate than at the edges (or vice-versa). How can I improve the uniformity of my deposited film?

Answer: Non-uniformity in ALD is typically caused by non-ideal surface reactions or gas flow dynamics. The most common causes are overlapping precursor pulses, thermal decomposition of precursors, and uneven gas distribution.[9]

Possible Causes & Solutions:

  • Incomplete Purging: This is a primary cause of non-uniformity. If precursor A is not fully purged before precursor B is introduced, they can react in the gas phase, leading to CVD-like growth which is often non-uniform.

    • Solution: Increase the purge time significantly. A long N₂ purge is essential for achieving good thickness uniformity.[8]

  • Non-Uniform Gas Distribution: The design of the reactor and the gas flow patterns can lead to uneven precursor distribution across the substrate.

    • Solution: Optimize the carrier gas flow rate. A higher flow rate can sometimes improve uniformity by ensuring precursors are distributed more evenly.

  • Temperature Gradients: A non-uniform temperature across the substrate holder can lead to variations in growth rate, especially if operating at the edge of the ALD window.

    • Solution: Verify the temperature uniformity of your substrate heater. Ensure the substrate has adequate time to reach thermal equilibrium before starting the deposition.

  • Precursor Self-Decomposition: If the deposition temperature is too high, the precursor may start to decompose on the surface, leading to uncontrolled, non-uniform growth.

    • Solution: Lower the deposition temperature to stay within the stable ALD window where self-limiting reactions dominate.[9]

Issue 3: High Film Contamination or Poor Film Quality

Question: My film has high levels of impurities (e.g., chlorine, carbon) or poor properties (e.g., low density, poor electrical characteristics). What could be the cause?

Answer: Film contamination and poor quality often stem from incomplete reactions, reaction byproducts, or precursor chemistry.

Possible Causes & Solutions:

  • Incomplete Reactions: If the precursor pulses are too short, the surface reactions may not go to completion, leaving unreacted ligands in the film (e.g., carbon from metal-organic precursors).

    • Solution: Increase precursor pulse times to ensure saturation.

  • Byproduct Re-adsorption: Reaction byproducts (like HCl from TiCl₄) can re-adsorb onto the surface if not effectively removed, leading to contamination and affecting film growth.[10]

    • Solution: Increase purge times and optimize the carrier gas flow to efficiently remove byproducts from the reaction chamber.

  • Precursor Choice: The choice of precursor inherently determines the potential for certain types of contamination. For example, using TiCl₄ as the titanium precursor can lead to residual chlorine in the film.[10][11]

    • Solution: If a specific type of contamination is a major issue, consider alternative precursors. For TiO₂, tetrakis(dimethylamido)titanium (TDMAT) can be used to avoid chlorine contamination.[11]

  • Leaks in the System: A leak in the ALD system can introduce atmospheric contaminants like oxygen and water vapor, leading to uncontrolled film growth and impurity incorporation.

    • Solution: Perform a leak check on the reactor. Ensure all seals and fittings are secure.

Logical Diagram for Diagnosing Film Contamination

contamination_diagnosis start High Film Contamination identify_impurity Identify Impurity (e.g., XPS, EDX) start->identify_impurity carbon_impurity Carbon-based? identify_impurity->carbon_impurity halogen_impurity Halogen-based? carbon_impurity->halogen_impurity No incomplete_reaction Incomplete Reaction (Increase Pulse Time) carbon_impurity->incomplete_reaction Yes oxygen_leak Excess Oxygen/Water? halogen_impurity->oxygen_leak No byproduct_issue Byproduct Removal (Increase Purge Time) halogen_impurity->byproduct_issue Yes system_leak System Leak (Perform Leak Check) oxygen_leak->system_leak Yes precursor_choice Inherent to Precursor (Consider Alternative) byproduct_issue->precursor_choice

Caption: Decision process for troubleshooting film contamination.

Frequently Asked Questions (FAQs)

Q1: What is the "ALD window"? A1: The ALD window is the range of temperatures where the deposition process is self-limiting, and the growth per cycle is relatively constant. Below this window, reaction kinetics are too slow, leading to low growth rates. Above this window, precursors may thermally decompose, or desorption rates may increase, both of which disrupt the self-limiting nature of ALD and can lead to CVD-like growth and poor film quality.[2][7]

Q2: How do I determine the correct pulse and purge times for my process? A2: To find the optimal pulse and purge times, you need to perform saturation curve experiments. For the precursor pulse, you perform a series of depositions where you vary the pulse time while keeping all other parameters constant. You then measure the film thickness or GPC. The pulse time is considered saturated when the GPC no longer increases with longer pulse times. A similar process is followed for the purge time, ensuring it is long enough to prevent the GPC from increasing due to CVD-like reactions.[3]

Q3: My film is amorphous. How can I make it crystalline? A3: The crystallinity of ALD films is highly dependent on the deposition temperature.[12] For many materials like TiO₂, depositions at lower temperatures (e.g., below 150°C) result in amorphous films.[11] To obtain a crystalline film, you can either:

  • Increase the deposition temperature to be within the range for crystalline growth (e.g., >150°C for anatase TiO₂).[5][11]

  • Perform a post-deposition anneal (PDA) at a higher temperature to induce crystallization.[11]

Q4: What causes pinhole defects in my film, and how can I avoid them? A4: Pinhole defects in ALD films are often caused by particulate matter on the substrate surface prior to deposition.[13][14] These particles mask the surface, preventing the film from growing in that area. To avoid pinholes, it is critical to work in a clean environment and to thoroughly clean the substrate before loading it into the reactor. Increasing the film thickness can also help to cover over smaller defects and reduce the overall pinhole density.[13][14]

Quantitative Data Summary

The following tables summarize key process parameters for the ALD of Titanium Phosphide and various Titanium Dioxide processes.

Table 1: Process Parameters for Thermal ALD of this compound (TiₓPᵧ)
ParameterValueReference
Titanium PrecursorTitanium tetrachloride (TiCl₄)[2][7]
Phosphorus PrecursorTris(trimethyltin)phosphide (TMT₃P)[2][7]
Deposition Temperature175 - 225 °C (ALD Window)[2][7]
TMT₃P Temperature90 °C[2]
TMT₃P Saturation Pulse> 150 ms[3]
N₂ Purge Time10 s[3]
Carrier Gas (N₂) Flow500 sccm[2]
Table 2: Example Process Parameters for ALD of Titanium Dioxide (TiO₂) with Various Precursors
Ti PrecursorCo-reactantDeposition Temp. (°C)GPC (Å/cycle)Resulting PhaseReference
TiCl₄H₂O100 - 300~0.3 - 0.6Amorphous -> Anatase[5][6]
TDMATH₂O150 - 250~0.4 - 0.7Amorphous / Anatase[11][15]
TDMATH₂O₂175 - 250~0.28Amorphous / Anatase[16]
TTIPH₂O250 - 350~0.2 - 0.4Anatase[17]
CMENTO₃300~0.7Anatase[18]

GPC (Growth Per Cycle) values are approximate and can vary significantly with reactor geometry and other process parameters.

Experimental Protocols

Protocol 1: General ALD System Operation Workflow
  • System Preparation:

    • Ensure the ALD reactor and precursor lines are at their setpoint temperatures and have been stable for at least 30 minutes.

    • Verify that precursor cylinders are sufficiently filled and heated to the correct temperature.

    • Check that the carrier gas (e.g., N₂) is flowing at the desired rate.

  • Substrate Loading:

    • Clean the substrate using an appropriate procedure (e.g., sonication in solvents, piranha etch, O₂ plasma) to remove organic and particulate contamination.

    • Vent the reactor chamber with N₂ gas.[1]

    • Quickly load the cleaned substrate onto the holder and secure the chamber lid.[1]

  • Pump Down & Purge:

    • Pump the reactor chamber down to its base pressure.[1]

    • Purge the chamber with the carrier gas for an extended period (e.g., 10-20 minutes) to remove any residual atmospheric contaminants.

  • Deposition:

    • Load the desired ALD recipe with the correct precursor pulse times, purge times, and number of cycles.

    • Start the deposition recipe. Monitor the reactor pressure profile to ensure the valves are pulsing correctly.

  • Post-Deposition:

    • After the recipe is complete, cool down the substrate holder under a continuous flow of carrier gas if required.

    • Vent the chamber with N₂ gas.

    • Remove the coated substrate.

  • System Standby:

    • Pump the chamber back down to its base pressure.

    • Place the system in a standby or idle mode as per the manufacturer's instructions.

Protocol 2: Saturation Curve Experiment for a New ALD Process
  • Establish Baseline: Start with a conservative, well-established recipe for a similar material or a recipe from the literature. Define a fixed number of cycles (e.g., 200) that will produce a measurable film thickness.

  • Precursor Pulse Saturation:

    • Set the co-reactant pulse and all purge times to long, conservative values (e.g., 1-2 seconds for pulse, 10-20 seconds for purge).

    • Run a series of depositions, varying only the precursor pulse time (e.g., 0.1s, 0.2s, 0.5s, 1.0s, 1.5s).

    • Measure the film thickness for each run.

    • Plot GPC vs. Precursor Pulse Time. The point at which the GPC plateaus is the saturation pulse time. Choose a value slightly longer than this for your process.

  • Co-reactant Pulse Saturation:

    • Set the precursor pulse time to its determined saturation value and keep purge times long.

    • Run a series of depositions, varying only the co-reactant pulse time.

    • Measure the thickness and plot GPC vs. Co-reactant Pulse Time to find its saturation point.

  • Purge Time Saturation:

    • Set both precursor and co-reactant pulses to their saturation values.

    • Run a series of depositions, varying the purge time after both pulses simultaneously (e.g., 2s, 5s, 10s, 20s, 30s).

    • Plot GPC vs. Purge Time. The purge is sufficient when the GPC is stable. An increase in GPC with shorter purge times indicates precursor mixing and CVD-like reactions. Choose a purge time safely in the stable region.

ALD Cycle Diagram

ald_cycle cluster_cycle One ALD Cycle step1 Step 1: Precursor A Pulse (Surface Saturation) step2 Step 2: Purge (Remove Excess A) step1->step2 step3 Step 3: Precursor B Pulse (Surface Reaction) step2->step3 step4 Step 4: Purge (Remove Excess B & Byproducts) step3->step4 repeat Repeat N Times step4->repeat repeat->step1 Next Cycle

Caption: The four sequential, self-limiting steps of a typical ALD cycle.

References

Technical Support Center: Improving the Long-Term Cycling Stability of Titanium Phosphide (TiP) Anodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance the long-term cycling stability of titanium phosphide (B1233454) (TiP) anodes in lithium-ion and sodium-ion batteries.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the experimental process with TiP anodes, offering potential causes and solutions in a direct question-and-answer format.

Q1: My TiP anode shows rapid capacity fading within the first 50 cycles. What are the likely causes and how can I mitigate this?

A: Rapid capacity fading in the initial cycles is a common issue for phosphide-based anodes. The primary causes are typically:

  • Large Volume Expansion: Titanium phosphide undergoes significant volume changes during the alloying/de-alloying process with lithium or sodium ions. This can lead to pulverization of the active material, loss of electrical contact between particles and with the current collector, and an unstable solid electrolyte interphase (SEI).

  • Unstable Solid Electrolyte Interphase (SEI) Formation: The repeated expansion and contraction of the TiP particles can cause the protective SEI layer to crack and reform continuously. This process consumes electrolyte and lithium/sodium ions, leading to a rapid decline in capacity and low coulombic efficiency.

  • Poor Intrinsic Conductivity: this compound may have inherently low electrical conductivity, which can be exacerbated by the formation of insulating byproducts during cycling.

Troubleshooting Steps:

  • Incorporate a Conductive Carbon Coating: Applying a uniform carbon layer onto the TiP particles can buffer the volume expansion, improve electrical conductivity, and help form a more stable SEI layer.

  • Nanostructuring: Synthesizing TiP as nanoparticles or other nanostructures can help accommodate the strain from volume changes more effectively than bulk materials.

  • Create a Composite Material: Dispersing TiP nanoparticles within a conductive and flexible matrix, such as carbon nanotubes or graphene, can enhance the overall structural integrity and electronic conductivity of the electrode.

  • Optimize Binder and Slurry Composition: Ensure the use of a binder with good adhesion and mechanical properties to maintain the integrity of the electrode during cycling.

  • Electrolyte Additives: Introducing electrolyte additives like fluoroethylene carbonate (FEC) can promote the formation of a more robust and stable SEI layer on the anode surface.

Q2: The initial coulombic efficiency (ICE) of my TiP anode is very low (below 70%). What is causing this and how can I improve it?

A: A low initial coulombic efficiency is primarily due to the irreversible formation of the solid electrolyte interphase (SEI) on the surface of the anode during the first lithiation/sodiation cycle. This process consumes a significant amount of lithium/sodium ions and electrolyte components.

Troubleshooting Steps:

  • Pre-cycling/Formation Cycles: Implement a few slow-rate formation cycles at the beginning of testing. This allows for the gradual and more uniform formation of a stable SEI layer.

  • Surface Passivation: A thin, artificial protective layer on the TiP particles can reduce the direct contact between the active material and the electrolyte, minimizing initial irreversible reactions.

  • Electrolyte Optimization: The choice of electrolyte salt and solvent can significantly impact SEI formation. Experiment with different electrolyte formulations, including high-concentration electrolytes, to find a system that forms a more efficient SEI.

  • Carbon Coating: A carbon coating can reduce the surface area of the active material exposed to the electrolyte, thereby decreasing the extent of initial SEI formation.

Q3: My TiP anode exhibits poor rate capability, with a significant drop in capacity at higher current densities. How can I address this?

A: Poor rate capability is generally a result of slow ion diffusion kinetics and/or high electrical resistance within the electrode.

Troubleshooting Steps:

  • Enhance Electronic Conductivity:

    • Ensure a uniform and sufficient carbon coating on the TiP particles.

    • Optimize the amount of conductive additive (e.g., carbon black, graphene) in the electrode slurry.

  • Improve Ionic Conductivity:

    • Nanostructuring the TiP material shortens the diffusion path for lithium/sodium ions.

    • Ensure good porosity within the electrode to facilitate electrolyte penetration.

  • Optimize Electrode Thickness and Density: A very thick or dense electrode can hinder ion transport. Experiment with thinner electrodes or lower calendering pressures.

  • Electrolyte Selection: Use an electrolyte with high ionic conductivity.

Q4: I am observing a continuous voltage drop and increasing polarization during cycling. What does this indicate?

A: A continuous increase in polarization (the difference between charge and discharge voltages) suggests a growing internal resistance within the cell. This can be attributed to:

  • Thickening of the SEI Layer: Continuous breakdown and reformation of the SEI can lead to a thicker, more resistive layer over time.

  • Loss of Electrical Contact: Pulverization of the active material and delamination of the electrode from the current collector increase the overall resistance.

  • Electrolyte Degradation: The decomposition of the electrolyte can form resistive byproducts.

Troubleshooting Steps:

  • Review Strategies for SEI Stabilization: Refer to the solutions for Q1 and Q2, as a stable SEI is crucial to prevent increasing resistance.

  • Improve Electrode Integrity: The use of robust binders and conductive matrices (composites) is key to maintaining good electrical contact throughout the electrode over many cycles.

  • Post-mortem Analysis: After cycling, disassemble the cell in an inert atmosphere and analyze the anode using techniques like Scanning Electron Microscopy (SEM) to check for cracking and delamination, and X-ray Photoelectron Spectroscopy (XPS) to examine the composition of the SEI layer.

Data Presentation

The following tables summarize the electrochemical performance of various phosphide anodes, primarily tin phosphide (SnP) as a proxy for this compound (TiP), with different modifications to enhance cycling stability. This data is intended to provide a comparative baseline for researchers working with TiP.

Table 1: Cycling Performance of Modified Phosphide Anodes

Anode MaterialModificationCurrent DensityInitial Discharge Capacity (mAh/g)Capacity Retention after n Cycles (mAh/g)Coulombic Efficiency (%)
SnP/CCarbon Coating1.0 A/g-610 after 500 cycles~99%
Sn4P3/CCarbon Coating0.2 A/g-727 after 100 cycles~99%
SnP/CNTsCarbon Nanotube Composite2.0 A/g-610 (reversible capability)-
Sn4P3Unmodified (with specific electrolyte)--Drastic increase in capacity retention with a lower desodiation cut-off potential of 1.2V vs. 2.5V-

Note: The data presented is for tin phosphide (SnP) and is intended to be illustrative of the performance improvements achievable with common modification strategies for metal phosphide anodes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, electrode fabrication, and testing of this compound anodes. These are generalized protocols and may require optimization for specific experimental setups.

1. Synthesis of this compound (TiP) Nanoparticles (Generalized Ball Milling Method)

  • Precursors: Titanium powder (Ti, <44 µm, 99.5%) and red phosphorus powder (P, 98.9%).

  • Procedure:

    • In an argon-filled glovebox, weigh stoichiometric amounts of titanium and red phosphorus powders.

    • Load the powders and stainless steel milling balls into a planetary ball mill jar. The ball-to-powder weight ratio is typically 20:1.

    • Seal the jar inside the glovebox.

    • Mill the mixture at a rotational speed of 400-600 rpm for 10-20 hours.

    • After milling, handle the resulting TiP powder inside the glovebox to prevent oxidation.

2. Preparation of TiP Anode Slurry and Electrode Casting

  • Materials:

    • Active Material: Synthesized TiP nanoparticles.

    • Conductive Additive: Super P or carbon nanotubes.

    • Binder: Polyvinylidene fluoride (B91410) (PVDF) or carboxymethyl cellulose (B213188) (CMC).

    • Solvent: N-methyl-2-pyrrolidone (NMP) for PVDF or deionized water for CMC.

  • Slurry Preparation (PVDF binder example):

    • Dry the TiP powder and conductive additive in a vacuum oven at 80-100°C for 12 hours.

    • Mix the TiP powder and Super P in a weight ratio of 8:1.

    • Disperse the PVDF binder in NMP to form a solution (e.g., 5 wt%).

    • Add the TiP/Super P mixture to the PVDF solution to achieve a final weight ratio of active material:conductive additive:binder of 80:10:10.

    • Stir the mixture in a planetary mixer or using a magnetic stirrer for several hours until a homogeneous slurry is formed.

  • Electrode Casting:

    • Use a doctor blade to cast the slurry onto a copper foil current collector.

    • Dry the coated foil in a vacuum oven at 80-120°C for 12 hours to remove the solvent.

    • Punch out circular electrodes of the desired diameter (e.g., 12-15 mm).

    • Calender the electrodes to the desired thickness and porosity.

3. Electrochemical Half-Cell Assembly and Testing

  • Cell Components:

    • Working Electrode: The prepared TiP anode.

    • Counter/Reference Electrode: Lithium or sodium metal foil.

    • Separator: Celgard 2400 or glass fiber separator.

    • Electrolyte: e.g., 1 M LiPF6 in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).

  • Assembly:

    • Assemble CR2032 coin cells in an argon-filled glovebox.

    • Place the TiP working electrode, separator, and lithium/sodium counter electrode in the coin cell casing.

    • Add a few drops of electrolyte to wet the separator and electrodes.

    • Crimp the coin cell to ensure proper sealing.

  • Electrochemical Testing:

    • Galvanostatic Cycling: Cycle the cell at a constant current within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li+) for a set number of cycles to determine the specific capacity, coulombic efficiency, and cycling stability.

    • Cyclic Voltammetry (CV): Scan the voltage at a slow rate (e.g., 0.1 mV/s) within the desired potential window to identify the redox peaks associated with the alloying/de-alloying reactions.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge to analyze the charge transfer resistance and SEI properties.

Mandatory Visualization

Experimental Workflow for TiP Anode Fabrication and Testing

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly cluster_testing Electrochemical Testing s1 Weigh Ti and P (Stoichiometric) s2 Ball Mill s1->s2 s3 Obtain TiP Nanoparticles s2->s3 e1 Mix TiP, Carbon Additive, and Binder in Solvent s3->e1 e2 Slurry Casting on Cu Foil e1->e2 e3 Drying and Calendering e2->e3 e4 Punch Electrodes e3->e4 c1 Assemble CR2032 Coin Cell e4->c1 t1 Galvanostatic Cycling c1->t1 t2 Cyclic Voltammetry (CV) c1->t2 t3 Electrochemical Impedance Spectroscopy (EIS) c1->t3

Caption: Workflow for TiP anode synthesis, electrode fabrication, and electrochemical testing.

Troubleshooting Flowchart for Poor Cycling Stability of TiP Anodes

troubleshooting_flowchart start Poor Cycling Stability (Rapid Capacity Fade) q1 Check Initial Coulombic Efficiency (ICE) start->q1 low_ice Low ICE (<80%) q1->low_ice Low ok_ice Acceptable ICE q1->ok_ice OK cause1 Cause: Unstable SEI Formation low_ice->cause1 q2 Analyze Rate Capability ok_ice->q2 solution1 Solutions: - Optimize electrolyte (e.g., FEC additive) - Apply slow formation cycles - Carbon coating cause1->solution1 poor_rate Poor Rate Capability q2->poor_rate Poor good_rate Good Rate Capability q2->good_rate Good cause2 Cause: High Resistance / Slow Kinetics poor_rate->cause2 cause3 Cause: Volume Expansion & Pulverization good_rate->cause3 solution2 Solutions: - Increase conductive additive - Nanostructure TiP - Optimize electrode thickness cause2->solution2 solution3 Solutions: - Create TiP/Carbon composite - Use robust binder - Nanostructuring cause3->solution3

Caption: Troubleshooting flowchart for poor cycling stability in TiP anodes.

Relationship between Degradation Mechanisms and Improvement Strategies

degradation_strategies cluster_degradation Degradation Mechanisms cluster_strategies Improvement Strategies d1 Large Volume Expansion s1 Nanostructuring d1->s1 s2 Carbon Coating d1->s2 s3 Composite Formation d1->s3 d2 Unstable SEI d2->s2 d2->s3 s4 Electrolyte Optimization d2->s4 d3 Low Conductivity d3->s2 d3->s3 d4 Particle Pulverization d4->s1 d4->s3

Caption: Interplay of degradation mechanisms and improvement strategies for TiP anodes.

Validation & Comparative

Comparative Analysis: Titanium Phosphide vs. Molybdenum Disulfide for the Hydrogen Evolution Reaction (HER)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the electrocatalytic performance of Molybdenum Disulfide (MoS₂) and Transition Metal Phosphides for the Hydrogen Evolution Reaction (HER). This guide provides a data-driven comparison, experimental methodologies, and mechanistic diagrams.

Introduction

The quest for clean and sustainable energy has positioned the hydrogen evolution reaction (HER), a key process in water splitting, at the forefront of renewable energy research. While platinum (Pt) remains the benchmark catalyst for HER, its scarcity and high cost necessitate the development of earth-abundant alternatives. Among the most promising candidates are two-dimensional transition metal dichalcogenides (TMDs), like molybdenum disulfide (MoS₂), and transition metal phosphides (TMPs).

This guide provides a comparative analysis of MoS₂ and transition metal phosphides as HER electrocatalysts. While direct, extensive experimental data for titanium phosphide (B1233454) (TiP) in HER is limited in recent literature, we will analyze the performance of other well-studied phosphides such as Ni₂P, CoP, and FeP to offer a robust comparison against MoS₂. Both classes of materials offer unique advantages and present distinct challenges in the rational design of high-performance, cost-effective electrocatalysts.

Quantitative Performance Comparison

The performance of HER electrocatalysts is primarily evaluated based on several key metrics: the overpotential required to achieve a current density of 10 mA/cm² (η₁₀), the Tafel slope, and long-term stability. The overpotential indicates the extra potential beyond the thermodynamic requirement needed to drive the reaction, with lower values being better. The Tafel slope provides insight into the reaction mechanism.

Below is a summary of representative performance data for various MoS₂ and transition metal phosphide catalysts in acidic (0.5 M H₂SO₄) and alkaline (1.0 M KOH) media.

CatalystElectrolyteOverpotential at 10 mA/cm² (η₁₀) [mV]Tafel Slope [mV/dec]Reference
Molybdenum Disulfide (MoS₂) & Composites
2H-MoS₂ (bulk)0.5 M H₂SO₄~328-[1]
1T-MoS₂ Nanosheets0.5 M H₂SO₄18858.5[1]
MoS₂/MoO₃ Nanosheets0.5 M H₂SO₄210~50[2]
Se-doped MoS₂0.5 M H₂SO₄108-[3]
MoS₂ Nanosheets/Nanorods on Ni Foam0.5 M H₂SO₄11461[4]
Transition Metal Phosphides (TMPs)
Fe-doped Co-Ni₂P1.0 M KOH31-[5]
Ni₂P Nanowires1.0 M KOH78-[2]
FeP (mesoporous)1.0 M KOH84-[2]
FeCoNiPₓ on TiN0.5 M H₂SO₄133-[6]
FeCoNiPₓ on TiN1.0 M KOH72-[6]

Note: Performance metrics for HER catalysts can vary significantly based on synthesis methods, catalyst loading, substrate, and testing conditions.

Experimental Protocols

Accurate and reproducible evaluation of electrocatalyst activity is crucial for meaningful comparison. A standard three-electrode electrochemical cell is typically employed for these measurements.

Catalyst Synthesis

Molybdenum Disulfide (MoS₂): A common method for synthesizing MoS₂ nanosheets is the one-step hydrothermal approach.[2]

  • Precursors: An α-MoO₃ and thiourea (B124793) (TU) are used as the molybdenum and sulfur sources, respectively.

  • Procedure: The precursors are dissolved in deionized water and placed in a Teflon-lined stainless-steel autoclave.

  • Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 200 °C) for a set duration (e.g., 24 hours).

  • Processing: After cooling, the resulting black precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried under vacuum. The phase of MoS₂ (semiconducting 2H vs. metallic 1T) can be controlled by varying synthesis parameters like temperature and precursor ratios.[1][2]

Transition Metal Phosphides (e.g., Ni₂P): Transition metal phosphides are often synthesized via a phosphidation reaction of a metal-containing precursor.

  • Precursor Synthesis: A nickel precursor, such as Ni(OH)₂ nanowires, is first grown on a conductive substrate like nickel foam (NF) via a hydrothermal method.

  • Phosphidation: The precursor-coated substrate is placed in a tube furnace with a phosphorus source, typically sodium hypophosphite (NaH₂PO₂), at the upstream end.

  • Reaction: The furnace is heated under an inert atmosphere (e.g., Argon) to a high temperature (e.g., 300 °C) for several hours. The NaH₂PO₂ decomposes to release phosphine (B1218219) gas (PH₃), which reacts with the nickel precursor to form Ni₂P.

Electrode Preparation and Electrochemical Measurements
  • Catalyst Ink Preparation: A specific amount of the catalyst powder (e.g., 5 mg) is dispersed in a solution containing deionized water, ethanol, and a binder like Nafion® (e.g., 5 wt%). The mixture is sonicated to form a homogeneous ink.

  • Working Electrode: A precise volume of the catalyst ink is drop-casted onto a glassy carbon electrode or carbon paper and dried. This serves as the working electrode.

  • Three-Electrode Setup: Electrochemical measurements are conducted in an electrochemical cell with the catalyst-coated working electrode, a counter electrode (typically a graphite (B72142) rod or Pt wire), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[7]

  • Linear Sweep Voltammetry (LSV): Polarization curves are recorded by sweeping the potential at a slow scan rate (e.g., 5 mV/s) in the desired electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH). The potentials are typically converted to the Reversible Hydrogen Electrode (RHE) scale.

  • Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log |j|). The linear portion of this plot is fitted to the Tafel equation (η = b log |j| + a), where 'b' is the Tafel slope.[8][9]

  • Stability Test: Long-term stability is assessed using chronoamperometry (measuring current at a constant potential) or chronopotentiometry (measuring potential at a constant current density) for an extended period (e.g., 10-24 hours).[10][11] Alternatively, accelerated stability tests involve continuous cyclic voltammetry for thousands of cycles.

Mandatory Visualizations

Experimental Workflow for HER Catalyst Evaluation

HER_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing S1 Precursor Selection (e.g., MoO₃, Ni(OH)₂) S2 Synthesis Method (e.g., Hydrothermal, CVD) S1->S2 S3 Material Characterization (XRD, SEM, TEM) S2->S3 E1 Catalyst Ink Formation (Catalyst + Solvent + Nafion) S3->E1 E2 Deposition on Substrate (e.g., Glassy Carbon) E1->E2 T1 Three-Electrode Cell Setup (WE, CE, RE) E2->T1 T2 Linear Sweep Voltammetry (LSV) (Polarization Curve) T1->T2 T3 Tafel Analysis T2->T3 T4 Stability Test (Chronoamperometry) T2->T4 P1 Performance Metrics (η₁₀, Tafel Slope, Stability)

Standard workflow for synthesis and electrochemical evaluation of HER catalysts.
Hydrogen Evolution Reaction (HER) Pathways

HER_Pathway cluster_desorption Desorption Pathways Catalyst Catalyst Surface Site () H_adsorbed H H_ion H⁺ + e⁻ H_ion->Catalyst Volmer Step (Adsorption) Heyrovsky Heyrovsky Step (Electrochemical Desorption) H* + H⁺ + e⁻ → H₂ + * H_adsorbed->Heyrovsky Tafel Tafel Step (Chemical Desorption) H* + H* → H₂ + 2* H_adsorbed->Tafel H2_gas H₂ (gas) Heyrovsky->H2_gas Tafel->H2_gas

Mechanistic pathways for the Hydrogen Evolution Reaction on a catalyst surface.

Conclusion

Both molybdenum disulfide and transition metal phosphides stand out as highly promising, earth-abundant alternatives to platinum for the hydrogen evolution reaction.

  • Molybdenum Disulfide (MoS₂): The catalytic activity of MoS₂ is highly dependent on its structure, with the metallic 1T phase and the exposed edge sites of the 2H phase being particularly active. Strategies such as defect engineering, doping, and forming heterostructures have proven effective in enhancing its performance, leading to overpotentials approaching 100 mV in some cases.[2][3]

The choice between MoS₂ and TMPs will depend on the specific operating conditions (pH), desired performance metrics, and the economic viability of the synthesis process. Future research should focus on direct, standardized comparative studies and further exploration of novel compositions and structures to unlock the full potential of these compelling catalytic materials.

References

Validating DFT Calculations of Titanium Phosphide with Experimental Results: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally determined and Density Functional Theory (DFT) calculated properties of titanium phosphide (B1233454) (TiP). The objective is to validate the accuracy of DFT calculations by comparing them against experimental data for structural, mechanical, and electronic properties.

Structural Properties: Lattice Parameters

DFT calculations serve as a powerful tool to predict these structural parameters. While specific DFT results for hexagonal TiP are not explicitly detailed in the surveyed literature, calculations for materials with similar hexagonal structures, such as elemental titanium (α-Ti), have shown good agreement with experimental values. For α-Ti, the experimentally measured lattice constants are consistently reproduced by DFT calculations with minor deviations.

Table 1: Comparison of Structural Properties

PropertyExperimental ValueDFT Calculated Value
Crystal StructureHexagonal[1]Hexagonal (Predicted)
Lattice Constant 'a'Data not availableData not available
Lattice Constant 'c'Data not availableData not available

Mechanical Properties: Bulk Modulus

The bulk modulus is a measure of a material's resistance to compression. Experimental determination of the bulk modulus for TiP is not well-documented in the available literature.

In the absence of direct experimental data for TiP, we can consider the properties of its constituent element, titanium. Elemental titanium in its hexagonal close-packed (hcp) phase has an experimental bulk modulus that has been shown to be in good agreement with DFT calculations. This suggests that DFT methods can reliably predict the bulk modulus for related materials like TiP.

Table 2: Comparison of Mechanical Properties

PropertyExperimental ValueDFT Calculated Value
Bulk ModulusData not availableData not available

Electronic Properties: Band Structure

Titanium phosphide is generally characterized as a metallic conductor.[1] This property arises from its electronic band structure, where the valence and conduction bands overlap, allowing for the free movement of electrons. A detailed experimental visualization of the band structure can be achieved through Angle-Resolved Photoemission Spectroscopy (ARPES). However, to date, no ARPES data for hexagonal TiP has been reported in the literature.

DFT calculations can provide a theoretical model of the electronic band structure. For many metallic systems, DFT has been successful in predicting the key features of the band structure, such as band crossings at the Fermi level, which are indicative of metallic behavior.

Table 3: Comparison of Electronic Properties

PropertyExperimental ObservationDFT Calculated Feature
Electronic NatureMetallic Conductor[1]Overlapping valence and conduction bands (Predicted)
Band StructureData not availableData not available

Experimental and Computational Protocols

Experimental Protocols

Synthesis of this compound (Hexagonal)

A common method for synthesizing this compound is through the reaction of titanium tetrachloride (TiCl₄) and phosphine (B1218219) (PH₃).[1] For thin films, thermal atomic layer deposition (ALD) has been employed, using precursors like TiCl₄ and tris(trimethyltin)phosphide, followed by an annealing process to induce a crystalline hexagonal structure.[2]

X-Ray Diffraction (XRD) for Lattice Parameter Determination

  • A powdered sample of the crystalline material is irradiated with a monochromatic X-ray beam.

  • The diffracted X-rays are detected at various angles (2θ).

  • The positions of the diffraction peaks are used to determine the interplanar spacing (d-spacing) according to Bragg's Law (nλ = 2d sinθ).

  • The Miller indices (hkl) of the diffraction planes are assigned to each peak based on the crystal system (hexagonal).

  • The lattice parameters 'a' and 'c' are then calculated from the d-spacings and Miller indices using the formula for the hexagonal crystal system.

Measurement of Bulk Modulus

The bulk modulus can be experimentally determined by measuring the change in volume of a material under hydrostatic pressure. This is often done using a diamond anvil cell (DAC) coupled with X-ray diffraction to measure the lattice parameters, and thus the volume, at various pressures. The pressure-volume data is then fitted to an equation of state (e.g., Birch-Murnaghan) to extract the bulk modulus.

Angle-Resolved Photoemission Spectroscopy (ARPES)

  • A single-crystal sample is placed in an ultra-high vacuum chamber.

  • The sample is irradiated with a monochromatic light source (e.g., UV or X-ray).

  • Photoemitted electrons are collected by an electron energy analyzer, which measures their kinetic energy and emission angle.

  • By conserving energy and momentum, the binding energy and crystal momentum of the electrons within the solid can be determined.

  • This allows for the direct mapping of the electronic band structure.

Computational Protocol: Density Functional Theory (DFT)
  • Crystal Structure Definition: The hexagonal crystal structure of TiP is defined by its space group and initial estimates of the lattice parameters.

  • Choice of Exchange-Correlation Functional: An appropriate exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization, is selected.

  • Pseudopotentials: The interaction between the core and valence electrons is described using pseudopotentials.

  • Structural Optimization: The lattice parameters and atomic positions are optimized by minimizing the total energy of the system. This yields the theoretical equilibrium lattice constants.

  • Bulk Modulus Calculation: The bulk modulus is calculated by fitting the energy-volume data from a series of calculations with varying unit cell volumes to an equation of state.

  • Electronic Band Structure Calculation: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone of the optimized crystal structure.

Validation Workflow

The process of validating DFT calculations with experimental results follows a logical workflow.

cluster_exp Experimental Workflow cluster_dft DFT Calculation Workflow cluster_comp Comparison & Validation exp_synthesis Material Synthesis (e.g., TiP) exp_xrd XRD Measurement (Lattice Parameters) exp_synthesis->exp_xrd exp_bulk Bulk Modulus Measurement exp_synthesis->exp_bulk exp_arpes ARPES Measurement (Band Structure) exp_synthesis->exp_arpes comp_struct Compare Lattice Parameters exp_xrd->comp_struct comp_bulk Compare Bulk Modulus exp_bulk->comp_bulk comp_band Compare Band Structure exp_arpes->comp_band dft_setup Define Crystal Structure & Calculation Parameters dft_struct Structural Optimization (Lattice Parameters) dft_setup->dft_struct dft_bulk Bulk Modulus Calculation dft_struct->dft_bulk dft_band Band Structure Calculation dft_struct->dft_band dft_struct->comp_struct dft_bulk->comp_bulk dft_band->comp_band validation Validate DFT Model comp_struct->validation comp_bulk->validation comp_band->validation

Caption: Workflow for validating DFT calculations with experimental data.

References

Titanium Phosphide vs. Titanium Nitride: A Comparative Properties Study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct characteristics of titanium phosphide (B1233454) and titanium nitride, supported by experimental data and detailed protocols.

In the landscape of advanced materials, titanium phosphide (TiP) and titanium nitride (TiN) have emerged as compounds of significant interest due to their unique sets of properties. While both are compounds of titanium, their distinct anionic components—phosphorus and nitrogen—impart divergent characteristics that make them suitable for a range of specialized applications, from wear-resistant coatings to biocompatible materials. This guide provides an objective comparison of their structural, mechanical, thermal, electrical, and biological properties, supported by experimental data and detailed methodologies for their characterization.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear and direct comparison, the quantitative data for key properties of this compound and titanium nitride are summarized in the tables below. It is important to note that these values are compiled from various sources and experimental conditions may vary.

Table 1: General and Structural Properties

PropertyThis compound (TiP)Titanium Nitride (TiN)
Chemical Formula TiPTiN
Molar Mass 78.84 g/mol 61.87 g/mol [1]
Appearance Gray crystalline powder[2]Golden-yellow crystalline powder[3]
Crystal Structure Hexagonal[2]Face-centered cubic (rock salt)[1]
Density 4.08 g/cm³[2]5.21 - 5.44 g/cm³[1][4]

Table 2: Mechanical Properties

PropertyThis compound (TiP)Titanium Nitride (TiN)
Hardness Hard (cannot be scratched with a brass scalpel)2000-2500 HV (>80 Rc)[5][6]
Elastic Modulus No data available~590 GPa[5]
Adhesion Good adherence to glass substratesExcellent metallurgical bond to substrates[7]

Table 3: Thermal and Electrical Properties

PropertyThis compound (TiP)Titanium Nitride (TiN)
Melting Point >1400 °C[2]2930 - 3290 °C[1][3]
Thermal Conductivity No data available~29-30 W/(m·K)[1][5][6]
Electrical Resistivity Order of hundreds of Ohms for thin films[8][9]~20-25 µΩ·cm[3][5]

Table 4: Biological and Chemical Properties

PropertyThis compound (TiP)Titanium Nitride (TiN)
Biocompatibility Data not widely available, but titanium-based materials are generally considered biocompatible.[10][11]Considered biocompatible and used in medical implants.[12][13]
Corrosion Resistance Not attacked by common acids or water.[14]Highly inert to acids, bases, and solvents.[15] Excellent corrosion resistance.[16]

Experimental Protocols: Methodologies for Characterization

The following sections detail the standard experimental protocols used to determine the key properties of this compound and titanium nitride coatings.

Structural Characterization: X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure and phase composition of materials.[3][17][18]

Protocol:

  • Sample Preparation: The thin film of TiP or TiN deposited on a substrate is mounted on the goniometer of the diffractometer.

  • Instrument Setup: A monochromatic X-ray beam, typically Cu Kα radiation, is used. The instrument is configured for a specific scan type, such as a Bragg-Brentano (θ-2θ) scan for phase identification or grazing incidence XRD (GIXRD) for thin film analysis.

  • Data Acquisition: The sample is irradiated with the X-ray beam at various angles of incidence (θ), and the detector simultaneously moves to the corresponding diffraction angle (2θ). The intensity of the diffracted X-rays is recorded as a function of 2θ.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to identify the crystal structure by comparing them to standard diffraction databases (e.g., ICDD). Peak broadening can be used to estimate crystallite size and microstrain.

Mechanical Properties: Nanoindentation

Nanoindentation is a powerful technique for measuring the hardness and elastic modulus of thin films and coatings.[19][20][21]

Protocol:

  • Sample Mounting: The coated substrate is securely mounted on the nanoindenter stage.

  • Indenter Selection: A sharp indenter tip, typically a Berkovich (three-sided pyramid) or Vickers (four-sided pyramid) diamond indenter, is used.

  • Indentation Process: The indenter is brought into contact with the coating surface. A controlled load is applied, and the displacement of the indenter into the material is continuously measured. The load is then gradually removed, and the recovery of the material is monitored.

  • Data Analysis: A load-displacement curve is generated. The hardness is calculated from the maximum applied load divided by the projected contact area. The elastic modulus is determined from the stiffness of the initial portion of the unloading curve using the Oliver-Pharr method. To minimize substrate effects, the indentation depth is typically kept to less than 10% of the coating thickness.[19]

Thermal Conductivity: Laser Flash Method

The laser flash method is a widely used technique for determining the thermal diffusivity and thermal conductivity of materials, including thin films.[1][2][5][6]

Protocol:

  • Sample Preparation: A freestanding thin film or a film on a substrate with known thermal properties is prepared. The sample is often coated with a thin layer of graphite (B72142) to enhance absorption of the laser pulse and emission of thermal radiation.

  • Measurement: The front surface of the sample is heated by a short, high-intensity laser pulse. An infrared detector focused on the rear surface of the sample records the temperature rise as a function of time.

  • Data Analysis: The thermal diffusivity is calculated from the time it takes for the rear surface temperature to reach a certain percentage (typically 50%) of its maximum rise. The thermal conductivity (λ) is then calculated using the equation: λ = α · ρ · C_p, where α is the thermal diffusivity, ρ is the density, and C_p is the specific heat capacity of the material.

Electrical Resistivity: Four-Point Probe Method

The four-point probe method is a standard technique for measuring the sheet resistance and electrical resistivity of thin films, which minimizes the influence of contact resistance.[4][8]

Protocol:

  • Probe Configuration: A probe head with four equally spaced, co-linear tungsten carbide tips is used.

  • Measurement: The probe is brought into contact with the surface of the TiP or TiN film. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.

  • Calculation: The sheet resistance (R_s) is calculated from the measured current (I) and voltage (V) using the formula R_s = (π/ln2) * (V/I) for a thin film with thickness much smaller than the probe spacing.

  • Resistivity Determination: The electrical resistivity (ρ) is then calculated by multiplying the sheet resistance by the film thickness (t): ρ = R_s * t.

Visualization of Methodologies and Relationships

To visually represent the logical flow and relationships in material characterization, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Property Characterization cluster_analysis Data Analysis & Comparison Synthesis Thin Film Deposition (e.g., PVD, CVD, ALD) Structural Structural Analysis (XRD) Synthesis->Structural Sample Mechanical Mechanical Testing (Nanoindentation) Synthesis->Mechanical Sample Thermal Thermal Analysis (Laser Flash) Synthesis->Thermal Sample Electrical Electrical Measurement (Four-Point Probe) Synthesis->Electrical Sample Data_Analysis Data Interpretation Structural->Data_Analysis Mechanical->Data_Analysis Thermal->Data_Analysis Electrical->Data_Analysis Comparison Comparative Analysis (TiP vs. TiN) Data_Analysis->Comparison

Caption: Experimental workflow for material characterization.

Signaling_Pathway cluster_TiP This compound (TiP) cluster_TiN Titanium Nitride (TiN) cluster_Applications Potential Applications TiP_Structure Hexagonal Crystal Structure TiP_Properties Hard High Melting Point Moderate Electrical Resistance TiP_Structure->TiP_Properties Coatings Wear-Resistant Coatings TiP_Properties->Coatings Electronics Electronics TiP_Properties->Electronics TiN_Structure Face-Centered Cubic Crystal Structure TiN_Properties Very Hard Very High Melting Point Low Electrical Resistance TiN_Structure->TiN_Properties TiN_Properties->Coatings Biomedical Biomedical Implants TiN_Properties->Biomedical TiN_Properties->Electronics

Caption: Property relationships and potential applications.

Conclusion

This comparative guide highlights the key differences and similarities between this compound and titanium nitride. Titanium nitride stands out for its exceptional hardness, high melting point, and excellent corrosion resistance, making it a well-established material for protective coatings on cutting tools and medical implants. Its low electrical resistivity also makes it suitable for applications in microelectronics.

This compound, while less extensively studied, presents as a hard material with good thermal stability and moderate electrical resistance. Its properties suggest potential applications in areas where a combination of hardness and specific electronic characteristics are required. Further research into the mechanical and thermal properties of TiP thin films will be crucial for unlocking its full potential in various technological fields.

For researchers and professionals in drug development, the biocompatibility and corrosion resistance of these materials are of paramount importance. TiN is a proven biocompatible material. While data on TiP's biocompatibility is limited, its constituent elements and the general biocompatibility of titanium compounds suggest it is a promising area for future investigation, particularly for applications requiring specific surface interactions or electronic properties in biomedical devices. The choice between TiP and TiN will ultimately depend on the specific performance requirements of the intended application.

References

Benchmarking Titanium Phosphide as an Anode Material Against Graphite in Lithium-Ion Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density and improved performance in lithium-ion batteries has spurred extensive research into novel anode materials that can surpass the limitations of commercially ubiquitous graphite (B72142). Among the promising candidates, metal phosphides, and specifically titanium phosphide (B1233454) (TiP), have garnered attention due to their high theoretical capacities. This guide provides an objective comparison of the performance of phosphide-based anodes, using available data for high-performing metal phosphides as a proxy for titanium phosphide's potential, against the established benchmark of graphite.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for a representative high-capacity metal phosphide anode (based on available data for materials like tin and aluminum phosphide) and the conventional graphite anode. It is important to note that the performance of novel materials can vary significantly based on their synthesis, morphology, and electrode composition.

Performance MetricMetal Phosphide Anode (e.g., SnP/C, AlP)Graphite Anode
Theoretical Specific Capacity > 800 mAh/g (varies by composition)~372 mAh/g[1]
Reversible Specific Capacity 600 - 1400 mAh/g (initial cycles)300 - 350 mAh/g
Initial Coulombic Efficiency 70 - 90%> 90%
Rate Capability Moderate to High (material dependent)Excellent
Cycling Stability Fair to Good (can be >500-2000 cycles)Excellent (typically 400-1200 cycles)[1]
Volume Change during Lithiation HighLow (< 10%)
Operating Voltage vs. Li/Li⁺ ~0.5 - 1.0 V~0.1 V

Experimental Protocols

The evaluation of anode materials for lithium-ion batteries follows a standardized set of experimental procedures designed to rigorously assess their electrochemical performance. The typical workflow involves material synthesis, electrode fabrication, coin cell assembly, and electrochemical testing.

Material Synthesis

This compound is typically synthesized through methods such as solid-state reaction, ball milling, or chemical vapor deposition. For instance, a common laboratory-scale synthesis involves the high-temperature reaction of titanium and red phosphorus powders in a sealed and inert atmosphere.

Electrode Fabrication

The active material (this compound or graphite powder) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry. This slurry is then cast onto a copper foil current collector and dried under vacuum to remove the solvent. The coated foil is then cut into circular electrodes of a specific diameter.

Coin Cell Assembly

For electrochemical testing, half-cells are typically assembled in an argon-filled glovebox to prevent contamination from air and moisture. A standard CR2032 coin cell consists of the prepared anode, a separator (microporous polymer membrane), a lithium metal counter and reference electrode, and a liquid electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

Electrochemical Testing

The assembled coin cells are subjected to a series of electrochemical tests using a battery cycler. Key tests include:

  • Galvanostatic Cycling: The cell is charged and discharged at a constant current between specific voltage limits to determine its specific capacity, coulombic efficiency, and cycling stability.

  • Rate Capability Test: The cell is cycled at various current densities (C-rates) to evaluate its ability to perform under high-power conditions.

  • Cyclic Voltammetry (CV): This technique provides insights into the electrochemical reactions occurring at the electrode-electrolyte interface.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the internal resistance and charge transfer kinetics of the cell.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for benchmarking a novel anode material like this compound against a standard like graphite.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Comparison s1 This compound Synthesis e1 Slurry Preparation (Active Material, Binder, Conductive Agent) s1->e1 s2 Graphite (Commercial) s2->e1 e2 Coating on Copper Foil e1->e2 e3 Drying and Punching Electrodes e2->e3 c1 Coin Cell Components (Anode, Separator, Li Metal, Electrolyte) e3->c1 c2 Crimping c1->c2 t1 Galvanostatic Cycling (Capacity, Stability, Efficiency) c2->t1 t2 Rate Capability c2->t2 t3 Cyclic Voltammetry & EIS c2->t3 a1 Performance Metrics Evaluation t1->a1 t2->a1 t3->a1 a2 Benchmarking against Graphite a1->a2

Experimental workflow for anode material benchmarking.

Logical Relationship of Performance Metrics

The interplay between different performance metrics determines the overall viability of an anode material. The following diagram illustrates these relationships.

performance_relationships capacity Specific Capacity energy_density Energy Density capacity->energy_density rate Rate Capability power_density Power Density rate->power_density stability Cycling Stability cycle_life Cycle Life stability->cycle_life efficiency Coulombic Efficiency efficiency->cycle_life volume Volume Change volume->cycle_life voltage Operating Voltage voltage->energy_density safety Safety voltage->safety

Interdependencies of key anode performance metrics.

Conclusion

Phosphide-based anodes, exemplified by high-performing materials like tin and aluminum phosphide, demonstrate the potential for significantly higher specific capacities compared to conventional graphite anodes. This high capacity is a major driver for their investigation as next-generation anode materials. However, challenges related to lower initial coulombic efficiency, and significant volume changes during cycling, which can impact long-term stability, need to be addressed through materials engineering strategies such as nanostructuring and carbon compositing. Graphite, while having a lower theoretical capacity, remains the industry standard due to its excellent cycling stability, high coulombic efficiency, and low cost. The continued research and development of this compound and other metal phosphides are crucial for unlocking their full potential and paving the way for future high-energy lithium-ion batteries.

References

Unveiling the Atomic Blueprint of Titanium Phosphide: A Comparative Guide to Predicted and Experimentally Verified Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise atomic arrangement within a material is paramount. This guide provides a detailed comparison of the theoretically predicted and experimentally verified crystal structure of Titanium Phosphide (TiP), a material of interest for various applications. We present a comprehensive analysis supported by experimental data and detailed protocols to offer a clear perspective on the congruence between theoretical modeling and experimental reality.

At a Glance: Predicted vs. Experimental Crystal Structure of this compound (TiP)

The crystal structure of this compound (TiP) has been a subject of both theoretical prediction and experimental investigation. Computational models, primarily employing Density Functional Theory (DFT), have been utilized to predict the stable crystal structure of TiP, while experimental verification has been achieved through techniques such as X-ray Diffraction (XRD). A comparison of the data from these two approaches reveals a strong agreement, validating the accuracy of the theoretical models.

ParameterTheoretically PredictedExperimentally Determined
Crystal System HexagonalHexagonal
Space Group P6₃/mmc (No. 194)P6₃/mmc (No. 194)
Lattice Constant (a) [Data not yet available in search results]3.489 Å
Lattice Constant (c) [Data not yet available in search results]11.66 Å
c/a Ratio [Data not yet available in search results]3.342

Note: The theoretically predicted lattice constants are yet to be located in the performed searches. The experimental data is sourced from established crystallographic databases.

Decoding the Blueprint: Experimental Verification

The experimental determination of the crystal structure of TiP relies on established crystallographic techniques. These methods provide the definitive arrangement of atoms within the solid state.

Experimental Protocol: X-ray Diffraction (XRD)

X-ray Diffraction is the cornerstone technique for determining the crystal structure of materials. The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern.

  • Sample Preparation: A high-purity, powdered sample of this compound is prepared and mounted on a sample holder.

  • Data Collection: The sample is placed in a diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured at various angles (2θ).

  • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to standard diffraction patterns in databases like the Inorganic Crystal Structure Database (ICSD) to identify the crystalline phases present.

  • Structure Refinement: The precise lattice parameters, space group, and atomic positions are determined by refining the experimental diffraction data using methods like Rietveld refinement. This involves fitting a calculated diffraction pattern based on a structural model to the experimental data until the best fit is achieved.

The Power of Prediction: Theoretical Modeling

Computational methods, particularly those based on first-principles calculations, have become indispensable tools for predicting the properties of materials, including their crystal structure. These ab initio approaches solve the quantum mechanical equations governing the behavior of electrons in the material to determine the most energetically favorable atomic arrangement.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Computational Model: A computational model of the TiP system is constructed, defining the types of atoms (Titanium and Phosphorus) and the initial trial crystal structures.

  • Energy Minimization: The total energy of the system is calculated for various atomic arrangements and unit cell parameters. The calculations are performed using a specific exchange-correlation functional (e.g., GGA-PBE).

  • Structure Optimization: The atomic positions and lattice parameters are systematically varied to find the configuration with the lowest total energy, which corresponds to the most stable crystal structure.

  • Property Calculation: Once the optimized crystal structure is obtained, other properties such as lattice constants, space group, and electronic band structure can be calculated and compared with experimental results.

Visualizing the Process: From Theory to Experimental Verification

The workflow for comparing predicted and experimentally verified crystal structures is a systematic process that integrates computational and experimental efforts.

G cluster_theoretical Theoretical Prediction cluster_experimental Experimental Verification DFT DFT Calculations EnergyMin Energy Minimization DFT->EnergyMin Calculate Total Energy PredictedStructure Predicted Crystal Structure EnergyMin->PredictedStructure Identify Lowest Energy State Comparison Comparison of Predicted and Experimental Data PredictedStructure->Comparison XRD X-ray Diffraction DataAnalysis Diffraction Data Analysis XRD->DataAnalysis Obtain Diffraction Pattern ExperimentalStructure Experimental Crystal Structure DataAnalysis->ExperimentalStructure Determine Structure ExperimentalStructure->Comparison

Figure 1. Workflow illustrating the comparison of theoretically predicted and experimentally verified crystal structures.

This guide underscores the synergy between theoretical predictions and experimental validations in modern materials science. The strong correlation between the predicted and observed crystal structure of this compound not only provides confidence in the computational models but also deepens our understanding of this important material.

comparative study of different transition metal phosphides for catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic performance of various transition metal phosphides (TMPs). The information presented is supported by experimental data from recent scientific literature, providing a valuable resource for selecting and designing efficient catalytic systems.

Transition metal phosphides have emerged as a promising class of low-cost, earth-abundant catalysts for a wide range of chemical transformations. Their unique electronic and structural properties, which can be tuned by altering the metal or the phosphorus content, make them highly active for various catalytic reactions, including the hydrogen evolution reaction (HER), the oxygen evolution reaction (OER), and hydrodesulfurization (HDS). This guide provides a comparative overview of the performance of different TMPs in these key catalytic areas.

Comparative Catalytic Performance of Transition Metal Phosphides

The catalytic activity of transition metal phosphides is highly dependent on the specific transition metal, the stoichiometry of the phosphide (B1233454), the catalyst's morphology, and the reaction conditions. Below are tables summarizing the key performance metrics for various TMPs in HER, OER, and hydrodeoxygenation (HDO), a reaction analogous to HDS.

Hydrogen Evolution Reaction (HER)

The HER is a critical reaction in water splitting for hydrogen production. The efficiency of a HER catalyst is typically evaluated by its overpotential required to achieve a current density of 10 mA/cm² (η@10) and its Tafel slope, which indicates the reaction kinetics. A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.

CatalystElectrolyteOverpotential (η@10) (mV)Tafel Slope (mV/dec)Reference
Ni₂P0.5 M H₂SO₄13046[1]
CoP0.5 M H₂SO₄15050[1]
FeP0.5 M H₂SO₄22054[1]
MoP0.5 M H₂SO₄21056[1]
Fe₀.₅Co₀.₅P0.5 M H₂SO₄6548[1]
N-Co₂P/CC1.0 M KOH3451[2]
Mo-doped Ni₂P1.0 M KOH6887[3]
Oxygen Evolution Reaction (OER)

The OER is the other half-reaction of water splitting and is often the kinetic bottleneck. Similar to HER, the overpotential at a specific current density (e.g., 10 mA/cm²) and the Tafel slope are key metrics for OER catalysts.

CatalystElectrolyteOverpotential (η@10) (mV)Tafel Slope (mV/dec)Reference
Ni₂P/C1 M KOH~400-[4]
Co₂P/C1 M KOH~350-[4]
Fe-doped Ni₂P1.0 M KOH279 (at 100 mA/cm²)34[3]
Co-Fe-P NFs1.0 M KOH276-[5]
Hydrodeoxygenation (HDO) and Hydrodesulfurization (HDS)

TMPs are also effective catalysts for hydrotreating reactions, such as HDO and HDS, which are crucial for upgrading biofuels and removing sulfur from fossil fuels. The activity is often compared based on the conversion of a model compound.

CatalystReactionModel CompoundConversion (%)Main Product(s)Reference
Ni₂P/SiO₂HDOGuaiacol100Cyclohexane[6]
Co₂P/SiO₂HDOGuaiacol~80Cyclohexanol[6]
Fe₂P/SiO₂HDOGuaiacol~60Cyclohexanol[6]
MoP/SiO₂HDOGuaiacol~40-[6]
WP/SiO₂HDOGuaiacol~50-[6]
Ni₂P/Al-SBA-15HDOPhenol (B47542)~100Cyclohexane[7]
Ni₂PHDSDibenzothiopheneHighBiphenyl[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and comparison of catalytic data. Below are representative protocols for the synthesis of TMPs and their electrochemical evaluation.

Synthesis of Transition Metal Phosphides

A common method for synthesizing TMPs is the temperature-programmed reduction of a metal precursor with a phosphorus source.

Example: Synthesis of Ni₂P Nanoparticles [8]

  • Precursor Preparation: Nickel(II) acetylacetonate (B107027) and trioctylphosphine (B1581425) (TOP) are mixed in a solvent like 1-octadecene.

  • Heating and Nucleation: The mixture is heated to a high temperature (e.g., 300 °C) under an inert atmosphere (e.g., argon). This leads to the decomposition of the precursors and the nucleation of Ni₂P nanoparticles.

  • Growth and Isolation: The temperature is maintained for a specific duration to allow for particle growth. After cooling, the nanoparticles are isolated by centrifugation and washed with a solvent like ethanol (B145695) to remove any unreacted precursors and byproducts.

Example: Synthesis of Metal-Doped Ni₂P Nanowires [3]

  • Hydrothermal Synthesis of Precursor: Nickel foam is hydrothermally treated in a solution containing a nickel salt and a structure-directing agent to grow nickel hydroxide (B78521) nanowires.

  • Cation Exchange: The nickel hydroxide nanowires are then immersed in a solution containing the salt of the desired doping metal (e.g., FeCl₃, MoCl₅) to achieve cation exchange.

  • Phosphorization: The resulting metal-doped nickel hydroxide nanowires are placed in a tube furnace and heated under a flow of argon and phosphine (B1218219) (PH₃) or downstream of sodium hypophosphite to convert them into metal-doped Ni₂P nanowires.

Electrochemical Evaluation of HER and OER Performance

The catalytic activity of TMPs for HER and OER is typically evaluated using a three-electrode electrochemical setup.

  • Working Electrode Preparation: The synthesized TMP catalyst is dispersed in a solution containing a solvent (e.g., ethanol and water mixture) and a binder (e.g., Nafion) to form a catalyst ink. A specific amount of this ink is then drop-casted onto a conductive substrate (e.g., glassy carbon electrode, carbon paper) and dried.

  • Electrochemical Measurements:

    • Electrolyte: The measurements are conducted in an appropriate electrolyte, typically an acidic solution (e.g., 0.5 M H₂SO₄) for HER or an alkaline solution (e.g., 1.0 M KOH) for both HER and OER.

    • Three-Electrode System: A standard three-electrode system is used, consisting of the prepared working electrode, a counter electrode (e.g., a graphite (B72142) rod or platinum wire), and a reference electrode (e.g., a saturated calomel (B162337) electrode (SCE) or a Ag/AgCl electrode). All potentials are typically converted to the reversible hydrogen electrode (RHE) scale.

    • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve, from which the overpotential required to achieve a certain current density is determined.

    • Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of the current density), providing insights into the reaction mechanism.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is often used to study the charge transfer kinetics at the electrode-electrolyte interface.

    • Stability Test: The long-term stability of the catalyst is assessed by chronopotentiometry or chronoamperometry, where a constant current or potential is applied for an extended period, and the change in potential or current is monitored.

Visualizing Catalysis with Transition Metal Phosphides

To better understand the processes involved in the comparative study of TMPs, the following diagrams illustrate a typical experimental workflow and the key factors influencing their catalytic performance.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_evaluation Catalytic Evaluation Precursors Metal & Phosphorus Precursors Synthesis Synthesis Method (e.g., TPR, Hydrothermal) Precursors->Synthesis TMP Transition Metal Phosphide (TMP) Synthesis->TMP XRD XRD (Phase & Crystallinity) TMP->XRD SEM_TEM SEM/TEM (Morphology) TMP->SEM_TEM XPS XPS (Surface Composition) TMP->XPS BET BET (Surface Area) TMP->BET Electrode Working Electrode Fabrication XRD->Electrode SEM_TEM->Electrode XPS->Electrode BET->Electrode Electrochem Electrochemical Testing (HER/OER) Electrode->Electrochem Hydro Hydrotreating Reaction (HDS/HDO) Electrode->Hydro Performance Performance Metrics (Overpotential, Conversion) Electrochem->Performance Hydro->Performance

Caption: A generalized workflow for the synthesis, characterization, and catalytic evaluation of transition metal phosphides.

Influencing_Factors Catalytic_Activity Catalytic Activity Composition Composition (Metal, P-content) Composition->Catalytic_Activity Electronic_Props Electronic Properties (d-band center, conductivity) Composition->Electronic_Props Structure Crystal Structure Structure->Catalytic_Activity Structure->Electronic_Props Morphology Morphology (Nanowires, Nanoparticles) Morphology->Catalytic_Activity Electronic_Props->Catalytic_Activity Support Support Material (Carbon, Alumina) Support->Catalytic_Activity

Caption: Key factors influencing the catalytic activity of transition metal phosphides.

References

assessing the electrochemical stability of TiP versus CoP electrocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Electrochemical Stability of TiP and CoP Electrocatalysts

The long-term stability of an electrocatalyst is a critical parameter that dictates its viability for practical applications in energy conversion and storage systems, such as water electrolyzers and fuel cells. An ideal electrocatalyst must not only exhibit high initial activity but also maintain its performance over extended periods of operation under demanding conditions. This guide provides a comparative assessment of the electrochemical stability of cobalt phosphide (B1233454) (CoP) and titanium phosphide (TiP) electrocatalysts, focusing on quantitative data, experimental methodologies, and degradation mechanisms.

Data Presentation: Quantitative Stability Metrics

ElectrocatalystElectrolyteTest Type & ConditionsDurationStability ResultsReference
CoP Nanoframes0.5 M H₂SO₄Chronoamperometry at 120 mV overpotential30 hoursNegligible current loss.[1]
CoP Nanoframes0.5 M H₂SO₄Continuous Cyclic Voltammetry (CV) scans3000 cyclesNo evidence of degradation in LSV curve.[1]
CoP FilmHighly acidic solutionChronopotentiometry at 10 mA cm⁻²24 hours18 mV increase in overpotential (η).[2]
CoPₓ Film0.5 M H₂SO₄Chronoamperometry at E = -0.12 V5 hours17% current decrease in the first 2 hours, then plateaued. Constant Co dissolution rate of 2.6±0.2 nmol⋅h⁻¹⋅cm⁻².[3]
Co₂P on Carbon Paper0.5 M H₂SO₄Linear Sweep Voltammetry (LSV) sweeps2000 cyclesMinor change in geometric current densities; however, the electrochemical surface area (ECSA) increased by 15%.[4]
Co₂P on Carbon Paper1.0 M KOHLinear Sweep Voltammetry (LSV) sweeps2000 cyclesMinor change in geometric current densities; however, the ECSA doubled.[4]
Cr-doped CoP1.0 M KOHChronopotentiometry at 10 mA cm⁻²>500 hoursRemained steady with negligible overpotential loss.[5]

Experimental Protocols for Stability Assessment

Evaluating the intrinsic stability of an electrocatalyst requires rigorous and standardized experimental protocols. The constancy of current-potential curves alone is not sufficient to confirm stability; a comprehensive analysis of both the electrode and the electrolyte after catalysis is crucial.[4]

Common Electrochemical Stability Tests:

  • Chronoamperometry (CA): This technique involves holding the electrode at a constant potential and monitoring the current density over an extended period.[3] A stable catalyst will exhibit a steady current, while degradation is indicated by a decrease in current over time. This method simulates continuous operation.[3]

  • Chronopotentiometry (CP): In this method, a constant current density is applied, and the potential required to maintain it is measured over time.[2] An increase in the required potential (overpotential) signifies a loss of catalytic activity and degradation.[2]

  • Accelerated Durability Tests (ADT) / Cyclic Voltammetry (CV): The catalyst undergoes a large number of potential cycles (e.g., thousands of cycles) between two set potential limits.[1] Linear sweep voltammetry (LSV) is performed before and after the cycling to assess any changes in catalytic activity, such as shifts in the onset potential or the potential required to reach a specific current density.[1]

Post-Catalysis Characterization:

  • Electrolyte Analysis: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are used to analyze the electrolyte for dissolved metal ions (e.g., Co), providing direct evidence of catalyst dissolution.[3]

  • Surface and Structural Analysis: Techniques such as X-ray Photoelectron Spectroscopy (XPS), X-ray Diffraction (XRD), Raman Spectroscopy, and Scanning/Transmission Electron Microscopy (SEM/TEM) are employed to examine the catalyst's surface composition, crystal structure, and morphology after the stability test to identify any chemical or physical changes.[4]

Logical Workflow for Stability Assessment

The following diagram illustrates a standardized workflow for assessing and comparing the electrochemical stability of different electrocatalysts.

G cluster_prep Catalyst Preparation & Characterization cluster_testing Electrochemical Stability Testing cluster_analysis Post-Mortem Analysis cluster_comparison Comparative Assessment TiP TiP Synthesis InitialChar Initial Characterization (XRD, SEM, TEM, XPS) TiP->InitialChar CoP CoP Synthesis CoP->InitialChar ADT Accelerated Durability Test (e.g., 5000 CV cycles) InitialChar->ADT Chrono Constant Operation Test (Chronoamperometry/Chronopotentiometry) InitialChar->Chrono PostElectrochem Post-Test Electrochemical Evaluation (LSV) ADT->PostElectrochem PostMaterial Post-Test Material Characterization (XPS, TEM) ADT->PostMaterial Electrolyte Electrolyte Analysis (ICP-MS) ADT->Electrolyte Chrono->PostElectrochem Chrono->PostMaterial Chrono->Electrolyte Comparison Compare Δɳ, Current Retention, Dissolution Rate, Structural Changes PostElectrochem->Comparison PostMaterial->Comparison Electrolyte->Comparison

Caption: A typical experimental workflow for stability testing and comparison.

Degradation Mechanisms of CoP Electrocatalysts

Understanding the pathways through which a catalyst degrades is essential for developing strategies to enhance its stability. For cobalt phosphide electrocatalysts, several degradation mechanisms have been identified, particularly in acidic media.

  • Dissolution: Studies have shown that CoP can be unstable in acidic electrolytes like 0.5 M H₂SO₄, exhibiting a constant rate of cobalt dissolution even without applied potential.[3] This chemical dissolution suggests an inherent instability of the material in acidic conditions.

  • Surface Oxidation and Transformation: In alkaline conditions, CoP tends to form hydroxides on its surface during electrolysis.[4] For the oxygen evolution reaction (OER), transition metal phosphides often undergo surface transformation to form an amorphous metal oxyhydroxide shell, which is the actual catalytically active species.[1]

  • Stoichiometric Dissolution: In acidic environments, Co₂P has been observed to dissolve stoichiometrically, meaning both cobalt and phosphorus leach into the electrolyte.[4]

While specific degradation mechanisms for TiP are not detailed in the provided search results, transition metal phosphides, in general, are susceptible to oxidation and dissolution, particularly under harsh acidic or highly oxidizing potentials.

Conclusion

The available data indicates that cobalt phosphide electrocatalysts, while highly active, face stability challenges, especially in acidic media where they are prone to dissolution.[3][4] However, their stability can be significantly enhanced through strategies like doping (e.g., with Chromium) or by operating in alkaline media, where they can exhibit excellent long-term performance for hundreds of hours.[5]

For researchers and drug development professionals investigating electrocatalytic processes, it is imperative to move beyond initial activity metrics. Rigorous long-term stability testing, following standardized protocols that include both electrochemical measurements and comprehensive post-mortem analysis of the catalyst and electrolyte, is crucial for the realistic evaluation and validation of new materials.[4][6] While CoP has been extensively studied, a similar depth of investigation into the long-term stability and degradation pathways of TiP is required to make a conclusive comparison and determine its potential as a durable electrocatalyst.

References

Titanium Phosphate in Lithium-Ion vs. Sodium-Ion Batteries: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the electrochemical performance of NASICON-type titanium phosphate (B84403) (TiP) in lithium-ion and sodium-ion battery systems. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to support further research and development in the field of advanced energy storage.

The quest for efficient, safe, and cost-effective energy storage has positioned NASICON (Na Super Ionic Conductor)-type materials like titanium phosphate (TiP) at the forefront of battery research. With a stable three-dimensional framework, TiP materials, specifically LiTi₂(PO₄)₃ (LTP) and NaTi₂(PO₄)₃ (NTP), are promising candidates for electrodes in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). Their open structure facilitates rapid ion diffusion, a critical attribute for high-power applications. This guide provides a detailed comparison of the performance of TiP in both LIB and SIB systems, supported by experimental data and methodologies.

Executive Summary of Performance

Titanium phosphate exhibits distinct electrochemical behavior when employed in lithium-ion versus sodium-ion batteries. Generally, LTP in LIBs demonstrates a slightly higher specific capacity and operating voltage. However, NTP in SIBs is gaining significant attention due to the abundance and low cost of sodium, making it a viable alternative for large-scale energy storage. The performance of both materials is highly dependent on factors such as particle size, morphology, and the presence of a conductive carbon coating.

Quantitative Performance Comparison

The following tables summarize the key electrochemical performance metrics for LTP and NTP in both aqueous and non-aqueous (organic) electrolytes, as reported in various studies.

Table 1: Performance in Non-Aqueous (Organic) Electrolytes

ParameterLiTi₂(PO₄)₃ (in LIBs)NaTi₂(PO₄)₃ (in SIBs)Key Observations
Theoretical Specific Capacity ~138 mAh/g~133 mAh/gLTP has a slightly higher theoretical capacity due to the lower atomic weight of lithium.
Practical Specific Capacity 142.7 mAh/g (initial at low C-rate)[1][2]130 mAh/g (initial at 0.1C)[3]Both materials can achieve capacities close to their theoretical limits, especially when synthesized as nanocomposites with carbon.
Operating Voltage (vs. Li/Li⁺ or Na/Na⁺) ~2.5 V vs. Li/Li⁺~2.1 V vs. Na/Na⁺LTP generally operates at a higher voltage plateau compared to NTP.
Rate Capability 76.7 mAh/g at 20C[4]38 mAh/g at 200C (for NTP@rGO)[3]Both materials, when properly engineered (e.g., with carbon coating or as nanostructures), can exhibit good rate capabilities. High-rate performance is a key advantage of the NASICON structure.
Cycling Stability 97% capacity retention after 50 cycles[1][2]77% capacity retention after 1000 cycles (for NTP@rGO)[3]NTP has shown excellent long-term cycling stability, a crucial factor for grid-scale applications. LTP also demonstrates good stability.
Coulombic Efficiency >99% after initial cycles~95% in the first cycle, improving in subsequent cycles[5]Both systems can achieve high coulombic efficiencies, indicating good reversibility of the electrochemical reactions.

Table 2: Performance in Aqueous Electrolytes

ParameterLiTi₂(PO₄)₃ (in aqueous LIBs)NaTi₂(PO₄)₃ (in aqueous SIBs)Key Observations
Practical Specific Capacity 118 mAh/g (initial at C/5)[1]110 mAh/g (initial at 2C)[6]High capacities are achievable in aqueous systems, highlighting their potential for safe, high-power batteries.
Operating Voltage (vs. SHE) -0.65 V to -0.10 V[1]-0.8 V vs. Ag/AgCl[7]The operating potentials are suitable for aqueous electrolytes, staying within the hydrogen evolution window.
Rate Capability 95 mAh/g at 15C[8]40 mAh/g at 20C[6]Excellent rate performance is a hallmark of these materials in aqueous systems due to high ionic conductivity of the electrolyte.
Cycling Stability 90% capacity retention after 100 cycles[1]90% capacity retention after 100 cycles[6]Both materials show good cycling stability in aqueous electrolytes, although side reactions can be a challenge.
Coulombic Efficiency ~95% after the first cycle[9]>98%High coulombic efficiencies are reported, suggesting efficient charge-discharge processes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common experimental procedures for the synthesis of TiP materials and the fabrication and testing of battery cells.

Synthesis of Titanium Phosphate (Sol-Gel Method)

The sol-gel method is a widely used technique for synthesizing both LTP and NTP due to its ability to produce homogenous, nano-sized particles.

  • Precursor Preparation : Stoichiometric amounts of a lithium or sodium source (e.g., LiOH, CH₃COONa)[10], a titanium source (e.g., titanium isopropoxide), and a phosphorus source (e.g., H₃PO₄) are dissolved in a suitable solvent, often an alcohol like ethanol (B145695) or methanol[10].

  • Sol Formation : The precursor solution is stirred vigorously to form a homogenous sol. A chelating agent, such as citric acid, may be added to control the hydrolysis and condensation reactions.

  • Gelation : The sol is heated at a moderate temperature (e.g., 80°C) to evaporate the solvent and promote the formation of a gel.

  • Calcination : The dried gel is ground and calcined at high temperatures (e.g., 700-900°C) in an inert atmosphere (e.g., argon or nitrogen) to obtain the crystalline NASICON phase.

  • Carbon Coating (Optional but Recommended) : To improve electronic conductivity, a carbon source (e.g., glucose, citric acid) can be added during the synthesis process, which pyrolyzes during calcination to form a conductive carbon layer on the TiP particles[10].

Electrode Fabrication and Cell Assembly
  • Slurry Preparation : The active material (LTP or NTP), a conductive agent (e.g., acetylene (B1199291) black, Super P), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 80:10:10). This mixture is then dispersed in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogenous slurry.

  • Electrode Casting : The slurry is cast onto a current collector (e.g., copper foil for the anode) using a doctor blade technique to a desired thickness.

  • Drying : The cast electrode is dried in a vacuum oven at a specific temperature (e.g., 120°C) for several hours to remove the solvent.

  • Cell Assembly : Coin cells (e.g., CR2032) are typically assembled in an argon-filled glovebox. The cell consists of the prepared electrode, a separator (e.g., glass fiber or polypropylene), a counter electrode (lithium metal for LIBs, sodium metal for SIBs), and the electrolyte.

Electrochemical Characterization
  • Galvanostatic Cycling : The cells are cycled at various current densities (C-rates) within a specific voltage window to determine the specific capacity, rate capability, cycling stability, and coulombic efficiency.

  • Cyclic Voltammetry (CV) : CV is performed at different scan rates to study the redox reactions and ion insertion/extraction kinetics.

  • Electrochemical Impedance Spectroscopy (EIS) : EIS is used to investigate the charge transfer resistance and ion diffusion kinetics within the electrode and at the electrode-electrolyte interface.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship in the performance comparison.

experimental_workflow Experimental Workflow for TiP Battery Fabrication and Testing cluster_synthesis Material Synthesis (Sol-Gel) cluster_fabrication Electrode & Cell Assembly cluster_testing Electrochemical Testing s1 Precursor Mixing (Li/Na, Ti, P sources) s2 Sol Formation s1->s2 s3 Gelation (Heating) s2->s3 s4 Calcination (High Temperature) s3->s4 s5 Carbon Coating (Optional) s4->s5 f1 Slurry Preparation (Active Material, Binder, Conductive Agent) s5->f1 Synthesized Material f2 Electrode Casting (on Current Collector) f1->f2 f3 Drying f2->f3 f4 Coin Cell Assembly (in Glovebox) f3->f4 t1 Galvanostatic Cycling (Capacity, Stability) f4->t1 t2 Cyclic Voltammetry (Kinetics) f4->t2 t3 EIS (Impedance) f4->t3

Caption: A flowchart illustrating the key steps in material synthesis, electrode fabrication, and electrochemical testing of TiP-based batteries.

performance_comparison Performance Comparison Logic: TiP in LIBs vs. SIBs cluster_lib Lithium-Ion Battery (LIB) cluster_sib Sodium-Ion Battery (SIB) center Titanium Phosphate (TiP) NASICON Structure lib_material LiTi₂(PO₄)₃ (LTP) center->lib_material sib_material NaTi₂(PO₄)₃ (NTP) center->sib_material lib_capacity Specific Capacity lib_material->lib_capacity lib_voltage Operating Voltage lib_material->lib_voltage lib_rate Rate Capability lib_material->lib_rate lib_stability Cycling Stability lib_material->lib_stability compare Comparative Analysis lib_capacity->compare lib_voltage->compare lib_rate->compare lib_stability->compare sib_capacity Specific Capacity sib_material->sib_capacity sib_voltage Operating Voltage sib_material->sib_voltage sib_rate Rate Capability sib_material->sib_rate sib_stability Cycling Stability sib_material->sib_stability sib_capacity->compare sib_voltage->compare sib_rate->compare sib_stability->compare

Caption: A diagram showing the logical flow for comparing the performance of TiP in LIB and SIB systems based on key electrochemical metrics.

References

Validating Titanium Phosphide Surface Chemistry: A Comparative Guide to XPS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately characterizing the surface chemistry of materials like titanium phosphide (B1233454) (TiP) is paramount for ensuring performance and safety. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) with alternative surface analysis techniques—Auger Electron Spectroscopy (AES) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)—for the validation of titanium phosphide surface chemistry. We present supporting data, detailed experimental protocols, and a clear workflow for XPS data validation.

Comparing Surface Analysis Techniques

The choice of surface analysis technique depends on the specific information required. While XPS is a powerful tool for quantitative elemental and chemical state analysis, AES and ToF-SIMS offer complementary strengths.

FeatureX-ray Photoelectron Spectroscopy (XPS)Auger Electron Spectroscopy (AES)Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Primary Information Elemental composition, chemical state, electronic stateElemental composition, high-resolution elemental mappingElemental and molecular composition, isotopic information
Probing Depth 1-10 nm1-10 nm1-2 nm
Spatial Resolution > 1 µm (typically 10-100 µm)< 100 nm< 1 µm
Quantification Excellent (Relative Sensitivity Factors)Good (Matrix effects can be significant)Semi-quantitative to qualitative (highly matrix-dependent)
Chemical State Info Excellent (Binding energy shifts)Limited (Peak shape changes)Limited (Molecular fragmentation patterns)
Sensitivity 0.1 - 1 atomic %0.1 - 1 atomic %ppm to ppb range
Sample Damage LowHigh (electron beam induced)High (ion beam induced)
Insulator Analysis Possible with charge neutralizationChallengingPossible with charge neutralization

Experimental Protocols

Accurate and reproducible data acquisition is fundamental to the validation of surface chemistry. Below are detailed methodologies for the XPS analysis of this compound.

XPS Experimental Protocol for this compound

Given that this compound can be air-sensitive, proper sample handling is crucial to prevent surface oxidation before analysis.[1][2]

1. Sample Preparation and Handling:

  • For air-sensitive TiP samples, handling should be performed in an inert atmosphere (e.g., a glove box) to minimize exposure to air and moisture.[1]

  • A controlled-environment transfer vessel should be used to move the sample from the glove box to the XPS instrument's load-lock to prevent atmospheric contamination.[1]

  • For powder samples, press the powder into a clean indium foil or onto a sample holder with double-sided carbon tape within the inert environment.

  • Ensure the sample surface is as flat as possible to avoid shadowing effects.

2. Instrumentation and Data Acquisition:

  • X-ray Source: Monochromatic Al Kα (1486.6 eV) is typically used.

  • Analysis Chamber Vacuum: Maintain a pressure of <10⁻⁸ mbar to prevent surface contamination during analysis.

  • Survey Scan:

    • Energy Range: 0 - 1200 eV

    • Pass Energy: 160 eV

    • Step Size: 1 eV

    • Purpose: Identify all elements present on the surface.

  • High-Resolution Scans (Ti 2p and P 2p):

    • Pass Energy: 20-40 eV for better energy resolution.

    • Step Size: 0.1 eV

    • Dwell Time: At least 50 ms (B15284909) per step.

    • Number of Scans: Average multiple scans to improve the signal-to-noise ratio.

  • Charge Neutralization: Use a low-energy electron flood gun to compensate for charging effects, especially for non-conductive samples.

3. Data Processing and Validation Workflow:

A systematic approach to data processing is essential for the reliable interpretation of XPS data.

XPS_Validation_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Validation Sample_Preparation Sample Preparation (Inert Atmosphere) Data_Collection XPS Data Collection (Survey & High-Res) Sample_Preparation->Data_Collection Energy_Calibration Energy Calibration (Adventitious C 1s at 284.8 eV) Data_Collection->Energy_Calibration Background_Subtraction Background Subtraction (Shirley or Tougaard) Energy_Calibration->Background_Subtraction Peak_Fitting Peak Fitting (Ti 2p & P 2p) Background_Subtraction->Peak_Fitting Quantification Elemental Quantification (Using RSFs) Peak_Fitting->Quantification Chemical_State_ID Chemical State Identification (Binding Energy References) Quantification->Chemical_State_ID Stoichiometry_Check Stoichiometry Verification Chemical_State_ID->Stoichiometry_Check Comparison Comparison with Alternative Techniques Stoichiometry_Check->Comparison Final_Report Final Report Comparison->Final_Report logical_relationships cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_interpretation Interpretation & Validation Survey_Scan Survey Scan HighRes_Scans High-Resolution Scans (Ti 2p, P 2p, O 1s, C 1s) Survey_Scan->HighRes_Scans Calibrate Energy Calibration HighRes_Scans->Calibrate Background Background Subtraction Calibrate->Background Deconvolution Peak Deconvolution Background->Deconvolution Quantify Quantification Deconvolution->Quantify Identify_States Identify Chemical States Quantify->Identify_States Determine_Stoichiometry Determine Stoichiometry Identify_States->Determine_Stoichiometry Compare_Techniques Compare with AES/ToF-SIMS Determine_Stoichiometry->Compare_Techniques Validate_Chemistry Validate Surface Chemistry Compare_Techniques->Validate_Chemistry

References

Unveiling the Catalytic Prowess of Titanium Phosphide Phases for Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Catalysis and Drug Development

In the quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER), a critical process in clean energy technologies and pharmaceutical synthesis, transition metal phosphides have emerged as promising candidates. Among these, titanium phosphides (TiPₓ) stand out due to their corrosion resistance and earth abundance. This guide provides an objective comparison of the catalytic activity of different titanium phosphide (B1233454) phases, supported by experimental data, to aid researchers in selecting and developing optimal catalytic systems.

Performance Comparison of Titanium Phosphide Phases

The catalytic efficiency of different this compound phases for the hydrogen evolution reaction is primarily evaluated based on two key metrics: the overpotential required to achieve a current density of 10 mA/cm² (η₁₀) and the Tafel slope. A lower overpotential signifies a more energy-efficient catalyst, while a smaller Tafel slope indicates more favorable reaction kinetics.

While direct comparative studies detailing the catalytic activity of a wide range of this compound phases are still emerging, the available data allows for a preliminary assessment. The following table summarizes representative electrocatalytic performance data for different this compound phases, compiled from various studies. It is important to note that experimental conditions such as electrolyte pH, temperature, and electrode preparation can significantly influence the measured catalytic activity.

This compound PhaseOverpotential (η₁₀) at 10 mA/cm² (mV)Tafel Slope (mV/dec)Electrolyte
TiP ~150-200~70-900.5 M H₂SO₄
TiP₂ ~120-180~60-800.5 M H₂SO₄
Amorphous TiPₓ ~100-150~50-700.5 M H₂SO₄

Note: The data presented is a representative range compiled from available literature and may vary based on specific synthesis methods and experimental conditions.

From the available data, a trend suggests that phosphorus-rich phases and amorphous structures may exhibit enhanced catalytic activity for the HER. The lower overpotential and smaller Tafel slope observed for TiP₂ and amorphous TiPₓ, when compared to TiP, suggest a more favorable electronic structure and a higher density of active sites for hydrogen adsorption and evolution.

Experimental Protocols

The synthesis of distinct this compound phases and the evaluation of their catalytic performance require precise and reproducible experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of this compound Phases

1. Synthesis of TiP Nanoparticles via Solid-State Reaction:

  • Precursors: Titanium powder (Ti, 99.5%) and red phosphorus (P, 98.9%).

  • Procedure:

    • The Ti and P powders are mixed in a desired stoichiometric ratio (e.g., 1:1 for TiP).

    • The mixture is thoroughly ground in an agate mortar under an inert atmosphere (e.g., in a glovebox filled with argon).

    • The ground powder is pressed into a pellet and placed in a quartz tube.

    • The tube is evacuated, sealed, and placed in a tube furnace.

    • The furnace is heated to a specific temperature (e.g., 800-1000 °C) for an extended period (e.g., 24-48 hours) to allow for the solid-state reaction to occur.

    • The furnace is then cooled down to room temperature, and the resulting product is collected for characterization.

2. Synthesis of TiP₂ Nanostructures via Gas-Phase Phosphorization:

  • Precursors: Titanium dioxide (TiO₂) nanostructures (e.g., nanotubes, nanowires) and sodium hypophosphite (NaH₂PO₂).

  • Procedure:

    • TiO₂ nanostructures are placed in a ceramic boat in the center of a tube furnace.

    • A separate boat containing NaH₂PO₂ is placed upstream in the furnace.

    • The furnace is purged with an inert gas (e.g., argon) to remove air.

    • The furnace is heated to a specific temperature (e.g., 500-700 °C) under a continuous flow of argon. The NaH₂PO₂ decomposes to produce phosphine (B1218219) gas (PH₃).

    • The PH₃ gas reacts with the TiO₂ nanostructures, converting them to TiP₂.

    • The reaction is carried out for a specific duration (e.g., 1-3 hours).

    • The furnace is cooled to room temperature under argon flow, and the TiP₂ product is collected.

Electrochemical Evaluation of HER Activity
  • Working Electrode Preparation:

    • A catalyst ink is prepared by dispersing a specific amount of the synthesized this compound powder (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a binder (e.g., 5% Nafion solution).

    • The mixture is sonicated for at least 30 minutes to form a homogeneous dispersion.

    • A specific volume of the catalyst ink is drop-casted onto a glassy carbon electrode (GCE) or other suitable substrate and dried under ambient conditions.

  • Electrochemical Measurements:

    • A standard three-electrode electrochemical cell is used, with the prepared catalyst as the working electrode, a graphite (B72142) rod or platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

    • The measurements are typically performed in a 0.5 M H₂SO₄ or 1.0 M KOH electrolyte.

    • Linear sweep voltammetry (LSV) is recorded at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve.

    • The overpotential (η) is calculated from the LSV data.

    • The Tafel slope is determined by plotting the overpotential against the logarithm of the current density (log |j|) and fitting the linear portion of the curve to the Tafel equation (η = b log |j| + a).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the catalytic activity of different this compound phases.

ExperimentalWorkflow cluster_synthesis Synthesis of TiP Phases cluster_characterization Material Characterization cluster_electrochemical Electrochemical Testing cluster_analysis Data Analysis and Comparison Synthesis_TiP Synthesis of TiP XRD XRD Synthesis_TiP->XRD Synthesis_TiP2 Synthesis of TiP2 Synthesis_TiP2->XRD Synthesis_Amorphous Synthesis of Amorphous TiPₓ Synthesis_Amorphous->XRD SEM SEM/TEM XRD->SEM XPS XPS SEM->XPS Electrode_Prep Working Electrode Preparation XPS->Electrode_Prep LSV Linear Sweep Voltammetry (LSV) Electrode_Prep->LSV Tafel_Analysis Tafel Plot Analysis LSV->Tafel_Analysis Data_Comparison Comparison of Overpotential & Tafel Slope Tafel_Analysis->Data_Comparison

Titanium Phosphide vs. Graphene: A Comparative Guide for Conductive Additives in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of titanium phosphide (B1233454) and graphene as conductive additives, assessing their potential to enhance battery performance. This guide provides a comprehensive comparison for researchers and scientists in energy storage and drug development.

The demand for high-performance batteries with superior energy density, power density, and cycle life is a primary driver of innovation in energy storage. Conductive additives are crucial components in battery electrodes, creating an electronically conductive network that facilitates efficient charge transfer between the active material and the current collector. While carbon-based materials, particularly graphene, have been extensively studied and utilized for this purpose, transition metal phosphides like titanium phosphide (TiP) are emerging as potential alternatives. This guide provides a comparative overview of this compound and graphene as conductive additives, summarizing their properties, performance, and the experimental protocols for their evaluation.

Performance Comparison: A Tale of Two Materials

Graphene, a two-dimensional allotrope of carbon, is renowned for its exceptional electrical conductivity, large surface area, and mechanical robustness.[1][2][3] When incorporated into battery electrodes, it forms a highly effective "plane-to-point" conductive network, which can significantly reduce the internal resistance of the electrode even at low loading percentages.[2][3] This leads to improved rate capability and cycling stability.[2]

This compound, on the other hand, is a metallic conductor, and its properties suggest it could serve as an effective conductive additive.[4] Transition metal phosphides, in general, are noted for their high chemical and thermal stability.[5] While specific data on TiP as a conductive additive is scarce, one study on this compound thin films reported electrical resistivities in the order of hundreds of Ohms.[5][6] It is important to note that this value is for a thin film and may not directly translate to its performance as a dispersed additive in a battery electrode.

The following table summarizes the known properties and performance metrics of graphene as a conductive additive. A corresponding column for this compound is included to highlight the current knowledge gaps and theoretical potential.

FeatureGrapheneThis compound (TiP)
Electrical Conductivity Excellent, forms effective conductive networks at low loadings[1][2][3]Metallic conductor; specific conductivity as an additive is not well-documented[4]
Reported Resistivity Low (material dependent)Hundreds of Ohms (thin film)[5][6]
Contact Mode Plane-to-point[2][3]Point-to-point (expected)
Key Advantages High conductivity, large surface area, mechanical flexibility[1][2][3]Potential for high stability, metallic conductivity[4][5]
Challenges Potential for agglomeration, costLack of research as a conductive additive, optimal synthesis and dispersion methods unknown

Logical Comparison Workflow

The following diagram illustrates the logical workflow for comparing the efficacy of this compound and graphene as conductive additives in battery systems.

cluster_materials Conductive Additive Candidates cluster_properties Property Evaluation cluster_performance Performance Metrics in Battery Graphene Graphene ElecCond Electrical Conductivity Graphene->ElecCond Morphology Morphology & Dispersion Graphene->Morphology Stability Electrochemical Stability Graphene->Stability TiP This compound (TiP) TiP->ElecCond TiP->Morphology TiP->Stability RateCap Rate Capability ElecCond->RateCap Capacity Specific Capacity ElecCond->Capacity Morphology->RateCap CycleLife Cycle Life Morphology->CycleLife Stability->CycleLife Conclusion Comparative Assessment RateCap->Conclusion CycleLife->Conclusion Capacity->Conclusion cluster_synthesis Material Preparation cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing Synth_TiP Synthesis of TiP Slurry_Prep Slurry Preparation Synth_TiP->Slurry_Prep Disp_Graphene Dispersion of Graphene Disp_Graphene->Slurry_Prep Coating_Drying Coating & Drying Slurry_Prep->Coating_Drying CV_Test Cyclic Voltammetry Coating_Drying->CV_Test GCD_Test Galvanostatic Cycling Coating_Drying->GCD_Test EIS_Test EIS Analysis Coating_Drying->EIS_Test Data_Analysis Data Analysis & Comparison CV_Test->Data_Analysis GCD_Test->Data_Analysis EIS_Test->Data_Analysis

References

The Economic Advantage of Titanium Phosphide Catalysts in Hydrogen Evolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of titanium phosphide (B1233454) (TiP) catalysts reveals a promising, cost-effective alternative to traditional platinum-based catalysts for the hydrogen evolution reaction (HER), a critical process in clean energy production. This guide provides an objective comparison of the performance and economic viability of TiP catalysts against platinum and other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of efficient and sustainable catalytic solutions.

Transition metal phosphides have emerged as a class of low-cost and earth-abundant materials with remarkable catalytic activities, challenging the dominance of expensive precious metals like platinum in various chemical transformations. Among these, titanium phosphide is gaining significant attention for its potential in the hydrogen evolution reaction, a key component of water splitting for hydrogen fuel generation. While platinum has long been the benchmark for HER due to its excellent catalytic performance, its high cost remains a significant barrier to widespread, economical hydrogen production.[1]

Performance Showdown: this compound vs. Platinum

The viability of an alternative catalyst hinges on its ability to perform comparably to the industry standard. In the context of HER, key performance metrics include the overpotential required to drive the reaction at a certain current density (typically 10 mA/cm²) and the Tafel slope, which indicates the reaction kinetics.

While direct, comprehensive comparative studies between this compound and platinum are still emerging, the available data for various transition metal phosphides (TMPs) provides a strong indication of their potential. For instance, certain TMPs have demonstrated overpotentials and Tafel slopes that are competitive with platinum under similar conditions. Although specific values for this compound can vary depending on the synthesis method and material morphology, research into related TMPs shows promising results. For example, some transition metal phosphides exhibit overpotentials in the range of 100-200 mV at 10 mA/cm², approaching the performance of platinum.

To provide a clear comparison, the following table summarizes typical performance data for this compound-based catalysts and the benchmark platinum on carbon (Pt/C) catalyst for the hydrogen evolution reaction.

CatalystSupportOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
This compound (TiP) Various (e.g., carbon cloth, nickel foam)150 - 25060 - 100Good
Platinum on Carbon (Pt/C) Carbon< 50~30Excellent

Note: The values for this compound are representative and can vary based on the specific synthesis method, support material, and experimental conditions.

The Decisive Factor: A Cost-Effectiveness Analysis

The primary driver for exploring alternatives to platinum is the significant cost disparity. A detailed cost analysis, considering precursor materials and synthesis processes, underscores the economic advantage of this compound catalysts.

ComponentThis compound CatalystPlatinum on Carbon (Pt/C) Catalyst
Metal Precursor Cost Titanium precursors (e.g., titanium dioxide, titanium tetrachloride) are abundant and relatively inexpensive.Platinum salts are extremely expensive due to the rarity of the metal.
Phosphorus Source Cost Phosphorus precursors (e.g., red phosphorus, sodium hypophosphite) are readily available and affordable.[2]Not applicable.
Support Material Cost Utilizes common and low-cost supports like carbon cloth or nickel foam.High-surface-area carbon supports are also relatively inexpensive.
Synthesis Process Generally involves straightforward methods like solid-state reaction or solvothermal synthesis.Impregnation and reduction methods are well-established but require careful control.
Overall Estimated Catalyst Cost Significantly lower than Pt/C.High , primarily driven by the cost of platinum.

The cost of titanium precursors, such as titanium dioxide, is in the range of a few dollars per kilogram, while phosphorus is also an abundant and inexpensive element.[3][4] In stark contrast, the price of platinum can be tens of thousands of dollars per kilogram, making it a major cost driver in catalyst production.[5] This vast difference in raw material costs translates to a substantial reduction in the overall manufacturing cost of this compound catalysts.

Experimental Pathways to Performance Evaluation

To ensure the validity and reproducibility of these findings, standardized experimental protocols are crucial. The following section details the methodologies for synthesizing this compound catalysts and evaluating their performance in the hydrogen evolution reaction.

Synthesis of this compound Catalyst (Solid-State Reaction Method)

A common and scalable method for preparing this compound is through a solid-state reaction.

Materials:

  • Titanium powder (Ti)

  • Red phosphorus (P)

  • Inert atmosphere furnace (e.g., tube furnace)

  • Ball mill (optional, for precursor homogenization)

Procedure:

  • The titanium powder and red phosphorus are weighed in a stoichiometric ratio (e.g., 1:1 for TiP).

  • The precursors are thoroughly mixed, often using a ball mill, to ensure intimate contact.

  • The mixture is placed in a crucible and loaded into a tube furnace.

  • The furnace is purged with an inert gas (e.g., argon) to remove any oxygen.

  • The temperature is gradually ramped up to a high temperature (e.g., 800-1000 °C) and held for several hours to allow for the solid-state reaction to occur.

  • After the reaction is complete, the furnace is cooled down to room temperature under the inert atmosphere.

  • The resulting this compound product is collected for characterization and performance testing.

Electrochemical Evaluation of HER Performance

The catalytic activity of the synthesized this compound is assessed using a standard three-electrode electrochemical setup.

Materials and Equipment:

  • Working electrode: A glassy carbon electrode or other conductive substrate coated with the synthesized this compound catalyst.

  • Counter electrode: A platinum wire or graphite (B72142) rod.

  • Reference electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.

  • Electrolyte: Typically a 0.5 M H₂SO₄ aqueous solution for acidic conditions or 1.0 M KOH for alkaline conditions.

  • Potentiostat/Galvanostat for electrochemical measurements.

Procedure:

  • Catalyst Ink Preparation: A specific amount of the this compound catalyst is dispersed in a solution containing a solvent (e.g., a mixture of water and isopropanol) and a binder (e.g., Nafion solution) through ultrasonication to form a homogeneous ink.

  • Working Electrode Preparation: A precise volume of the catalyst ink is drop-casted onto the surface of the working electrode and dried to form a uniform catalyst layer.

  • Electrochemical Measurements:

    • The three electrodes are immersed in the electrolyte.

    • Linear sweep voltammetry (LSV) is performed at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve. The overpotential required to achieve a current density of 10 mA/cm² is determined from this curve.

    • The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density).

    • Chronoamperometry or chronopotentiometry is conducted at a constant potential or current density, respectively, to evaluate the long-term stability of the catalyst.

Visualizing the Path Forward

To better understand the processes involved, the following diagrams illustrate the experimental workflow for catalyst synthesis and the logical relationship in evaluating catalyst cost-effectiveness.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_evaluation Performance Evaluation Precursors Titanium & Phosphorus Precursors Mixing Mixing/ Homogenization Precursors->Mixing Annealing High-Temperature Annealing Mixing->Annealing TiP_Catalyst This compound Catalyst Annealing->TiP_Catalyst Electrode_Prep Working Electrode Preparation TiP_Catalyst->Electrode_Prep Electrochem_Test Electrochemical Testing (HER) Electrode_Prep->Electrochem_Test Data_Analysis Data Analysis (Overpotential, Tafel Slope) Electrochem_Test->Data_Analysis Performance_Data Performance Data Data_Analysis->Performance_Data Cost_Effectiveness_Evaluation cluster_cost Cost Factors cluster_performance Performance Metrics Cost Catalyst Cost Cost_Effectiveness Cost-Effectiveness Cost->Cost_Effectiveness Performance Catalytic Performance Performance->Cost_Effectiveness Raw_Materials Raw Material Cost Raw_Materials->Cost Synthesis Synthesis Process Cost Synthesis->Cost Activity Activity (Overpotential) Activity->Performance Kinetics Kinetics (Tafel Slope) Kinetics->Performance Stability Long-Term Stability Stability->Performance

References

Safety Operating Guide

Proper Disposal of Titanium Phosphide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of titanium phosphide (B1233454), ensuring the protection of laboratory personnel and compliance with safety regulations.

Immediate Safety and Handling Precautions

Titanium phosphide (TiP) is a gray, metallic powder that presents significant hazards if not handled correctly. The primary danger lies in its potential reaction with water or acids, which can generate highly toxic and spontaneously flammable phosphine (B1218219) gas. Therefore, all handling and disposal procedures must be conducted under strict, anhydrous (water-free) conditions.

Before beginning any work with this compound, it is imperative to consult the material's specific Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (such as nitrile or neoprene)

  • A flame-resistant lab coat

  • Closed-toe shoes

All manipulations of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox with an inert atmosphere.

Step-by-Step Disposal Protocol

Due to the hazardous nature of this compound and its reaction byproducts, do not attempt to neutralize or treat this waste with water or any aqueous solution. The only approved method for its disposal is through a certified hazardous waste management service. The following steps outline the procedure for safely collecting and preparing this compound waste for professional disposal.

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled, and sealable container for this compound waste. This container must be made of a compatible material (e.g., glass or polyethylene) and must be completely dry.

  • Never mix this compound waste with other chemical waste streams, especially aqueous or acidic waste.

  • Collect all solid waste, including contaminated consumables like weighing paper, spatulas, and disposable gloves, in this designated container.

Step 2: Spill Management In the event of a spill, immediate and careful action is required:

  • Isolate the Area: Cordon off the spill area to prevent personnel from entering.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Use Non-Sparking Tools: Gently scoop or sweep the spilled powder using non-sparking tools.

  • Avoid Dust Formation: Do not use a standard vacuum cleaner as this can create a dust explosion hazard. If a specialized vacuum with a HEPA filter rated for combustible dust is available, it may be used.

  • Collect and Containerize: Place the collected material into your designated, dry, and sealed hazardous waste container.

Step 3: Container Sealing and Labeling

  • Once the waste is collected, securely seal the container lid.

  • Label the container clearly with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., Flammable Solid, Danger).

  • Ensure the date of waste accumulation is also recorded on the label.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin.

  • The storage area should be away from sources of water, moisture, acids, and oxidizing agents.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or your contracted hazardous waste disposal service.

  • Provide them with a complete and accurate description of the waste, including its chemical name (this compound) and quantity.

  • Schedule a pickup for the waste container. Do not allow hazardous waste to accumulate for extended periods.

Quantitative Safety Data

The following table summarizes key safety information for this compound. This data is compiled for quick reference and does not replace a thorough review of the full SDS.

PropertyValueSource(s)
Chemical Formula TiP[1]
Appearance Gray metallic powder[2]
Incompatibility Water, steam, moisture, acids, acid fumes, oxidizing agents
Hazardous Decomposition Produces phosphine gas upon contact with water or acid
Fire Extinguishing Media Use Class D or other metal extinguishing agents. DO NOT USE WATER.

Experimental Protocols

This document provides operational guidance for disposal. For experimental protocols involving the use of this compound, researchers must develop a detailed Standard Operating Procedure (SOP) that includes risk assessments and specific safety controls based on the nature of their work. This SOP should be reviewed and approved by the institution's safety committee or EHS department prior to beginning any experiments.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the safe disposal of this compound waste in a laboratory setting.

TitaniumPhosphideDisposal This compound Waste Disposal Workflow start Start: TiP Waste Generated prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->prep_ppe Begin Disposal Process fume_hood 2. Work in Fume Hood or Glovebox prep_ppe->fume_hood collect_waste 3. Collect Solid Waste in Designated Dry Container fume_hood->collect_waste spill_check Spill Occurred? collect_waste->spill_check handle_spill 4a. Handle Spill: - Isolate & Ventilate - Use Non-Sparking Tools - Collect into Waste Container spill_check->handle_spill Yes seal_container 5. Securely Seal & Label Container spill_check->seal_container No handle_spill->seal_container store_waste 6. Store in Cool, Dry, Secondary Containment seal_container->store_waste contact_ehs 7. Contact EHS for Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Titanium Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Titanium phosphide (B1233454) (TiP), a material used in high-power, high-frequency semiconductor applications and other specialized fields. Adherence to these guidelines is critical to mitigate the inherent risks associated with this compound.

Immediate Safety Concerns and Hazards

Titanium phosphide is a flammable solid that poses significant health and safety risks.[1] The primary hazard is its reactivity with water, moisture, steam, and acids, which produces highly toxic and spontaneously flammable phosphine (B1218219) gas.[1] Inhalation of phosphine gas can lead to severe respiratory irritation, central nervous system depression, and in high concentrations, can be fatal.[1] Direct contact with this compound powder may cause skin and eye irritation.[1]

A clear understanding of its chemical and physical properties is the first step toward safe handling.

PropertyValueSource
Molecular FormulaTiP
Molecular Weight78.84 g/mol
AppearanceGrey metallic powder[1]
Melting Point1900 °C
Density3.95 g/cm³
Solubility in WaterInsoluble (reacts)[1]

The hazard ratings for this compound underscore the need for caution:

Hazard CategoryHMIS RatingSource
Health2ProChem, Inc. MSDS
Flammability3ProChem, Inc. MSDS
Reactivity2ProChem, Inc. MSDS

Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures

A stringent operational plan is non-negotiable when working with this compound. This involves a combination of engineering controls, work practices, and the consistent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls and Work Practices
  • Inert Atmosphere: All handling of this compound powder must be conducted in a controlled, inert atmosphere, such as a glovebox, to prevent contact with moisture and air.[1]

  • Ventilation: A properly functioning chemical fume hood is essential for any procedures that may generate dust or involve the potential release of phosphine gas.

  • Housekeeping: Maintain clean work surfaces and prevent the accumulation of dust.[1] Use non-sparking tools for all manipulations.[1]

  • Prohibitions: Do not eat, drink, or smoke in areas where this compound is handled.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respiratorTo protect against inhalation of phosphide dust and phosphine gas.[1]
Hand Protection Rubber or PVC glovesTo prevent skin contact with the powder.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.
Body Protection Fire-resistant lab coat and protective clothingTo prevent contamination of personal clothing and skin.

Emergency Protocols: Spills and Exposure

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response
  • Evacuate and Isolate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Wear Full PPE: Don the appropriate PPE, including a respirator, before attempting cleanup.

  • Contain and Collect: Gently cover the spill with a dry, non-combustible material like sand. Using non-sparking tools, carefully scoop the material into a clearly labeled, sealable container for hazardous waste.[1] Do not use water.

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Brush off any loose powder. Remove contaminated clothing and wash the affected area with mild soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: Deactivation and Waste Management

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure safety. All waste containing this compound must be treated as hazardous waste.

Experimental Protocol for Deactivation of Small Quantities of this compound Waste

This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

  • Preparation: Place the waste this compound in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler.

  • Inerting: Purge the flask with an inert gas, such as nitrogen or argon.

  • Suspension: Add a dry, high-boiling, non-reactive solvent like toluene (B28343) to create a stirrable slurry.

  • Cooling: Cool the flask in an ice bath.

  • Quenching: Slowly add a less reactive alcohol, such as isopropanol (B130326), dropwise from the dropping funnel while stirring vigorously. The reaction will generate phosphine gas, which should be safely vented through the bubbler.

  • Hydrolysis: After the initial vigorous reaction subsides, slowly add a 1:1 mixture of isopropanol and water.

  • Final Hydrolysis: Once the reaction with the alcohol-water mixture ceases, slowly add water to ensure complete hydrolysis.

  • Neutralization: After ensuring the reaction is complete, neutralize the solution with a dilute acid (e.g., acetic or citric acid) under the inert atmosphere.

  • Disposal: The resulting neutralized aqueous solution and the organic solvent should be collected in separate, properly labeled hazardous waste containers for disposal according to institutional and local regulations.

Visualizing Safety: Workflows and Hazard Relationships

To further clarify the necessary procedures and the interconnected nature of the hazards, the following diagrams have been created.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_inert Prepare Inert Atmosphere (Glovebox/Fume Hood) prep_ppe->prep_inert handle_weigh Weigh and Transfer TiP prep_inert->handle_weigh handle_react Perform Experiment handle_weigh->handle_react em_spill Spill Occurs handle_weigh->em_spill em_exposure Exposure Occurs handle_weigh->em_exposure disp_collect Collect Waste in Sealed Container handle_react->disp_collect handle_react->em_spill handle_react->em_exposure disp_deactivate Deactivate Waste (Quenching Protocol) disp_collect->disp_deactivate disp_package Package for Hazardous Waste Pickup disp_deactivate->disp_package em_action Follow Emergency Protocols em_spill->em_action em_exposure->em_action

Safe Handling and Disposal Workflow

G Hazard Relationships of this compound tip This compound (TiP) Flammable Solid moisture Contact with Water/Moisture/Acids tip->moisture reacts with fire Fire Hazard tip->fire is a phosphine Generates Phosphine Gas (PH3) moisture->phosphine produces ignition Spontaneous Ignition phosphine->ignition inhalation Inhalation Hazard phosphine->inhalation ignition->fire toxicity High Acute Toxicity inhalation->toxicity

This compound Hazard Relationships

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.